molecular formula C25H28N8O2 B1675411 Linagliptin CAS No. 668270-12-0

Linagliptin

Numéro de catalogue: B1675411
Numéro CAS: 668270-12-0
Poids moléculaire: 472.5 g/mol
Clé InChI: LTXREWYXXSTFRX-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linagliptin is a xanthine that is 7H-xanthine bearing (4-methylquinazolin-2-yl)methyl, methyl, but-2-yn-1-yl and 3-aminopiperidin-1-yl substituents at positions 1, 3, 7 and 8 respectively (the R-enantiomer). Used for treatment of type II diabetes. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent. It is a member of quinazolines and an aminopiperidine. It is functionally related to a 7H-xanthine.
This compound is a DPP-4 inhibitor developed by Boehringer Ingelheim for the treatment of type II diabetes. This compound differs from other DPP-4 inhibitors in that it has a non-linear pharmacokinetic profile, is not primarily eliminated by the renal system, and obeys concentration dependant protein binding. This compound was approved by the FDA on May 2, 2011.
This compound is a Dipeptidyl Peptidase 4 Inhibitor. The mechanism of action of this compound is as a Dipeptidyl Peptidase 4 Inhibitor.
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. This compound has been linked to rare instances of clinically apparent liver injury.
This compound is a potent, orally bioavailable dihydropurinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. The inhibition of DPP-4 by this compound appears to be longer lasting than that by some other DPP-4 inhibitors tested.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for type 2 diabetes mellitus and diabetes mellitus and has 8 investigational indications.
A purine and quinazoline derivative that functions as an INCRETIN and DIPEPTIDYL-PEPTIDASE IV INHIBTOR. It is used as a HYPOGLYCEMIC AGENT in the treatment of TYPE II DIABETES MELLITUS.
See also: Empagliflozin;  this compound (component of);  this compound;  METformin Hydrochloride (component of) ... View More ...

Propriétés

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021653
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to yellow solid; also reported as a crystalline solid

CAS No.

668270-12-0
Record name Linagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668270-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-196, 202 °C
Record name Linagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Linagliptin's Core Mechanism: A Deep Dive into its Interaction with GLP-1 and GIP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by amplifying the effects of the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide delineates the core mechanism of action of this compound, focusing on its intricate interplay with GLP-1 and GIP. It provides a comprehensive overview of the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental methodologies for the assessment of its pharmacodynamic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of diabetes and metabolic diseases.

Introduction: The Incretin Effect and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose infusion. This physiological process is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These incretins are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[2] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

This compound is a selective inhibitor of the DPP-4 enzyme.[3] By blocking the action of DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their insulinotropic effects.[3][4][5] This leads to improved glycemic control in patients with type 2 diabetes.[6]

This compound's Inhibition of DPP-4: A Quantitative Perspective

This compound exhibits high potency and selectivity for the DPP-4 enzyme. Its inhibitory activity has been quantified in various in vitro and in vivo studies.

ParameterValueReference
IC50 for DPP-4 ~1 nM[4]
Ki (Inhibition Constant) 1 nM[4]
k_off (Dissociation Rate) 3.0 x 10⁻⁵/s[4]
Plasma DPP-4 Inhibition (at 5 mg dose) >80% over 24 hours[4][5]

Table 1: In Vitro and In Vivo Inhibition of DPP-4 by this compound. This table summarizes key quantitative parameters that define the potent and sustained inhibitory effect of this compound on the DPP-4 enzyme.

Impact on GLP-1 and GIP Levels: Clinical Evidence

The inhibition of DPP-4 by this compound translates into a significant increase in the plasma concentrations of active GLP-1 and GIP. Clinical trials have consistently demonstrated this effect.

Incretin HormoneParameterChange with this compoundp-valueReference
Intact GLP-1 AUEC₀₋₂h (pmol/h/L)+18.1 (vs. placebo)< 0.0001[6]
Intact GIP AUEC₀₋₂h (pmol/h/L)+91.4 (vs. placebo)< 0.0001[6]

Table 2: Effect of this compound on Intact Incretin Levels in Patients with Type 2 Diabetes. This table presents the placebo-corrected changes in the area under the time-effect curve for intact GLP-1 and GIP following a 28-day treatment with 5 mg this compound once daily.

Signaling Pathways of GLP-1 and GIP

The enhanced levels of active GLP-1 and GIP, facilitated by this compound, lead to the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular signaling events that culminate in enhanced insulin secretion.

GLP1_GIP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R GIP GIP GIPR GIPR GIP->GIPR AC Adenylate Cyclase GLP1R->AC Gs activation GIPR->AC Gs activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles Phosphorylation of key proteins Epac2->InsulinVesicles Mobilization of intracellular Ca²⁺

Figure 1: Simplified Signaling Pathway of GLP-1 and GIP in Pancreatic β-cells. This diagram illustrates the common signaling cascade initiated by the binding of GLP-1 and GIP to their respective receptors, leading to increased insulin secretion.

Experimental Protocols

Measurement of DPP-4 Activity

A common method to assess the inhibitory activity of this compound on DPP-4 is a fluorometric assay using a specific substrate.

DPP4_Assay_Workflow cluster_workflow DPP-4 Inhibition Assay Workflow start Start prepare Prepare reaction mixture: - Plasma sample - Buffer (e.g., HEPES) - this compound or vehicle start->prepare incubate1 Pre-incubate mixture prepare->incubate1 add_substrate Add DPP-4 substrate (e.g., Gly-Pro-AMC) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure Measure fluorescence (Excitation/Emission: 360/460 nm) incubate2->measure calculate Calculate % inhibition compared to vehicle control measure->calculate end End calculate->end

Figure 2: Experimental Workflow for Measuring DPP-4 Inhibition. This flowchart outlines the key steps involved in a typical in vitro assay to determine the inhibitory potency of this compound on DPP-4 activity.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., 100 mmol/L HEPES, pH 7.5, 0.1% BSA).

    • Prepare a stock solution of the DPP-4 substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the plasma sample (e.g., 2% final concentration).

    • Add the this compound dilutions or vehicle control.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate (e.g., 5 µmol/L final concentration).

    • Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

    • Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Active GLP-1 and GIP in Human Plasma

The accurate measurement of active incretin hormones in plasma requires specific and sensitive analytical methods, often involving immunoassays or mass spectrometry.

Detailed Methodology (Immunoassay Approach):

  • Sample Collection and Handling:

    • Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., a specific inhibitor cocktail or this compound itself) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of the incretins.[7]

    • Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Assay Procedure (ELISA):

    • Use commercially available ELISA kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42).

    • Follow the manufacturer's instructions for the assay, which typically involve:

      • Coating a microplate with a capture antibody specific to the N-terminus of the active incretin.

      • Adding plasma samples and standards to the wells.

      • Incubating to allow the incretin to bind to the capture antibody.

      • Washing the plate to remove unbound components.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to a different epitope on the incretin.

      • Adding a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Measure the signal intensity using a microplate reader.

    • Generate a standard curve using the known concentrations of the standards.

    • Determine the concentration of active GLP-1 and GIP in the plasma samples by interpolating their signal values on the standard curve.

Conclusion

This compound's mechanism of action is centered on its potent and sustained inhibition of the DPP-4 enzyme. This leads to a significant elevation in the circulating levels of active GLP-1 and GIP. The enhanced incretin activity stimulates glucose-dependent insulin secretion from pancreatic β-cells through well-defined intracellular signaling pathways. The quantitative data from clinical trials robustly support this mechanism, demonstrating a direct link between DPP-4 inhibition, increased incretin levels, and improved glycemic control. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of the pharmacodynamics of this compound and other DPP-4 inhibitors. This in-depth technical guide serves as a comprehensive resource for the scientific community, fostering further research and development in the field of incretin-based therapies for type 2 diabetes.

References

An In-Depth Technical Guide to the Crystal Structure of Linagliptin and Its Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This compound is known to exist in multiple crystalline forms, or polymorphs, each possessing a unique three-dimensional lattice structure. A thorough understanding of these polymorphic forms is critical for ensuring consistent product quality and therapeutic efficacy. This guide provides a comprehensive overview of the known crystal structures of this compound and its polymorphs, detailing their crystallographic properties, methods of preparation, and analytical characterization.

Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Several polymorphic forms of this compound have been identified and characterized, most notably Forms A, B, C, D, E, F, I, II, and a hemihydrate hemiethanolate form.

Crystallographic Data of this compound Polymorphs

The definitive identification and differentiation of this compound polymorphs are primarily achieved through single-crystal and powder X-ray diffraction (XRD). While comprehensive single-crystal data is not publicly available for all polymorphs, a significant amount of powder X-ray diffraction (PXRD) data has been reported.

This compound Hemihydrate Hemiethanolate

A detailed crystal structure has been determined for a this compound hemihydrate hemiethanolate solvate.[1][2] This form provides valuable insight into the molecular conformation and packing of this compound in a crystalline state.

Table 1: Crystallographic Data for this compound Hemihydrate Hemiethanolate [1][2]

ParameterValue
Chemical Formula(C₂₅H₂₈N₈O₂)₂·(H₂O)·(C₂H₅OH)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)24.85091(13)
b (Å)21.56916(9)
c (Å)9.74376(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)5222.79(3)
Z4
Powder X-ray Diffraction (PXRD) Data

PXRD is a fundamental technique for the characterization of crystalline solids. The positions (2θ values) and intensities of the diffraction peaks are unique to each polymorphic form, serving as a fingerprint for identification. The characteristic PXRD peaks for several this compound polymorphs are summarized below. It is important to note that slight variations in peak positions can occur due to instrumental differences.

Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Polymorphs

FormCharacteristic 2θ Peaks
Form A Mentioned as a high-temperature form, but specific, comprehensive PXRD data from primary literature is limited. One study mentions its single-crystal analysis without providing the detailed PXRD pattern in the abstract.[3]
Form B Described as the low-temperature form, existing in a mixture with Form A at room temperature.[4] Detailed, isolated PXRD data is not readily available in the public domain.
Form I 7.1, 8.2, 8.9, 9.8, 10.6, 12.3, 13.5, 14.1, 14.7, 15.7, 16.8, 19.1, 19.6, 20.1, 21.8[5]
Form II 4.7, 9.7, 11.7, 15.1, 17.2, 18.7, 22.1, 31.5[5]
Unnamed Polymorph 5.6, 9.8, 11.2, 11.8, 13.1, 14.4, 14.9, 16.1, 16.4, 18.4, 18.8, 19.9, 20.2, 20.7, 22.0, 23.6, 24.3, 25.1, 26.4, 27.2, 29.9, 30.9, 31.8, 33.2, 34.3[6]
This compound Benzoate Form II 5.2, 6.7, 8.0, 8.7, 10.4, 12.4, 12.9, 13.8, 15.7, 17.4, 18.8, 20.3, 22.2, 23.3, 24.5[7]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. For polymorphs, DSC can reveal melting points, phase transitions, and desolvation events, which are often unique to a specific crystalline form.

Table 3: Thermal Properties of this compound and its Polymorphs by DSC

SubstanceObserved Thermal EventsReference
This compound (unspecified form)Endothermic peak at ~203.73°C (melting)[8]
This compound (unspecified form)Endothermic events at 60.26°C (desolvation) and 203.92°C (melting), followed by an exothermic event (degradation) at 245.02°C[9]
Unnamed Crystalline FormTwo endothermic peaks at approximately 173°C and 206°C[6]
This compound Benzoate Form IIMelting point around 155°C[10]
This compound (stressed with excipients)Complex endotherms, with a peak at 113.0°C and a smaller one at 198.7°C in non-stressed samples. These change upon stress.[11]

Experimental Protocols

Preparation of this compound Polymorphs

The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.

General Polymorph Screening Workflow

Polymorph_Screening_Workflow cluster_0 Solution Preparation cluster_2 Isolation & Drying API This compound API Solvent Select Solvent(s) API->Solvent Slurry Slurry Conversion API->Slurry Dissolution Dissolution (with heating if necessary) Solvent->Dissolution Cooling Controlled Cooling Dissolution->Cooling Evaporation Solvent Evaporation Dissolution->Evaporation Antisolvent Antisolvent Addition Dissolution->Antisolvent Filtration Filtration Cooling->Filtration Evaporation->Filtration Antisolvent->Filtration Slurry->Filtration Drying Drying (Vacuum, Temp Control) Filtration->Drying PXRD PXRD Drying->PXRD DSC DSC Drying->DSC TGA TGA Drying->TGA Microscopy Microscopy Drying->Microscopy Spectroscopy Spectroscopy (IR, Raman) Drying->Spectroscopy

A generalized workflow for the screening and characterization of this compound polymorphs.

Preparation of a Crystalline Form of this compound [12]

  • Suspension: Add 10 g of this compound solid into 100 mL of n-propanol and stir.

  • Heating: Raise the temperature to 50°C to obtain a clear solution.

  • Precipitation: Add 10 mL of purified water to the solution at a constant temperature.

  • Crystallization: Cool the solution to 10°C at a rate of 0.5°C/min and allow crystals to grow for 2 hours.

  • Isolation: Filter the resulting slurry.

  • Drying: Dry the wet crystalline product at 35°C under vacuum for 5 hours.

Preparation of this compound Benzoate Form II [7]

  • Dissolution: Suspend 0.60 g of this compound benzoate in 30 ml of acetonitrile and heat to reflux to obtain a clear solution.

  • Crystallization: Allow the solution to cool to approximately 25°C over about 90 minutes. Crystallization should begin around 75°C.

  • Stirring: Continue stirring the suspension at 25°C for about 5 hours.

  • Isolation: Isolate the crystals by filtration.

  • Drying: Dry the crystals at 80°C under vacuum for about 15 hours.

Analytical Methods

Powder X-ray Diffraction (PXRD)

  • Instrument: A typical powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Sample Preparation: A small amount of the sample is gently packed into a sample holder.

  • Data Collection: The data is typically collected over a 2θ range of 2° to 40° with a step size and scan speed optimized for resolution and signal-to-noise ratio.

Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is monitored as a function of temperature.

Interconversion and Stability of Polymorphs

The various polymorphic forms of this compound can exhibit different stabilities and may interconvert under certain conditions of temperature, humidity, and mechanical stress. For instance, Forms A and B are reported to be enantiotropically related, with a transition temperature around room temperature.[4] Form A is the high-temperature form, obtainable by heating above 40°C, while Form B is the low-temperature form, obtained by cooling below 10°C.[4] Understanding the thermodynamic and kinetic relationships between polymorphs is crucial for selecting the most stable form for pharmaceutical development to prevent unwanted phase transformations during manufacturing and storage.

Conclusion

The polymorphic landscape of this compound is complex, with several crystalline forms identified. This guide has summarized the available crystallographic and thermal data for the known polymorphs and provided an overview of the experimental methodologies for their preparation and characterization. A thorough understanding and control of this compound's polymorphism are essential for the development of a safe, effective, and stable drug product. Further research, particularly the elucidation of single-crystal structures for all known polymorphs, would provide a more complete picture of the solid-state chemistry of this important antidiabetic drug.

References

A Technical Guide to the Binding Affinity and Kinetics of Linagliptin with the DPP-4 Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of the incretin system.[1] As a therapeutic agent for type 2 diabetes mellitus, its efficacy is rooted in its distinct interaction with DPP-4.[2] By competitively and reversibly binding to the enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3]

Understanding the precise binding affinity and kinetics of this compound is critical for elucidating its pharmacological profile, including its potency, long duration of action, and unique pharmacokinetic properties.[4][5] This guide provides a detailed examination of the quantitative binding parameters, the experimental methodologies used to determine them, and the underlying signaling pathways.

Quantitative Analysis of this compound-DPP-4 Interaction

The interaction between this compound and the DPP-4 enzyme has been extensively characterized using various biophysical and biochemical techniques. This compound demonstrates superior potency compared to other "gliptins" like sitagliptin, vildagliptin, and saxagliptin, with a notably low half-maximal inhibitory concentration (IC50) of approximately 1 nM.[1] Its binding is a rapid, electrostatically driven process dominated by enthalpy, indicating strong ionic interactions and solvent-shielded hydrogen bonds.[6][7] A key feature of its binding is a remarkably slow rate of dissociation from the DPP-4 active site, contributing to its sustained inhibitory effect.[1][8]

The following tables summarize the key quantitative data describing the binding affinity, kinetics, and thermodynamics of this compound with the human DPP-4 enzyme.

Table 1: Inhibitory Potency of this compound

ParameterValueEnzyme SourceNotes
IC50 ~1 nMRecombinant Human DPP-4Represents the highest potency among comparable DPP-4 inhibitors.[1]
IC50 1.4 ± 1.1 nMRecombinant Human DPP-4Consistent with previously published data.[6][9]
IC50 0.97 ± 0.21 nMHuman Plasma DPP-4Demonstrates high potency in a native environment.[9]

Table 2: Binding Kinetics of this compound (Determined by Surface Plasmon Resonance)

ParameterSymbolValueUnitDescription
Association Rate Constant k_on7.6 x 10^6M⁻¹s⁻¹One of the fastest binding rates among DPP-4 inhibitors.[8]
Dissociation Rate Constant k_off5.1 x 10⁻⁵s⁻¹The slowest dissociation rate, indicating a long residence time.[8][10]
Affinity Dissociation Constant K_D6.6pMReflects exceptionally high binding affinity.[10][11]
Residence Time (1/k_off)~327minThe considerable residence time is a key contributor to its sustained action.[6]

Table 3: Binding Thermodynamics of this compound (Determined by Isothermal Titration Calorimetry)

ParameterSymbolValueUnitDescription
Change in Enthalpy ΔH-13.33 ± 0.57kcal/molIndicates that the binding is a highly favorable, enthalpy-driven process.[9]
Change in Entropy -TΔS1.90 ± 0.75kcal/molShows a minor, unfavorable entropic contribution to the binding.[6][9]
Change in Gibbs Free Energy ΔG-11.41 ± 0.44kcal/molThe overall negative value confirms a spontaneous and high-affinity interaction.[9]

Experimental Protocols

The quantitative data presented above were derived from specific and highly sensitive experimental techniques. The following sections detail the methodologies employed.

In Vitro DPP-4 Enzyme Inhibition Assay (for IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half.

  • Principle : A fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce the rate of this reaction.[12][13]

  • Procedure :

    • Preparation : A solution of human recombinant DPP-4 (or DPP-4 from human plasma) is prepared in a Tris-HCl or HEPES buffer (pH 7.5-8.0).[12][13]

    • Incubation : The enzyme solution is mixed with varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M) in a 96-well microplate and incubated at 37°C for approximately 10 minutes to allow for inhibitor-enzyme binding.[9][12]

    • Reaction Initiation : The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.[12][13]

    • Detection : The plate is incubated at 37°C for a set period (e.g., 30 minutes), and the increase in fluorescence is monitored kinetically using a microplate reader (excitation ~360 nm, emission ~460 nm).[12][14]

    • Calculation : The rate of reaction (Δfluorescence/minute) is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPP-4 Enzyme (Recombinant or Plasma) A1 Mix Enzyme and this compound in 96-well plate P1->A1 P2 Prepare this compound (Serial Dilutions) P2->A1 A2 Incubate at 37°C (10 min) A1->A2 A3 Add Substrate (Gly-Pro-AMC) A2->A3 A4 Incubate at 37°C (30 min) A3->A4 D1 Measure Fluorescence (Kinetic Mode) A4->D1 D2 Calculate Reaction Rate vs. Concentration D1->D2 D3 Determine IC50 Value (Dose-Response Curve) D2->D3

Workflow for DPP-4 Inhibition Assay.
Surface Plasmon Resonance (SPR) (for k_on, k_off, and K_D)

SPR is a label-free technique used to measure real-time binding kinetics between a ligand and an analyte.

  • Principle : An immobilized ligand (DPP-4) is exposed to a mobile analyte (this compound). The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal.

  • Procedure :

    • Immobilization : The soluble domain of human DPP-4 is immobilized on a sensor chip surface.

    • Binding Measurement : this compound solutions of varying concentrations (e.g., 0.24 to 20 nM) are injected across the sensor surface at a constant flow rate.[10]

    • Kinetic Mode : The binding is measured in real-time. For tightly binding compounds like this compound, a "single-cycle kinetic" mode is often used. This involves sequential injections of increasing analyte concentrations without a regeneration step in between.[10]

    • Association/Dissociation Phases : The "association phase" occurs during the injection of this compound (e.g., 120 seconds), followed by a long "dissociation phase" where a buffer flows over the chip to monitor the dissociation of the complex (e.g., 7200 seconds).[10]

    • Data Analysis : The resulting sensorgrams (signal vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[6]

G cluster_setup Setup cluster_binding Binding Cycle (Single-Cycle Kinetics) cluster_output Analysis S1 Immobilize DPP-4 Enzyme on SPR Sensor Chip B1 Inject this compound (Low Conc.) - Measure Association S1->B1 B2 Inject this compound (Increasing Conc.) - Sequential Injections B1->B2 B3 Inject Buffer - Measure Long Dissociation Phase B2->B3 O1 Generate Sensorgram (Response vs. Time) B3->O1 O2 Fit Data to Kinetic Model (e.g., 1:1 Binding) O1->O2 O3 Calculate k_on, k_off, K_D O2->O3

Workflow for Surface Plasmon Resonance.
Isothermal Titration Calorimetry (ITC) (for Thermodynamic Profile)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle : A solution of the inhibitor (this compound) is titrated into a solution containing the enzyme (DPP-4). The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

  • Procedure :

    • Sample Preparation : Solutions of DPP-4 (e.g., 5 µM) and this compound (e.g., 50 µM) are prepared in the same buffer to minimize heat of dilution effects.[9]

    • Titration : The this compound solution is loaded into an injection syringe and titrated in small, precise aliquots into the DPP-4 solution in the sample cell.[9]

    • Heat Measurement : A sensitive calorimeter measures the minute heat changes (μcal/sec) after each injection.

    • Data Analysis : The integrated heat change per injection is plotted against the molar ratio of this compound to DPP-4. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters: K_D, ΔH, and the stoichiometry. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[9]

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors function by modulating the incretin pathway. Incretin hormones (GLP-1 and GIP) are released from the gut after a meal and play a crucial role in glucose homeostasis.[1] DPP-4 rapidly inactivates these hormones. This compound's inhibition of DPP-4 leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP.[3][15] This elevation has two primary downstream effects: it stimulates the pancreatic beta cells to release more insulin and suppresses the pancreatic alpha cells from secreting glucagon, both in a glucose-dependent manner.[3]

G Meal Food Intake Gut Intestinal L- and K-cells Meal->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha inhibits Inactive Inactive Metabolites DPP4->Inactive degrades to This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_Beta->Insulin Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucagon->Glucose reduces production

Incretin Pathway and this compound's Site of Action.

Conclusion

The interaction of this compound with the DPP-4 enzyme is characterized by exceptionally high affinity, a rapid association rate, and a very slow dissociation rate.[8] This kinetic profile, driven by favorable enthalpic contributions, results in a prolonged residence time at the enzyme's active site, providing sustained target engagement that underpins its once-daily dosing regimen.[6][15] The detailed methodologies of enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry have been pivotal in quantifying these interactions, offering a comprehensive understanding of this compound's potent and durable mechanism of action. This in-depth knowledge continues to be invaluable for the rational design and development of novel therapeutic agents.

References

The Journey of a Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. Its unique xanthine-based scaffold and favorable pharmacokinetic profile, characterized by a predominantly non-renal route of elimination, distinguish it from other gliptins. This technical guide provides a comprehensive overview of the discovery and synthesis of the this compound molecule. It delves into the initial high-throughput screening and lead optimization strategies that led to its identification, details various synthetic pathways including the established industrial manufacturing process, and presents key quantitative data related to its efficacy and physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Discovery of the this compound Molecule

The discovery of this compound by Boehringer Ingelheim was the culmination of a targeted drug discovery program aimed at identifying a potent and selective DPP-4 inhibitor with a differentiated pharmacokinetic profile.[1][2] The development of this compound, approved by the FDA in 2011, marked a significant advancement in the treatment of type 2 diabetes.[3]

High-Throughput Screening and Identification of the Xanthine Scaffold

The journey to this compound began with a high-throughput screening (HTS) campaign to identify compounds capable of inhibiting the DPP-4 enzyme.[4][5] These assays are typically designed to measure the cleavage of a synthetic substrate by DPP-4, with a decrease in product formation indicating inhibitory activity. A common approach involves using a fluorogenic substrate, where the enzymatic cleavage releases a fluorescent molecule, allowing for rapid and sensitive detection of inhibition.

Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors

A typical HTS protocol for DPP-4 inhibitors involves the following steps:

  • Enzyme and Substrate Preparation: A solution of recombinant human DPP-4 enzyme is prepared in a suitable buffer (e.g., Tris-HCl with BSA). A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC), is also prepared in a buffer.

  • Compound Screening: Test compounds from a chemical library are added to individual wells of a microtiter plate.

  • Enzyme Inhibition Assay: The DPP-4 enzyme solution is added to the wells containing the test compounds and incubated for a specific period.

  • Substrate Addition and Signal Detection: The fluorogenic substrate is added to initiate the enzymatic reaction. The fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to a control (without inhibitor) indicates DPP-4 inhibition.

  • Hit Identification: Compounds that exhibit a predefined threshold of inhibition are identified as "hits" and selected for further characterization.

Through such screening efforts, a xanthine-based scaffold was identified as a promising starting point for the development of a novel class of DPP-4 inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the xanthine scaffold, an extensive lead optimization program was initiated to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on systematic modifications at four key positions of the xanthine core: N1, N3, N7, and C8.

A critical breakthrough was the discovery that introducing a basic amino group at the C8 position significantly boosted inhibitory activity. The (R)-3-aminopiperidine moiety was found to be particularly effective. To mitigate off-target effects, specifically interactions with the muscarinic M1 receptor and the hERG channel, a but-2-ynyl group was introduced at the N7 position. These modifications, guided by iterative cycles of chemical synthesis and biological testing, ultimately led to the selection of this compound as the clinical candidate due to its superior potency and pharmacological profile in preclinical models.

cluster_Discovery Discovery and Lead Optimization of this compound HTS High-Throughput Screening (HTS) Xanthine Identification of Xanthine Scaffold HTS->Xanthine Identifies SAR Structure-Activity Relationship (SAR) Studies Xanthine->SAR Initiates Lead_Opt Lead Optimization SAR->Lead_Opt Guides This compound This compound (Clinical Candidate) Lead_Opt->this compound Selects cluster_Synthesis Industrial Synthesis of this compound A 1-(2-aminophenyl)ethanone + 2-chloroacetonitrile B 2-(chloromethyl)-4-methylquinazoline A->B Cyclization (HCl, 1,4-dioxane) D 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)- 1H-purine-2,6(3H,7H)-dione B->D Condensation (Na2CO3, NMP) C 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H- purine-2,6(3H,7H)-dione C->D F (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl- 1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione D->F Substitution (DIPEA, NMP) E (R)-2-(piperidin-3-yl)isoindoline- 1,3-dione D-(−)-tartaric acid E->F G This compound F->G Aminolysis (Ethanolamine, THF/H2O)

References

The Xanthine Advantage: A Technical Guide to Linagliptin's Chemical Structure and its Therapeutic Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2] Its distinction within the "gliptin" class of antidiabetic agents stems directly from its unique xanthine-based chemical structure.[3][4] This core scaffold, unlike those of other DPP-4 inhibitors, imparts a unique combination of high-affinity binding, exceptional selectivity, and a distinct pharmacokinetic profile, offering significant clinical advantages.[4][5] This technical guide provides an in-depth exploration of the structural and functional benefits of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and mechanism of action.

The Molecular Blueprint: this compound's Structure-Activity Relationship

This compound's chemical architecture is centered on a xanthine heterocycle.[1] This core is strategically decorated with specific functional groups that orchestrate its interaction with the DPP-4 enzyme active site. X-ray crystallography studies have revealed how these components precisely fit into the enzyme's subsites.[6][7]

  • Butynyl Group: This substituent occupies the hydrophobic S1 pocket of the DPP-4 enzyme.[6]

  • Aminopiperidine Moiety: The primary amine of this group forms critical interactions with key amino acid residues, including Glu205, Glu206, and Tyr662, in the S2 subsite, which are essential for recognizing peptide substrates.[6][8]

  • Xanthine Scaffold: This core structure contributes to the overall binding and positions the other functional groups for optimal interaction with additional subsites (S1' and S2').[8][9]

This precise, multi-point interaction results in a high-affinity, non-covalent binding to the DPP-4 enzyme, leading to potent and sustained inhibition.[10][11]

Quantitative Comparison: Potency, Selectivity, and Pharmacokinetics

The advantages conferred by this compound's structure are most evident in its quantitative pharmacological parameters compared to other DPP-4 inhibitors.

Table 1: In Vitro Potency and Selectivity Profile of DPP-4 Inhibitors
CompoundDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
This compound 1 [3][5]>40,000 [3][12]>10,000 [3][12]
Sitagliptin19[3][5]>2,500[3]>2,500[3]
Saxagliptin50[3][5]<100[3]<100[3]
Vildagliptin62[5][12]>200>8,000
Alogliptin24[5]>10,000>10,000

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates this compound's superior potency (lowest IC₅₀) and its exceptional selectivity, particularly against DPP-8 and DPP-9. This high selectivity is crucial as inhibition of these related enzymes has been linked to potential off-target adverse effects.

Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundSitagliptinSaxagliptinVildagliptin
Primary Route of Elimination ~90% Fecal/Biliary (unmetabolized) [12][13]RenalRenalRenal
Dose Adjustment in Renal Impairment No [3][12]YesYesYes
Terminal Half-life (t½) >100 hours[3][14]~12.4 hours[3]~2.5 hours[3]~2-3 hours
Accumulation Half-life (t½) ~10-12 hours[14][15]N/AN/AN/A
Plasma Protein Binding 75-99% (concentration-dependent)[15][16]38%[17]Negligible[17]~9%
Oral Bioavailability ~30%[13][16]~87%[12]~67%~85%[12]

This compound's pharmacokinetic profile is unique among gliptins. Its primary non-renal route of excretion means it can be used in patients with renal insufficiency without dose adjustments, a significant clinical advantage.[2][12] The long terminal half-life is a result of its high-affinity, saturable binding to DPP-4, which acts as a drug reservoir.[14] However, the clinically relevant accumulation half-life of approximately 10-12 hours allows for rapid attainment of steady-state concentrations with once-daily dosing.[14][15]

Visualizing the Mechanisms and Methodologies

Signaling Pathway and Molecular Interaction

The following diagrams illustrate the mechanism of action of this compound and its specific binding interaction with the DPP-4 enzyme.

Linagliptin_MoA This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1_GIP_active:e->Insulin:w Glucagon ↓ Glucagon Secretion GLP1_GIP_active:e->Glucagon:w Glucose ↓ Blood Glucose Insulin:e->Glucose:w Glucagon:e->Glucose:w ↓ Hepatic Glucose Output

Caption: this compound's mechanism of action on the incretin pathway.

Linagliptin_Binding DPP4 DPP-4 Active Site S1 (Hydrophobic) S2 S1' S2' This compound This compound Molecule Butynyl Group Xanthine Core Aminopiperidine This compound:butynyl->DPP4:s1 Binds to This compound:amino->DPP4:s2 Interacts with Glu205, Glu206, Tyr662 This compound:xanthine->DPP4:s1p Occupies This compound:xanthine->DPP4:s2p

Caption: Interaction of this compound's moieties with DPP-4 subsites.

Experimental Protocols

The characterization of this compound's advantages relies on standardized in vitro and structural biology techniques.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against DPP-4.

  • Objective: To quantify the inhibitory potency of this compound by measuring the reduction in DPP-4 enzymatic activity.

  • Principle: The assay utilizes a fluorogenic substrate, typically Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[18] DPP-4 cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 Assay Buffer (e.g., HEPES-based buffer, pH 7.5)[18]

    • DPP-4 Substrate: Gly-Pro-AMC

    • Test Compound (this compound) and reference inhibitors (e.g., Sitagliptin) serially diluted

    • 96-well black microplates (for fluorescence assays)

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[18]

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer to create a concentration gradient.

    • In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the various concentrations of this compound (or control solvent) to designated wells.[19]

    • Include control wells: "100% activity" (enzyme, buffer, no inhibitor) and "background" (buffer, substrate, no enzyme).

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[20]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the background rate from all other rates.

    • Normalize the data by expressing the inhibited rates as a percentage of the uninhibited (100% activity) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

DPP4_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - DPP-4 Enzyme solution - Substrate (Gly-Pro-AMC) start->prep_reagents plate_setup Plate Setup (96-well): Add Enzyme + Inhibitor/Control prep_reagents->plate_setup pre_incubation Pre-incubate (10 min @ 37°C) plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate to all wells pre_incubation->add_substrate measure Measure Fluorescence (Kinetic Read, 30-60 min) add_substrate->measure analyze Data Analysis: Calculate IC50 value measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

Protocol 2: X-ray Crystallography of the this compound-DPP-4 Complex

This protocol provides a general overview of the steps required to determine the three-dimensional structure of this compound bound to the DPP-4 enzyme.

  • Objective: To visualize the atomic-level interactions between this compound and the DPP-4 active site to understand the structural basis for its potency and selectivity.

  • Principle: X-ray crystallography involves crystallizing a protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound ligand can be built.

  • Procedure:

    • Protein Expression and Purification: Express recombinant human DPP-4 in a suitable system (e.g., insect or mammalian cells) and purify it to high homogeneity.

    • Complex Formation: Incubate the purified DPP-4 with a molar excess of this compound to ensure saturation of the binding sites.

    • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing well-ordered crystals of the DPP-4-linagliptin complex. This is often done using vapor diffusion methods (hanging drop or sitting drop).

    • X-ray Diffraction Data Collection: Mount a single, high-quality crystal and cryo-cool it (typically in liquid nitrogen) to prevent radiation damage. Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source). Rotate the crystal and collect the diffraction pattern on a detector.[8]

    • Structure Solution and Refinement:

      • Process the diffraction data to determine unit cell parameters and reflection intensities.

      • Solve the "phase problem" using methods like molecular replacement, using a known structure of DPP-4 as a search model.

      • Build an atomic model of the protein and the bound this compound into the calculated electron density map.

      • Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles.

  • Data Analysis: Analyze the final refined structure to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between this compound and specific amino acid residues in the DPP-4 active site. This provides a structural explanation for the observed high binding affinity and selectivity.[7][21]

Conclusion

The xanthine-based structure of this compound is not merely a chemical classification but the fundamental driver of its advantageous therapeutic profile. It provides the basis for its best-in-class potency and selectivity, which translates to effective DPP-4 inhibition with a reduced risk of off-target effects. Most critically, this chemical foundation dictates a unique, non-renal route of elimination, distinguishing this compound from all other gliptins and offering a crucial treatment option for the large population of type 2 diabetes patients with comorbid renal impairment. These combined properties, all rooted in its core chemical scaffold, underscore the success of structure-based drug design in developing optimized therapeutic agents.

References

In Vivo Distribution and Tissue Penetration of Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo distribution, tissue penetration, and underlying pharmacokinetic and pharmacodynamic principles of Linagliptin. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this dipeptidyl peptidase-4 (DPP-4) inhibitor's disposition in the body. The information is compiled from preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and the molecular pathways influencing its distribution.

Pharmacokinetic Profile and Tissue Distribution

This compound exhibits a unique pharmacokinetic (PK) profile characterized by non-linear kinetics, a large apparent volume of distribution, and a long terminal half-life, all of which are indicative of extensive tissue distribution.[1][2][3][4] This behavior is primarily driven by its high-affinity, saturable binding to its target enzyme, DPP-4, which is widely distributed in both plasma and peripheral tissues.[1][5][6][7]

Quantitative Pharmacokinetic Parameters

The key PK parameters for this compound in humans are summarized below, highlighting its extensive distribution and concentration-dependent nature.

ParameterValueSpeciesNotes
Volume of Distribution (Vss) ~1110 LHumanFollowing a 5 mg intravenous dose; indicates extensive distribution into tissues.[1][3][8]
380 - 1540 LHumanRange observed after intravenous infusion of 0.5-10 mg.[1][9]
Plasma Protein Binding 99% at 1 nmol/LHuman (in vitro)Highly concentration-dependent due to saturable binding to DPP-4.[2][6][10][11]
75-89% at >30 nmol/LHuman (in vitro)As DPP-4 becomes saturated, the unbound fraction increases.[2][10][11]
Terminal Half-Life (t½) >100 hoursHumanA result of the strong, high-affinity binding to DPP-4.[1][2][12]
Accumulation Half-Life ~10 hoursHumanReflects the rapid attainment of steady-state for the pharmacologically relevant fraction.[1][2]
Absolute Bioavailability ~30%Human[1][2][3]
Time to Max. Concentration (Tmax) ~1.5 - 2.0 hoursHumanAfter oral administration.[1][6]
Renal Excretion <7% of doseHumanPrimarily eliminated via bile and the gut, making it suitable for patients with renal impairment.[1][6][13]
The Role of Target-Mediated Drug Disposition (TMDD)

The non-linear pharmacokinetics of this compound are a classic example of Target-Mediated Drug Disposition (TMDD).[5][14] At therapeutic concentrations, this compound extensively binds to and saturates DPP-4 in both plasma and tissues. This high-affinity binding is the primary determinant of its distribution and clearance characteristics.

TMDD_Relationship cluster_properties Physicochemical & Binding Properties cluster_mechanism Core Mechanism cluster_outcomes Pharmacokinetic Outcomes Lina This compound DPP4_Binding High-Affinity to DPP-4 Lina->DPP4_Binding PPB Concentration-Dependent Plasma Protein Binding Lina->PPB TMDD Target-Mediated Drug Disposition (Saturable Binding) DPP4_Binding->TMDD PPB->TMDD Nonlinear Non-Linear PK Profile TMDD->Nonlinear LargeVd Large Volume of Distribution (Extensive Tissue Penetration) TMDD->LargeVd LongT12 Long Terminal Half-Life TMDD->LongT12

Figure 1: Relationship between this compound's binding properties and its PK outcomes.

Distribution in Key Tissues

Studies in animal models have provided detailed insights into the specific tissue localization of this compound, confirming that its distribution pattern mirrors the known locations of the DPP-4 enzyme.[15][16] The highest concentrations of the drug are consistently found in organs of elimination and those with high DPP-4 expression, such as the kidneys, liver, and intestine.[14][16]

  • Kidney : High-resolution autoradiography in rats revealed that this compound localization reflects the distribution of DPP-4.[15][16] Radioactivity was primarily observed in the cortical glomeruli and the brush border of proximal tubules.[15][16] Interestingly, the distribution shifts with dose and time; at lower doses, binding is concentrated in the glomeruli, while at higher doses, it extends to the medullary proximal tubules.[15] Over time, the signal shifts from the glomeruli to the lower parts of the proximal tubules.[15]

  • Liver : Radioactivity persists mainly around the portal triads and in the bile ducts, consistent with its primary route of elimination via bile.[15]

  • Intestine : In the small intestine, the distribution shifts over time from the lamina propria shortly after administration to the surface of the villi and the intestinal lumen at later time points.[15]

Experimental Protocols & Methodologies

The characterization of this compound's in vivo distribution has been accomplished through various sophisticated experimental techniques.

High-Resolution Autoradiography in Rats

This method provides a detailed microscopic view of drug distribution within tissues.

  • Objective : To investigate the dose-dependent cellular distribution of this compound in key tissues.[15]

  • Animal Model : Wistar rats.[6] Studies have also utilized DPP-4 deficient rats to confirm that tissue binding is target-specific.[14]

  • Test Article : [3H]this compound (radiolabeled drug).[15]

  • Administration : Intravenous (IV) injection at varying doses (e.g., 7.4, 100, and 2000 µg/kg).[15]

  • Methodology :

    • Rats are administered [3H]this compound intravenously.

    • At predetermined time points (e.g., 2 minutes, 3 hours, 192 hours), animals are euthanized.[15]

    • Tissues of interest (kidney, liver, intestine) are excised, frozen, and subjected to cryo-sectioning to obtain thin tissue slices.

    • The tissue slices are exposed to radiographic film or emulsion.

    • The resulting autoradiographs are analyzed to determine the precise localization and relative density of radioactivity, which corresponds to the location of the drug.[15]

Autoradiography_Workflow start Start admin Administer [3H]this compound (IV) to Rats start->admin timepoints Euthanize at Defined Time Points (e.g., 2 min, 3 h, 192 h) admin->timepoints dissect Excise and Freeze Target Tissues (Kidney, Liver, Intestine) timepoints->dissect section Whole-Body or Organ Cryo-sectioning dissect->section image Expose Tissue Slices to Radiographic Film (Autoradiography) section->image analyze Microscopic Analysis of Radioactivity Distribution image->analyze end End analyze->end

Figure 2: Experimental workflow for a tissue distribution study using autoradiography.
In Vivo Microdialysis

While not specifically detailed for this compound in the provided context, microdialysis is a powerful technique used to measure unbound drug concentrations directly in the interstitial fluid of tissues.[17][18]

  • Principle : A microdialysis probe, which has a semipermeable membrane, is inserted into the target tissue (e.g., subcutaneous tissue).[17] The probe is perfused with a physiological solution (perfusate). Unbound drug in the interstitial fluid diffuses across the membrane into the perfusate, which is then collected (as dialysate) and analyzed.[18]

  • Analysis : Drug concentrations in the dialysate are measured, typically using HPLC.[18] The data allows for the determination of the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in tissue to the unbound AUC in plasma.[18]

Relevant Signaling Pathways

This compound's therapeutic effect is a direct result of its influence on the incretin signaling pathway.

DPP-4 Inhibition and the Incretin Pathway

The primary mechanism of action for this compound is the competitive, reversible inhibition of the DPP-4 enzyme.[12][13][19] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][19] By inhibiting DPP-4, this compound increases the concentration and prolongs the action of active GLP-1 and GIP.[12][13] This leads to glucose-dependent insulin secretion, suppression of glucagon release, and improved glycemic control.[13][19]

Incretin_Pathway cluster_stimulus Stimulus cluster_hormones Incretin Hormones cluster_target Target Enzyme cluster_drug Therapeutic Intervention cluster_effect Physiological Effect Food Food Intake Intestine Intestine Food->Intestine GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas GIP Active GIP GIP->DPP4 Degradation GIP->Pancreas Intestine->GLP1 Intestine->GIP Inactive Inactive Metabolites DPP4->Inactive Lina This compound Lina->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon

Figure 3: Mechanism of action of this compound via the incretin signaling pathway.
Neuroprotective Signaling

Beyond its primary glycemic control function, preclinical studies suggest this compound may have neuroprotective effects, potentially mediated through the Akt/mTOR signaling pathway. In hyperglycemic mice with stroke, this compound treatment was shown to upregulate the phosphorylation of Akt and mTOR, leading to an anti-apoptotic effect by increasing the Bcl-2/Bax ratio.[20] This suggests that this compound's benefits may extend to tissues beyond those directly involved in glucose metabolism.[20]

Conclusion

The in vivo distribution of this compound is extensive and is fundamentally governed by its high-affinity, saturable binding to the DPP-4 enzyme. This target-mediated disposition results in a unique pharmacokinetic profile, including a large volume of distribution, non-linear kinetics, and a long terminal half-life. Tissue penetration is highest in DPP-4-rich organs such as the kidney, liver, and intestine, where the drug's localization has been precisely mapped using advanced techniques like high-resolution autoradiography. A thorough understanding of these distribution characteristics is critical for drug development professionals in optimizing therapeutic strategies and exploring the pleiotropic effects of this compound.

References

Linagliptin: A Comprehensive Technical Guide on its Pharmacokinetics and Non-Linear Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a unique and complex pharmacokinetic profile characterized by non-linear protein binding. This non-linearity is not due to saturation of plasma proteins like albumin, but rather to its high-affinity, saturable binding to its therapeutic target, the DPP-4 enzyme, a phenomenon known as target-mediated drug disposition (TMDD). This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, with a core focus on the principles and experimental evaluation of its non-linear protein binding. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a xanthine-based, orally administered drug for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action is the inhibition of DPP-4, an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2]

A defining characteristic of this compound's pharmacology is its non-linear pharmacokinetics, which stems directly from its interaction with DPP-4.[3][4][5][6][7][8][9][10] This guide will dissect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading into a detailed discussion of its concentration-dependent protein binding and the experimental methodologies used to characterize these interactions.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is distinguished by its non-linear dose-exposure relationship, a long terminal half-life, and a primarily non-renal route of elimination.[1][3][8][10]

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1.5 to 2.0 hours.[1] The absolute bioavailability of this compound is approximately 30%.[1][3] Co-administration with food does not have a clinically significant effect on its absorption.[1]

Distribution

This compound exhibits a large apparent volume of distribution at steady state, ranging from 380 to 1540 L after intravenous infusion, indicating extensive distribution into tissues.[1][9] This extensive tissue distribution is a key factor in its pharmacokinetic profile.

Metabolism

Metabolism plays a minor role in the overall elimination of this compound. The majority of the drug is eliminated unchanged.[3] The main metabolite, a pharmacologically inactive S-3-hydroxypiperidinyl derivative, accounts for a small fraction of the total drug-related compounds in plasma.[3] In vitro studies have shown that this compound is a weak substrate and inhibitor of cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp).[3]

Excretion

The primary route of elimination for this compound is through the feces, with approximately 85% of an oral dose excreted unchanged in the feces.[4] Renal excretion is a minor pathway, with only about 5% of an oral dose excreted in the urine at steady state.[3][4] This primarily non-renal excretion is a significant clinical advantage, as it allows for the use of this compound without dose adjustment in patients with renal impairment.[1][10]

Non-Linear Protein Binding of this compound

The non-linear pharmacokinetics of this compound are a direct consequence of its concentration-dependent binding to plasma proteins, specifically its target enzyme, DPP-4.[3][4][5][6][11]

Mechanism of Non-Linear Binding: Target-Mediated Drug Disposition (TMDD)

This compound binds to DPP-4 with high affinity and saturability.[4][8] At low, therapeutic concentrations, a significant portion of this compound is bound to DPP-4 in both plasma and tissues.[12] As the concentration of this compound increases, these high-affinity binding sites on DPP-4 become saturated. Consequently, the unbound fraction of this compound increases, leading to a less than dose-proportional increase in total plasma concentrations.[4] This phenomenon is a classic example of Target-Mediated Drug Disposition (TMDD).[3][5][13]

The interaction can be described by the following equilibrium:

Free this compound + Unbound DPP-4 ⇌ this compound-DPP-4 Complex

At low this compound concentrations, the equilibrium shifts to the right, favoring the formation of the complex. As this compound concentrations rise and saturate the available DPP-4, the equilibrium shifts, and the concentration of free this compound increases more significantly.

TMDD_Mechanism cluster_plasma Plasma cluster_concentration Concentration Effect Free_L Free this compound Complex This compound-DPP-4 Complex Free_L->Complex Binding (High Affinity) DPP4 Unbound DPP-4 DPP4->Complex Complex->Free_L Dissociation (Slow) Low_C Low [this compound] Low_C->DPP4 Binding Sites Available High_C High [this compound] High_C->Free_L Binding Sites Saturated => Increased Free Fraction

Figure 1: Mechanism of this compound's Target-Mediated Drug Disposition.
Quantitative Aspects of Protein Binding

In vitro studies have quantified the concentration-dependent plasma protein binding of this compound. At very low concentrations (e.g., 1 nmol/L), this compound is approximately 99% bound to plasma proteins.[3][12] As the concentration increases to above 30-100 nmol/L, the protein binding decreases to a range of 70-89%.[3][12] This change in the bound fraction is primarily due to the saturation of DPP-4 binding sites.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption
Tmax1.5 - 2.0 hours[1]
Absolute Bioavailability~30%[1][3]
Distribution
Volume of Distribution (Vss)380 - 1540 L[1]
Protein Binding
at 1 nmol/L~99%[3][12]
at >30 nmol/L75% - 89%[3]
Metabolism
Primary RouteMinimal[3]
Excretion
Fecal Excretion (unchanged)~85%[4]
Renal Excretion~5%[3][4]
Half-life
Terminal Half-life>100 hours[3]
Accumulation Half-life~10-12 hours[3][14]

Experimental Protocols for Determining Protein Binding

The non-linear protein binding of this compound can be characterized using several in vitro techniques. The following are detailed methodologies for key experiments.

Equilibrium Dialysis

Equilibrium dialysis is a standard method to determine the unbound fraction of a drug in plasma.

Objective: To determine the fraction of this compound not bound to plasma proteins at various concentrations.

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Radiolabeled ([¹⁴C] or [³H]) this compound

  • Equilibrium dialysis cells (e.g., RED device) with a semi-permeable membrane (molecular weight cutoff of 12-14 kDa)

  • Incubator shaker at 37°C

  • Liquid scintillation counter

Procedure:

  • Prepare stock solutions of radiolabeled this compound in a suitable solvent (e.g., DMSO) and spike into human plasma to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 nmol/L).

  • Assemble the equilibrium dialysis cells. Add the this compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

  • Incubate the dialysis cells in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours). The incubation time should be predetermined in preliminary experiments to ensure equilibrium is achieved.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Determine the concentration of radiolabeled this compound in each aliquot using a liquid scintillation counter.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Equilibrium_Dialysis_Workflow Start Start: Prepare this compound-spiked Plasma Dialysis_Setup Set up Equilibrium Dialysis Cells (Plasma vs. Buffer) Start->Dialysis_Setup Incubation Incubate at 37°C to Reach Equilibrium Dialysis_Setup->Incubation Sampling Collect Aliquots from Both Chambers Incubation->Sampling Analysis Analyze this compound Concentration (e.g., LC-MS/MS or Scintillation Counting) Sampling->Analysis Calculation Calculate Fraction Unbound (fu) Analysis->Calculation End End: Determine Concentration-Dependent Binding Calculation->End

Figure 2: Experimental Workflow for Equilibrium Dialysis.
Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding interactions in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the binding of this compound to DPP-4.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human DPP-4

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilize recombinant human DPP-4 onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of this compound solutions in the running buffer at different concentrations.

  • Inject the this compound solutions over the DPP-4-immobilized surface and a reference surface (without DPP-4) at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to DPP-4.

  • After the association phase, inject the running buffer to monitor the dissociation of the this compound-DPP-4 complex.

  • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the affinity (KD = koff / kon).

Ultracentrifugation

This method separates free drug from protein-bound drug based on their differential sedimentation under high centrifugal force.

Objective: To determine the unbound concentration of this compound in plasma.

Materials:

  • Human plasma

  • This compound

  • Ultracentrifuge with appropriate rotors

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Spike human plasma with this compound to the desired concentrations.

  • Incubate the samples at 37°C to allow for binding to reach equilibrium.

  • Centrifuge the plasma samples at high speed (e.g., >400,000 x g) for a sufficient duration to pellet the plasma proteins.

  • Carefully collect a sample of the supernatant (protein-free fraction).

  • Analyze the concentration of this compound in the supernatant and in an uncentrifuged plasma sample using a validated LC-MS/MS method.

  • The concentration in the supernatant represents the unbound drug concentration.

Pharmacokinetic Modeling

The non-linear pharmacokinetics of this compound are best described by a two-compartment model that incorporates target-mediated drug disposition.[3][5] This model accounts for the concentration-dependent binding of this compound to DPP-4 in both the central (plasma) and peripheral (tissue) compartments.[5][15] Such models are crucial for accurately predicting drug exposure and pharmacodynamic effects at different dose levels.

PK_Model cluster_model Two-Compartment TMDD Model for this compound Central Central Compartment (Plasma) - Free this compound - this compound-DPP-4 Complex Peripheral Peripheral Compartment (Tissues) - Free this compound - this compound-DPP-4 Complex Central->Peripheral k12 Elimination Elimination (Primarily Fecal) Central->Elimination kel Peripheral->Central k21 Absorption Oral Absorption Absorption->Central ka

References

Linagliptin's Protective Effects on Pancreatic Beta-Cell Function and Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms and cellular effects of Linagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, on pancreatic beta-cell function and survival. The information presented is collated from key preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound enhances beta-cell function and promotes survival primarily by preventing the degradation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1). By inhibiting the DPP-4 enzyme, this compound increases the concentration of active GLP-1 in the pancreatic islet microenvironment. This leads to the activation of GLP-1 receptor (GLP-1R) signaling cascades within the beta-cell, resulting in improved glucose-stimulated insulin secretion (GSIS), increased proliferation, and potent inhibition of apoptosis under diabetogenic conditions. These effects are mediated through cAMP-dependent pathways involving Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), as well as through the suppression of pro-inflammatory and pro-apoptotic signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on beta-cell survival and function in human pancreatic islets subjected to various diabetogenic stressors. Data is primarily derived from studies exposing isolated human islets to high glucose, lipotoxic (palmitate), and inflammatory (cytokine) conditions.

Table 1: Effect of this compound on Beta-Cell Apoptosis and Proliferation
Stress ConditionOutcome MeasuredEffect of Stress (vs. Control)Protective Effect of this compound (Fold-Change vs. Stress)Citation(s)
High Glucose (33.3 mM) ApoptosisIncreased~2.3-fold reduction[1]
ProliferationDecreased~6.8-fold induction[1]
Palmitate (0.5 mM) ApoptosisIncreased~2.0-fold reduction[1]
ProliferationDecreased~4.4-fold induction[1]
Cytokines (IL-1β+IFN-γ) ApoptosisIncreased~1.5-fold reduction[1]
ProliferationDecreased~2.1-fold induction[1]
Oxidative Stress (H₂O₂) ApoptosisIncreased~1.2-fold reduction[1]
ProliferationDecreased~4.1-fold induction[1]
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
Stress ConditionOutcome MeasuredEffect of Stress (vs. Control)Improvement with this compound (Fold-Change in Stimulatory Index vs. Stress)Citation(s)
High Glucose (11.1 mM) GSIS Stimulatory IndexReduced~1.9-fold improvement[1]
High Glucose (33.3 mM) GSIS Stimulatory IndexReduced~2.5-fold improvement[1]
Palmitate (0.5 mM) GSIS Stimulatory IndexReduced~2.1-fold improvement[1]
Cytokines (IL-1β+IFN-γ) GSIS Stimulatory IndexReduced~2.4-fold improvement[1]
Oxidative Stress (H₂O₂) GSIS Stimulatory Index*Reduced~2.5-fold improvement[1]

*Stimulatory Index is the ratio of insulin secreted at high glucose (16.7 mM) to that at basal glucose (2.8 mM).

Experimental Protocols

The following methodologies are representative of the key experiments used to evaluate the effects of this compound on human beta-cells.

Human Islet Culture and Treatment

Human pancreatic islets are isolated from healthy organ donors using collagenase digestion and purification via a COBE cell separator.[2][3] Islets are then cultured in CMRL-1066 medium supplemented with human albumin and other factors.[2] To simulate diabetogenic conditions, cultured islets are exposed to stressors for defined periods (e.g., 96 hours for gluco- and lipotoxicity, 8 hours for oxidative stress) with or without the presence of this compound (typically 30-50 nM).[2]

Measurement of Beta-Cell Apoptosis and Proliferation
  • Apoptosis: Assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on paraffin-embedded islet sections. Apoptotic beta-cells are identified by co-localization of TUNEL-positive nuclei with insulin staining. The apoptotic rate is expressed as the percentage of TUNEL-positive beta-cells relative to the total number of insulin-positive cells.[1]

  • Proliferation: Assessed by immunofluorescence staining for the proliferation marker Ki67 and insulin. Proliferating beta-cells are identified by the co-localization of Ki67-positive nuclei with insulin staining. The proliferation rate is expressed as the percentage of Ki67-positive beta-cells relative to the total number of insulin-positive cells.[1]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

After the treatment period, islets are washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRB) with low glucose (2.8 mM). They are then sequentially incubated for 1 hour in KRB with basal (2.8 mM) glucose, followed by 1 hour in KRB with stimulatory (16.7 mM) glucose. The supernatant from each incubation is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). Results are normalized to total protein content.[1]

Signaling Pathways and Visualizations

This compound's protective effects are channeled through distinct signaling pathways initiated by the stabilization of active GLP-1.

This compound's Core Mechanism of Action

This compound's primary action is the competitive and reversible inhibition of the DPP-4 enzyme. This prevents the rapid degradation of endogenously secreted GLP-1, increasing its bioavailability and prolonging its action on the GLP-1 receptor on beta-cells.

Linagliptin_Mechanism Lina This compound DPP4 DPP-4 Enzyme Lina->DPP4 Inhibits GLP1_i Inactive GLP-1 DPP4->GLP1_i GLP1_a Active GLP-1 GLP1_a->DPP4 Degradation GLP1R GLP-1 Receptor (on Beta-Cell) GLP1_a->GLP1R Activates Signal Downstream Signaling (Function & Survival) GLP1R->Signal

This compound's core mechanism of action on the GLP-1 pathway.
GLP-1 Receptor Downstream Signaling for Function and Survival

Activation of the GLP-1R, a G-protein coupled receptor, initiates signaling cascades that enhance beta-cell function and promote survival. The binding of GLP-1 activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[4][5] cAMP then activates two main effector pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6] These pathways converge to increase insulin synthesis and exocytosis, promote proliferation, and inhibit apoptosis by phosphorylating key targets, including the pro-apoptotic protein Bad.[7][8]

GLP1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1 Active GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Bad Bad PKA->Bad Insulin Insulin Gene Transcription PKA->Insulin Proliferation Proliferation (e.g., Cyclin D1) PKA->Proliferation Exocytosis Insulin Granule Exocytosis Epac->Exocytosis Bad_P p-Bad (Inactive) Bad->Bad_P Phosphorylates Apoptosis Apoptosis Bad_P->Apoptosis Inhibits

GLP-1 receptor downstream signaling in pancreatic beta-cells.
Anti-Inflammatory Signaling Pathway

In diabetogenic environments characterized by inflammation, cytokines like IL-1β can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, leading to beta-cell dysfunction and apoptosis. This compound, through the stabilization of GLP-1, has been shown to exert anti-inflammatory effects by suppressing the activation and nuclear translocation of NF-κB.[9][10]

Anti_Inflammatory_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB_path NF-κB Pathway Activation Cytokines->NFkB_path Stimulates Lina_GLP1 This compound -> Active GLP-1 Lina_GLP1->NFkB_path Suppresses NFkB_nuc NF-κB Nuclear Translocation NFkB_path->NFkB_nuc Gene_exp Pro-inflammatory & Pro-apoptotic Gene Expression NFkB_nuc->Gene_exp Beta_dys Beta-Cell Dysfunction & Apoptosis Gene_exp->Beta_dys

This compound's anti-inflammatory effect via NF-κB suppression.
Experimental Workflow Visualization

The process of evaluating this compound's effects on isolated human islets follows a structured workflow from islet acquisition to functional and survival analysis.

Experimental_Workflow Islet_iso Human Islet Isolation & Purification Culture Islet Culture (CMRL-1066) Islet_iso->Culture Treatment Treatment Groups: - Control - Stressor - Stressor + this compound Culture->Treatment Incubation Incubation (e.g., 96h) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis GSIS GSIS Assay Analysis->GSIS Apoptosis Apoptosis Assay (TUNEL) Analysis->Apoptosis Prolif Proliferation Assay (Ki67) Analysis->Prolif

Typical experimental workflow for islet research.

References

The Role of Linagliptin in Glucose-Dependent Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is a highly selective, potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), established for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic efficacy is primarily rooted in its ability to enhance the body's endogenous incretin system, thereby promoting the secretion of insulin in a glucose-dependent manner.[3][4] This mechanism minimizes the risk of hypoglycemia, a significant advantage over other antidiabetic agents like sulfonylureas, which do not exhibit a glucose-dependent mode of action.[2][4] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of this compound in glucose-dependent insulin secretion, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Incretin Effect

The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme.[1][5] This enzyme is responsible for the rapid degradation of two key gut-derived incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6]

  • Incretin Hormone Function: Released from intestinal L-cells and K-cells respectively following food ingestion, GLP-1 and GIP are crucial for glucose homeostasis.[1][4] They potentiate insulin secretion and biosynthesis from pancreatic β-cells and suppress the secretion of glucagon from pancreatic α-cells.[3][7] This "incretin effect" is estimated to account for up to 70% of the total insulin secreted after an oral glucose load.[4]

  • DPP-4 Inhibition: In patients with T2DM, the incretin effect is often impaired.[8] DPP-4 rapidly inactivates GLP-1 and GIP, limiting their physiological action.[1] By inhibiting DPP-4, this compound prevents this degradation, leading to increased plasma concentrations and prolonged activity of endogenous GLP-1 and GIP.[3][9] This enhancement of the incretin system results in a glucose-dependent stimulation of insulin release and suppression of glucagon levels, ultimately improving glycemic control.[2][5]

cluster_pancreas Pancreatic Islets Food Food Intake Intestine Intestinal L & K Cells Food->Intestine Incretins Release of GLP-1 & GIP (Active Incretins) Intestine->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by BetaCell β-Cells Incretins->BetaCell stimulates AlphaCell α-Cells Incretins->AlphaCell inhibits Inactive Inactive Metabolites DPP4->Inactive This compound This compound This compound->DPP4 inhibits Pancreas Pancreas Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (counteracts)

References

Unraveling the Non-Renal Excretion of Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, stands out within its class due to its primary non-renal route of elimination. This characteristic obviates the need for dose adjustments in patients with renal impairment, a significant advantage in the management of type 2 diabetes, a condition often accompanied by kidney complications.[1][2][3] This technical guide provides an in-depth exploration of the non-renal excretion pathways of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Overview of this compound Excretion

The primary route of elimination for this compound is via the enterohepatic system, with the majority of the drug excreted unchanged in the feces.[1][4] Metabolism represents a minor elimination pathway.[5][6]

Table 1: Mass Balance of this compound in Humans Following a Single Dose
Administration RouteDosePercentage of Dose Excreted in FecesPercentage of Dose Excreted in UrineTotal RecoveryReference
Oral10 mg (¹⁴C-labeled)84.7%5.4%90.1%[7]
Intravenous5 mg (¹⁴C-labeled)58.2%30.8%89.0%[7]
Table 2: Excretion of Unchanged this compound in Humans
Administration RouteDoseUnchanged this compound in Feces (% of dose)Unchanged this compound in Urine (% of dose)Reference
Oral10 mg (¹⁴C-labeled)~78% of recovered radioactivity2.4%[2]
Intravenous5 mg (¹⁴C-labeled)~61% of recovered radioactivity21.2%[2]
Table 3: this compound and its Main Metabolite in Plasma (Oral Administration)
CompoundSystemic Exposure (AUC₀₋₂₄)NoteReference
This compound (Parent)191 nM·h-[8]
CD 1790 (Main Metabolite)>10% of parent compound exposurePharmacologically inactive[5][8]

Key Pathways in Non-Renal Excretion

The non-renal clearance of this compound is a multi-faceted process involving biliary excretion and the influence of efflux transporters, most notably P-glycoprotein (P-gp).

Enterohepatic Circulation and Biliary Excretion

A significant portion of orally administered this compound is absorbed from the gastrointestinal tract, enters systemic circulation, is taken up by the liver, and subsequently secreted into the bile, re-entering the intestine. This enterohepatic circulation contributes to its prolonged half-life. The majority of the drug is ultimately eliminated unchanged in the feces.[9]

Enterohepatic_Circulation cluster_Systemic_Circulation Systemic Circulation cluster_GI_Tract Gastrointestinal Tract cluster_Liver Liver Linagliptin_Plasma This compound in Plasma Hepatocytes Hepatocytes Linagliptin_Plasma->Hepatocytes Hepatic Uptake Oral_Dose Oral this compound Intestinal_Lumen Intestinal Lumen Oral_Dose->Intestinal_Lumen Dissolution Intestinal_Lumen->Linagliptin_Plasma Absorption Fecal_Excretion Fecal Excretion Intestinal_Lumen->Fecal_Excretion Elimination Bile Bile Hepatocytes->Bile Biliary Secretion (P-gp mediated) Bile->Intestinal_Lumen Enterohepatic Recirculation

Figure 1: Enterohepatic circulation of this compound.

Role of P-glycoprotein (P-gp)

P-glycoprotein, an efflux transporter, plays a crucial role in the disposition of this compound. It is expressed in various tissues, including the intestine and liver. In the intestine, P-gp can limit the absorption of this compound by pumping it back into the intestinal lumen.[6][10] In the liver, P-gp facilitates the biliary excretion of this compound from hepatocytes into the bile.[10] In vitro studies have confirmed that this compound is a substrate of P-gp.

P_glycoprotein_Role cluster_Intestinal_Epithelium Intestinal Epithelium cluster_Hepatocyte Hepatocyte Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Passive Diffusion Enterocyte->Intestinal_Lumen P-gp Efflux Bloodstream_Intestine Bloodstream Enterocyte->Bloodstream_Intestine Absorption Bloodstream_Liver Bloodstream Hepatocyte_Cell Hepatocyte Bloodstream_Liver->Hepatocyte_Cell Uptake Bile_Canaliculus Bile Canaliculus Hepatocyte_Cell->Bile_Canaliculus P-gp Mediated Biliary Excretion

Figure 2: Role of P-glycoprotein in this compound transport.

Experimental Protocols

The elucidation of this compound's non-renal excretion pathway has been dependent on several key experimental methodologies.

Human Mass Balance Study (Radiolabeled)

Objective: To determine the routes and extent of excretion and to identify and quantify the metabolites of this compound in humans.

Methodology:

  • Study Population: A small cohort of healthy male volunteers (typically 6-8 subjects) are enrolled.[11]

  • Dosing: A single oral dose of ¹⁴C-labeled this compound (e.g., 10 mg) is administered.[7] The radiolabel allows for the tracking of all drug-related material.

  • Sample Collection: Blood, plasma, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 10 days or until radioactivity in excreta is below a certain threshold).[11]

  • Radioactivity Measurement: Total radioactivity in all collected samples is quantified using liquid scintillation counting.

  • Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and radiometric detection to separate and identify the parent drug and its metabolites.[2]

  • Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the mass balance. The pharmacokinetic parameters of total radioactivity and unchanged this compound are determined.

Mass_Balance_Workflow Start Enroll Healthy Volunteers Dosing Administer Single Oral Dose of ¹⁴C-Linagliptin Start->Dosing Sample_Collection Collect Blood, Urine, and Feces at Predetermined Intervals Dosing->Sample_Collection Radioactivity_Measurement Quantify Total Radioactivity (Liquid Scintillation Counting) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling HPLC-MS/Radiometric Analysis of Samples Sample_Collection->Metabolite_Profiling Data_Analysis Calculate Mass Balance and Pharmacokinetic Parameters Radioactivity_Measurement->Data_Analysis Metabolite_Profiling->Data_Analysis End Characterize Excretion Pathways Data_Analysis->End

Figure 3: Workflow for a human mass balance study.

In Vivo Biliary Excretion and P-gp Inhibition Study (Rat Model)

Objective: To quantify the biliary excretion of this compound and to investigate the role of P-gp in its intestinal and biliary transport.

Methodology:

  • Animal Model: Male Wistar rats are used. For the biliary excretion part of the study, the bile duct is cannulated to allow for direct collection of bile.[1]

  • Dosing:

    • Bioavailability and P-gp Inhibition: Rats receive single oral doses of this compound (e.g., 1 or 15 mg/kg) with or without a P-gp inhibitor such as zosuquidar trihydrochloride.[1]

    • Intestinal Secretion: Rats with cannulated bile ducts receive an intravenous dose of this compound.

  • Sample Collection: Blood, bile, urine, and feces are collected over a specified period. At the end of the study, the gut contents are also sampled.[1]

  • Sample Analysis: this compound concentrations in the collected samples are determined using a validated LC-MS/MS method.

  • Data Analysis: The amount of this compound excreted in the bile is quantified. The impact of P-gp inhibition on the oral bioavailability of this compound is assessed by comparing pharmacokinetic parameters (e.g., AUC, Cmax) in the presence and absence of the inhibitor.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-gp in vitro.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, are cultured on semi-permeable filter supports for approximately 21 days.[4]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The permeability of this compound is assessed in both directions: apical (AP) to basolateral (BL) to mimic absorption, and BL to AP to assess efflux.

    • This compound is added to the donor chamber (either AP or BL), and samples are taken from the receiver chamber at various time points.

    • To investigate the involvement of P-gp, the assay is also performed in the presence of a known P-gp inhibitor (e.g., verapamil).[12]

  • Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux.[4] A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Conclusion

The non-renal excretion of this compound is a defining pharmacokinetic feature, primarily driven by biliary excretion of the unchanged drug, a process significantly influenced by the P-gp transporter. This unique disposition allows for its use in patients with compromised renal function without the need for dose modification, a critical consideration in the clinical management of type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of the factors governing the absorption, distribution, metabolism, and excretion of novel pharmaceutical compounds.

References

Early-Stage Research on the Cardiovascular Effects of Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established treatment for type 2 diabetes mellitus. Beyond its glucose-lowering effects, a growing body of preclinical evidence suggests that this compound exerts direct beneficial effects on the cardiovascular system. These effects appear to be mediated through multiple signaling pathways, independent of glycemic control. This technical guide provides an in-depth overview of the early-stage research elucidating the cardiovascular mechanisms of this compound, focusing on key experimental findings, detailed methodologies, and the signaling pathways involved.

I. Vasculoprotective Effects of this compound

Early research has consistently demonstrated that this compound improves vascular function through mechanisms that enhance nitric oxide (NO) bioavailability and reduce oxidative stress.

A. Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity

Preclinical studies have shown that this compound can directly induce vasodilation. This effect is largely attributed to the positive modulation of the endothelial nitric oxide synthase (eNOS)/caveolin-1 (CAV-1) pathway.[1] this compound has been found to disrupt the inhibitory interaction between eNOS and CAV-1, leading to increased eNOS availability and subsequent NO production.[1] This action promotes endothelium-dependent vasorelaxation.[1]

B. Reduction of Oxidative Stress

In animal models of salt-sensitive hypertension, this compound has been shown to ameliorate impairments in vascular relaxation by reducing vascular superoxide levels.[2] This is associated with a significant attenuation of the vascular expression of NADPH oxidase subunits, such as p22phox, which are key sources of reactive oxygen species in the vasculature.[2]

C. Anti-angiogenic Properties

Interestingly, in a mouse model of oxygen-induced retinopathy, this compound demonstrated anti-angiogenic effects that were independent of the glucagon-like peptide-1 (GLP-1) receptor.[3] The study revealed that this compound inhibited the downstream signaling of vascular endothelial growth factor (VEGF) receptor, specifically reducing the phosphorylation of ERK1/2.[3]

II. Cardioprotective Mechanisms of this compound

In addition to its vascular benefits, preclinical evidence points towards direct cardioprotective effects of this compound, including attenuation of cardiac fibrosis, inflammation, and hypertrophy.

A. Anti-inflammatory and Anti-fibrotic Actions

This compound has been observed to significantly reduce cardiac macrophage infiltration and cardiac fibrosis in animal models.[2] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in the heart, thereby mitigating cardiac dysfunction in experimental models of sepsis with pre-existing type 2 diabetes.[4][5][6]

B. Attenuation of Cardiac Hypertrophy

In salt-sensitive hypertensive rat models, this compound treatment has been shown to limit cardiac hypertrophy.[2] Echocardiographic data from these studies indicate a significant reduction in left ventricular mass index, posterior wall thickness, and interventricular septum thickness with this compound treatment.[2]

III. Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies cited in this guide.

Table 1: Effects of this compound on Vascular Function

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Acetylcholine-induced vascular relaxationSalt-sensitive hypertensive ratsThis compoundVehicleSignificant amelioration[2]
Vascular superoxide levelsSalt-sensitive hypertensive ratsThis compoundVehicleReduced[2]
Vascular p22phox expressionSalt-sensitive hypertensive ratsThis compoundVehicleSignificantly attenuated[2]
Number of neovascular nucleiOxygen-induced retinopathy miceThis compoundControl-30%[3]
Retinal p-ERK1/2 levelsOxygen-induced retinopathy miceThis compoundControl-47%[3]

Table 2: Effects of this compound on Cardiac Parameters

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Left Ventricular Mass IndexSalt-sensitive hypertensive ratsThis compoundVehicleSignificantly reduced[2]
Left Ventricular Posterior Wall ThicknessSalt-sensitive hypertensive ratsThis compoundVehicleSignificantly reduced[2]
Interventricular Septum ThicknessSalt-sensitive hypertensive ratsThis compoundVehicleSignificantly reduced[2]
Ejection Fraction (%)Diabetic mice with sepsisThis compoundVehicleAttenuated reduction[4]
Fractional Shortening (%)Diabetic mice with sepsisThis compoundVehicleAttenuated reduction[4]

IV. Experimental Protocols

This section provides an overview of the methodologies used in the key experiments described in this guide.

A. Western Blot for eNOS, Caveolin-1, and NF-κB Signaling Proteins

Objective: To quantify the protein expression of eNOS, caveolin-1, and components of the NF-κB pathway (IKK, IκBα, p65) in heart or vascular tissue lysates.

Protocol:

  • Tissue Lysis: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-caveolin-1, anti-phospho-IKK, anti-phospho-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control such as GAPDH or β-actin.

B. Immunohistochemistry for Cardiac Fibrosis Markers

Objective: To visualize and quantify the extent of cardiac fibrosis by staining for collagen deposition.

Protocol:

  • Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Staining: Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.

  • Imaging and Quantification: Acquire images of the stained sections using a light microscope. Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

C. Ex Vivo Assessment of Vascular Reactivity

Objective: To measure endothelium-dependent and -independent vasorelaxation in isolated aortic rings.

Protocol:

  • Aorta Isolation: Euthanize the animal and carefully excise the thoracic aorta.

  • Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g. Induce contraction with a vasoconstrictor such as phenylephrine or KCl.

  • Vasorelaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation).

  • Data Analysis: Record the changes in tension and express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cardiovascular effects.

linagliptin_cardiovascular_pathways cluster_vascular Vascular Effects cluster_cardiac Cardiac Effects Linagliptin_V This compound DPP4_V DPP-4 Inhibition Linagliptin_V->DPP4_V eNOS_CAV1 Disrupts eNOS-Caveolin-1 Interaction Linagliptin_V->eNOS_CAV1 GLP-1 independent NADPH_Oxidase ↓ NADPH Oxidase (p22phox) Linagliptin_V->NADPH_Oxidase GLP-1 independent VEGFR_signaling ↓ VEGFR Signaling (p-ERK1/2) Linagliptin_V->VEGFR_signaling GLP-1 independent GLP1_V GLP-1 DPP4_V->GLP1_V eNOS_activity ↑ eNOS Activity eNOS_CAV1->eNOS_activity NO_production ↑ NO Production eNOS_activity->NO_production Vasodilation Vasodilation NO_production->Vasodilation Oxidative_Stress ↓ Oxidative Stress NADPH_Oxidase->Oxidative_Stress Angiogenesis ↓ Angiogenesis VEGFR_signaling->Angiogenesis Linagliptin_C This compound DPP4_C DPP-4 Inhibition Linagliptin_C->DPP4_C NFkB ↓ NF-κB Activation Linagliptin_C->NFkB GLP-1 independent Hypertrophy ↓ Cardiac Hypertrophy Linagliptin_C->Hypertrophy Mechanism under investigation GLP1_C GLP-1 DPP4_C->GLP1_C Inflammation ↓ Inflammation (Macrophage Infiltration) NFkB->Inflammation Fibrosis ↓ Cardiac Fibrosis NFkB->Fibrosis

Caption: Signaling pathways modulated by this compound in the cardiovascular system.

experimental_workflow cluster_analysis Cardiovascular Phenotyping Animal_Model Animal Model (e.g., Salt-sensitive hypertensive rat) Treatment Treatment Groups (this compound vs. Vehicle) Animal_Model->Treatment Tissue_Harvest Tissue Harvest (Heart, Aorta) Treatment->Tissue_Harvest Vascular_Function Vascular Function (Ex vivo myography) Tissue_Harvest->Vascular_Function Cardiac_Structure Cardiac Structure (Echocardiography, Histology) Tissue_Harvest->Cardiac_Structure Molecular_Analysis Molecular Analysis (Western Blot, IHC, Microarray) Tissue_Harvest->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Vascular_Function->Data_Analysis Cardiac_Structure->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow for preclinical cardiovascular studies of this compound.

Conclusion

The early-stage research on this compound has unveiled promising direct cardiovascular protective effects that extend beyond its primary role in glycemic control. The evidence from preclinical models highlights its ability to improve vascular function, and attenuate cardiac remodeling through modulation of key signaling pathways involved in nitric oxide bioavailability, oxidative stress, inflammation, and fibrosis. These findings provide a strong rationale for further investigation into the clinical cardiovascular benefits of this compound in patients with and without type 2 diabetes. This technical guide serves as a comprehensive resource for researchers in the field, offering insights into the established mechanisms and methodologies to facilitate future studies in this important area of cardiovascular research.

References

Foundational Studies on Linagliptin's Impact on Glucagon Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin, marketed under brand names like Tradjenta, is an oral antihyperglycemic agent used for the management of type 2 diabetes mellitus.[1] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] The primary therapeutic action of this compound is to improve glycemic control by modulating the incretin system, which plays a crucial role in glucose homeostasis. A key aspect of this modulation is its effect on glucagon secretion from pancreatic alpha cells. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanisms through which this compound impacts glucagon secretion, summarizing key quantitative data and detailing relevant experimental protocols.

Core Mechanism of Action

This compound exerts its effects by inhibiting the DPP-4 enzyme.[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] By inhibiting DPP-4, this compound increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[3][7]

These elevated incretin levels have a dual effect on the pancreas:

  • Stimulation of Insulin Secretion: In a glucose-dependent manner, GLP-1 and GIP enhance insulin synthesis and secretion from pancreatic beta cells.[4][5]

  • Inhibition of Glucagon Secretion: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic alpha cells, also in a glucose-dependent manner.[4][7][8] This action is critical as hyperglucagonemia is a known contributor to hyperglycemia in type 2 diabetes. The suppression of glucagon leads to reduced hepatic glucose production.[4]

The glucose-dependent nature of these actions means that the risk of hypoglycemia is low, as the effects are more pronounced when blood glucose levels are elevated.[3][7]

Signaling Pathway

The signaling cascade initiated by this compound leading to the suppression of glucagon secretion is a multi-step process involving the incretin hormones and their receptors on pancreatic islet cells.

G cluster_blood Bloodstream cluster_pancreas Pancreatic Alpha Cell This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_active Active GLP-1/GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1/GIP GLP1R GLP-1 Receptor GLP1_GIP_active->GLP1R Binds to Suppression Suppression GLP1R->Suppression Activates signaling cascade Glucagon_Secretion Glucagon Secretion Suppression->Glucagon_Secretion Leads to

Caption: Signaling pathway of this compound-mediated glucagon suppression.

Experimental Evidence and Protocols

Foundational research has utilized various models to investigate this compound's effects on pancreatic alpha cells and glucagon secretion. A key study by Zhang et al. (2017) provides significant insights using type 1 diabetes mouse models.

Key Experiments and Methodologies

Objective: To investigate the effects of this compound on pancreatic alpha cell proliferation and hormonal production.

Experimental Models:

  • Streptozotocin (STZ)-induced diabetic mice: A model where STZ, a chemical toxic to pancreatic beta cells, is used to induce type 1 diabetes.

  • Non-obese diabetic (NOD) mice: A spontaneous model of autoimmune type 1 diabetes.

Experimental Protocol:

  • Induction of Diabetes: In the STZ model, diabetes was induced in male mice via intraperitoneal injections of STZ.

  • Treatment: Following the development of diabetes, mice were divided into three groups: untreated, this compound-treated (administered in chow), and insulin-treated (via pellets). The treatment duration was up to 6 weeks.[9]

  • Hormone Level Analysis: Blood samples were collected to measure circulating levels of active GLP-1, C-peptide, and glucagon using ELISA kits.

  • Cell Proliferation Assay: To assess alpha-cell proliferation, mice were injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA. Pancreatic tissues were then collected for analysis.[9]

  • Immunohistochemistry: Pancreatic sections were stained for insulin, glucagon, and GLP-1 to identify and quantify beta cells, alpha cells, and the presence of intra-islet GLP-1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: Effect of this compound on Circulating Hormone Levels in Diabetic Mice

ParameterModelControl GroupThis compound GroupOutcome
Active GLP-1 STZ-induced & NODBaselineSignificantly IncreasedThis compound effectively increased circulating active GLP-1 levels in both models.[9][10]
Glucagon (non-fasting) STZ-induced & NODBaselineNot Significantly AlteredThis compound did not significantly change non-fasting circulating glucagon levels in these type 1 diabetes models.[9][10]
C-peptide STZ-induced & NODBaselineNot Significantly AlteredNo significant change in C-peptide levels was observed, indicating no major alteration in insulin secretion in these models.[9][10]

Table 2: Effect of this compound on Pancreatic Alpha Cells in Diabetic Mice

ParameterMeasurementControl GroupThis compound GroupOutcome
Alpha-cell proliferation In vivo BrdU labelingBaselineNo Significant IncreaseThis compound did not stimulate alpha-cell proliferation or cause alpha-cell hyperplasia.[9][10]
Intra-islet GLP-1 ImmunohistochemistryLow DetectionIncreased Detection in Alpha CellsThis compound treatment resulted in an increased presence of GLP-1 within the pancreatic islets, specifically in alpha cells.[9][10]

Experimental Workflow

The general workflow for preclinical studies investigating the impact of this compound on glucagon secretion follows a structured process from model selection to data interpretation.

G cluster_setup Experimental Setup cluster_treatment Intervention cluster_data Data Collection cluster_analysis Analysis Model Animal Model Selection (e.g., STZ-induced, NOD mice) Diabetes Diabetes Induction/ Onset Confirmation Model->Diabetes Grouping Randomization into Treatment Groups Diabetes->Grouping Treatment This compound Administration (vs. Control/Insulin) Grouping->Treatment Blood Blood Sampling (Hormone Analysis) Treatment->Blood Tissue Tissue Harvesting (Pancreas) Treatment->Tissue ELISA ELISA for GLP-1, Glucagon, C-peptide Blood->ELISA IHC Immunohistochemistry (Glucagon, GLP-1 staining) Tissue->IHC

Caption: A typical experimental workflow for preclinical this compound studies.

Logical Relationships

The logical framework of this compound's action on glucagon is based on a series of cause-and-effect relationships that ultimately contribute to improved glycemic control.

G This compound This compound Administration DPP4_Inhibition DPP-4 Inhibition This compound->DPP4_Inhibition GLP1_Increase Increased Active GLP-1 Levels DPP4_Inhibition->GLP1_Increase Alpha_Cell_Action GLP-1 Action on Pancreatic Alpha Cells GLP1_Increase->Alpha_Cell_Action Glucagon_Suppression Glucagon Suppression (Glucose-Dependent) Alpha_Cell_Action->Glucagon_Suppression Hepatic_Glucose_Reduction Reduced Hepatic Glucose Production Glucagon_Suppression->Hepatic_Glucose_Reduction Glycemic_Control Improved Glycemic Control Hepatic_Glucose_Reduction->Glycemic_Control

Caption: Logical flow of this compound's effect on glucagon and glucose.

Conclusion

Foundational studies demonstrate that this compound's impact on glucagon is primarily mediated through the inhibition of DPP-4 and the subsequent enhancement of active GLP-1 levels.[3][4][7] This leads to a glucose-dependent suppression of glucagon secretion from pancreatic alpha cells, contributing to reduced hepatic glucose output and improved overall glycemic control.[4] Importantly, research in animal models indicates that this compound achieves this without causing adverse effects such as alpha-cell hyperplasia.[9][10] Instead, it may facilitate a beneficial intra-islet GLP-1 presence.[9][10] These findings establish a clear mechanism for this compound's glucagon-lowering effects and underscore its role as a valuable therapeutic agent in the management of type 2 diabetes.

References

Methodological & Application

Application Note: Protocol for In Vitro DPP-4 Inhibition Assay Using Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It inactivates key incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving dipeptides from their N-terminus.[2][3] The inactivation of these hormones limits their ability to stimulate glucose-dependent insulin secretion and suppress glucagon release.[2][4]

DPP-4 inhibitors, such as Linagliptin, are a class of oral antidiabetic agents that prevent the degradation of GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[4][5] this compound is a potent and highly selective, xanthine-based DPP-4 inhibitor.[5][6] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against the DPP-4 enzyme using a fluorometric assay.

Principle of the Assay

This protocol employs a continuous fluorometric assay to measure DPP-4 activity.[7][8] The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[8] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 activity. When an inhibitor like this compound is present, it binds to DPP-4, reducing the rate of substrate cleavage and leading to a decrease in the fluorescence signal. The inhibitory potential is quantified by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

DPP-4 Signaling Pathway and Inhibition

The diagram below illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism of action for a DPP-4 inhibitor like this compound.

DPP4_Signaling_Pathway cluster_0 Physiological State cluster_1 Pharmacological Intervention cluster_2 Downstream Effects Active GLP-1/GIP Active GLP-1/GIP DPP4 DPP4 Active GLP-1/GIP->DPP4 Substrate Pancreas β-cells α-cells Active GLP-1/GIP->Pancreas:f0 Stimulates Active GLP-1/GIP->Pancreas:f1 Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP Cleavage This compound This compound DPP4_inhibited DPP-4 This compound->DPP4_inhibited Inhibition Insulin Insulin Pancreas:f0->Insulin Secretion Glucagon Glucagon Pancreas:f1->Glucagon Secretion Glucose Lowered Blood Glucose Insulin->Glucose Increases Uptake Glucagon->Glucose Decreases Production

Figure 1. Mechanism of DPP-4 Inhibition by this compound.

Materials and Reagents

ReagentRecommended Source (Example)Storage
Human Recombinant DPP-4 EnzymeSigma-Aldrich (D3446), Cayman (10007823)-80°C
DPP-4 Substrate (Gly-Pro-AMC)Sigma-Aldrich (G0513), Cayman (14741)-20°C
This compoundSupplier of choicePer supplier
Sitagliptin (Positive Control)Cayman (10009020), Sigma (SML1026)-20°C
Assay Buffer (e.g., Tris-HCl or HEPES)Lab-prepared or commercial4°C or -20°C
Dimethyl Sulfoxide (DMSO)ACS GradeRoom Temp
96-well black, flat-bottom microplatesSupplier of choiceRoom Temp
Microplate Reader (Fluorometer)N/AN/A

Buffer Preparation:

  • Tris-HCl Assay Buffer (50 mM, pH 8.0): A common buffer used for this assay.[9] Can be prepared from Tris base and adjusted to pH 8.0 with HCl. Some protocols also include 100 mM NaCl and 1 mM EDTA.[7][10]

  • HEPES Assay Buffer (100 mM, pH 7.5): An alternative buffer system, sometimes supplemented with 0.1 mg/mL BSA.[11]

Experimental Protocol Workflow

The following diagram outlines the major steps of the DPP-4 inhibition assay.

Assay_Workflow A 1. Reagent Preparation B Prepare serial dilutions of this compound and positive control (Sitagliptin) in DMSO, then dilute in Assay Buffer. A->B C Prepare working solutions of DPP-4 Enzyme and Substrate (Gly-Pro-AMC) in Assay Buffer. A->C D 2. Plate Setup & Reaction B->D C->D E Add Assay Buffer, DPP-4 Enzyme, and Inhibitor/Vehicle to wells. (Enzyme Control, Inhibitor Wells, Blank Wells) D->E F Pre-incubate at 37°C for 10 minutes. E->F G Initiate reaction by adding Substrate Solution to all wells. F->G H 3. Measurement G->H I Measure fluorescence kinetically for 15-30 min at 37°C. (Ex: 350-360 nm, Em: 450-465 nm) H->I J 4. Data Analysis I->J K Calculate reaction rates (slopes). Determine % Inhibition. Plot dose-response curve and calculate IC50. J->K

Figure 2. Experimental Workflow for the DPP-4 Inhibition Assay.

Detailed Methodologies

Step 1: Reagent Preparation

  • Assay Buffer: Prepare the selected assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and allow it to warm to room temperature before use.[9]

  • Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions from this stock to generate a range of concentrations for IC50 determination. A positive control, like Sitagliptin, should be prepared similarly.[12] The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme stock with cold assay buffer to the desired working concentration (e.g., 1.73 mU/mL).[9] Keep the enzyme solution on ice until use.

  • Substrate Solution: Dilute the Gly-Pro-AMC stock solution with assay buffer to the final desired concentration (e.g., 200 µM).[9] Protect the substrate solution from light.

Step 2: Assay Procedure (96-well plate format)

  • Plate Layout: Designate wells for:

    • Blank (No Enzyme): Assay Buffer, vehicle/inhibitor, and Substrate Solution.

    • Enzyme Control (100% Activity): Assay Buffer, DPP-4 Enzyme, vehicle (e.g., DMSO diluted in buffer), and Substrate Solution.

    • Positive Control: Assay Buffer, DPP-4 Enzyme, Sitagliptin, and Substrate Solution.

    • Test Compound (this compound): Assay Buffer, DPP-4 Enzyme, this compound dilutions, and Substrate Solution.

  • Reaction Setup (Total volume: 100 µL per well): a. Add 25 µL of the appropriate inhibitor dilution (this compound or Sitagliptin) or vehicle to the designated wells. For blank wells, add the corresponding inhibitor concentration.[12] b. Add 25 µL of DPP-4 Enzyme solution to all wells except the 'Blank' wells. Add 25 µL of Assay Buffer to the 'Blank' wells.[8][9] c. Mix gently and pre-incubate the plate at 37°C for 10 minutes.[9] d. Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.[1][9]

  • Fluorescence Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Measure the fluorescence in kinetic mode for 15 to 30 minutes, with readings taken every 1-2 minutes.[12] c. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][7]

Step 3: Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).[12]

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the rate of the Enzyme Control well.

    • V_inhibitor is the rate of the well containing this compound.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other common DPP-4 inhibitors against the human DPP-4 enzyme. This data is crucial for comparing the potency of test compounds and for validating assay performance using a known inhibitor.

DPP-4 InhibitorIC50 (Human DPP-4)Reference
This compound 0.14 nmol/L [11]
Vildagliptin34 nmol/L[11]
SitagliptinData varies[13]
AlogliptinData varies[6]
SaxagliptinData varies[11]

Note: IC50 values can vary depending on specific assay conditions (e.g., substrate concentration, buffer composition, enzyme source). Sitagliptin is often used as a positive control in commercial kits.[1][12]

References

Application Notes and Protocols: Linagliptin Administration in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3] In preclinical research, various rodent models of T2DM are employed to study the efficacy, mechanism of action, and pleiotropic effects of this compound. These models include genetic models like the db/db mouse and Zucker Diabetic Fatty (ZDF) rat, as well as chemically-induced models like the streptozotocin (STZ)-induced diabetic rat.

Mechanism of Action: DPP-4 Inhibition Pathway

This compound exerts its therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[4] These incretins then act on pancreatic islets to stimulate insulin secretion from β-cells and inhibit glucagon secretion from α-cells in a glucose-dependent manner.[1] This dual action helps to lower blood glucose levels with a low risk of hypoglycemia.[1]

Linagliptin_Mechanism This compound's Mechanism of Action cluster_Gut Gut (Post-Meal) cluster_Enzyme Enzymatic Action cluster_Pancreas Pancreas cluster_Systemic Systemic Effects Food Food Intake Incretins Increase Active GLP-1 & GIP Food->Incretins stimulates release Beta_Cells β-Cells Incretins->Beta_Cells stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells inhibits DPP4 DPP-4 Enzyme DPP4->Incretins degrades This compound This compound This compound->DPP4  inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucose_Production ↓ Hepatic Glucose Production Glucagon->Glucose_Production inhibits Blood_Glucose Lower Blood Glucose Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose

This compound's Mechanism of Action

Experimental Protocols

Protocol 1: this compound Administration in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and T2DM. These mice have a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.

Objective: To evaluate the effects of this compound on glycemic control, beta-cell function, and related metabolic parameters.

Methodology:

  • Animal Model: Male diabetic db/db mice (e.g., BKS.Cg-Dock7m+/+Leprdb/J), typically starting at 7-10 weeks of age.[5][6]

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 23 ± 2°C) with ad libitum access to standard chow and water.

  • Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight and blood glucose levels.

    • Vehicle Control (e.g., Saline or 0.5% Carboxymethylcellulose)

    • This compound-treated

  • Drug Preparation and Administration:

    • Dose: 3 mg/kg or 10 mg/kg body weight.[5][6]

    • Vehicle: Prepare this compound solution in saline or 0.5% carboxymethylcellulose.[5][6]

    • Administration: Administer once daily via oral gavage (p.o.) using a straight or curved gavage needle appropriate for the animal's size.[5][6]

    • Duration: Treat for a period of 2 to 8 weeks.[5][6]

  • Monitoring and Endpoint Analysis:

    • Weekly: Monitor body weight, food intake, and non-fasting blood glucose (tail vein).[6]

    • Terminal Procedures: At the end of the treatment period, perform oral glucose tolerance tests (OGTT). Collect terminal blood samples for measuring plasma insulin, active GLP-1, and other biomarkers.[6] Harvest pancreas for histological analysis of β-cell mass and proliferation (e.g., Ki67 staining).[6]

dbdb_Workflow Experimental Workflow: db/db Mouse Model Start Start: db/db Mice (7-10 weeks old) Acclimate Acclimatization (1 week) Start->Acclimate Randomize Randomization (based on body weight & glucose) Acclimate->Randomize Group_V Vehicle Control Group (e.g., Saline p.o.) Randomize->Group_V Group_L This compound Group (3-10 mg/kg p.o.) Randomize->Group_L Treatment Daily Dosing (2-8 weeks) Group_V->Treatment Group_L->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake, Glucose) Treatment->Monitoring during treatment Endpoint Endpoint Analysis Treatment->Endpoint OGTT OGTT / ITT Endpoint->OGTT Blood Terminal Blood Collection (Insulin, GLP-1) Endpoint->Blood Histo Pancreas Histology (β-cell mass) Endpoint->Histo Analysis Data Analysis & Comparison OGTT->Analysis Blood->Analysis Histo->Analysis

Workflow for this compound Studies in db/db Mice
Protocol 2: this compound Administration in STZ-Induced Diabetic Rats

This model involves inducing diabetes by administering streptozotocin (STZ), a chemical toxic to pancreatic β-cells. It is often combined with a high-fat diet (HFD) to better mimic the pathophysiology of T2DM, which includes insulin resistance.

Objective: To assess the therapeutic potential of this compound in a model of chemically-induced diabetes and hepatic fibrosis.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats, weighing 200-250g.[7][8]

  • Induction of Diabetes:

    • HFD: Feed rats a high-fat diet for 2-4 weeks to induce insulin resistance.[7][8]

    • STZ Administration: Following the HFD period, administer a single low dose of STZ (30-40 mg/kg) intraperitoneally (i.p.).[7][8][9] Prepare STZ freshly in cold citrate buffer (pH 4.5).

    • Confirmation: Confirm diabetes 48-72 hours post-STZ injection. Animals with blood glucose levels >230 mg/dL are considered diabetic.[7]

  • Grouping: Randomize diabetic rats into treatment groups (n=6-8 per group).

    • Diabetic Control (Vehicle)

    • This compound-treated

  • Drug Preparation and Administration:

    • Dose: 3, 5, or 6 mg/kg body weight.[7][8]

    • Administration: Administer once daily via oral gavage (p.o.).

    • Duration: Treat for 4 weeks or longer.[7][8]

  • Monitoring and Endpoint Analysis:

    • Biochemical Analysis: At the end of the study, collect blood to measure serum glucose, cholesterol, and triglyceride levels.[7]

    • Tissue Analysis: Harvest the sciatic nerve to measure markers of oxidative stress (SOD, CAT, LPO, NO) for neuropathy studies.[7] Harvest liver for analysis of fibrosis markers (Collagen, α-SMA, TGF-β1) and histopathology (H&E, Masson's trichrome stains).[8]

STZ_Workflow Experimental Workflow: STZ-Induced Rat Model Start Start: Male Wistar Rats (200-250g) HFD High-Fat Diet (2-4 weeks) Start->HFD STZ STZ Injection (30-40 mg/kg i.p.) HFD->STZ Confirm Confirm Diabetes (Blood Glucose > 230 mg/dL) STZ->Confirm Randomize Randomization of Diabetic Rats Confirm->Randomize Group_DC Diabetic Control Group (Vehicle p.o.) Randomize->Group_DC Group_L This compound Group (3-6 mg/kg p.o.) Randomize->Group_L Treatment Daily Dosing (4 weeks) Group_DC->Treatment Group_L->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Blood Terminal Blood Collection (Glucose, Lipids) Endpoint->Blood Tissue Tissue Collection (Liver, Sciatic Nerve) Endpoint->Tissue Analysis Biochemical & Histological Analysis Blood->Analysis Tissue->Analysis

Workflow for this compound Studies in STZ-Induced Rats

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative data from various studies on this compound administration in rodent models of T2DM.

Table 1: Effects of this compound on Glycemic Control and Body Weight

Parameter Animal Model Dose & Duration Control Group This compound Group % Change Citation
Blood Glucose (mM) NOD Mice 0.083 g/kg in chow, 8 wks 24.88 ± 2.91 14.91 ± 2.54 ↓ 40.1% [10]
Diabetes Incidence NOD Mice 0.083 g/kg in chow, 60 days 18 of 30 mice (60%) 10 of 31 mice (32%) ↓ 46.7% [10][11]
Blood Glucose db/db Mice (early) 3 mg/kg/day p.o., 2 wks ~450 mg/dL No significant change - [6]
Blood Glucose db/db Mice (advanced) 3 mg/kg/day p.o., 2 wks ~550 mg/dL No significant change - [6]
Body Weight ZDF Rats 1 mg/kg p.o., 3 days No change No change - [12][13]

| Hepatocytes with Lipid Droplets | db/db Mice | 10 mg/kg p.o., 8 wks | 92.4% ± 1.7% | 64.9% ± 5.8% | ↓ 29.8% |[5][14] |

Table 2: Effects of this compound on Incretin and Pancreatic Hormones

Parameter Animal Model Dose & Duration Control Group This compound Group % Change Citation
Active GLP-1 (pg/mL) NOD Mice 0.083 g/kg in chow, 8 wks 13.38 ± 1.97 37.49 ± 4.34 ↑ 180% [10][11]
Active GLP-1 db/db Mice (early) 3 mg/kg/day p.o., 2 wks ~2.5 pM ~7.5 pM ↑ 200% [6]
Active GLP-1 db/db Mice (advanced) 3 mg/kg/day p.o., 2 wks ~2.5 pM ~12.5 pM ↑ 400% [6]
Plasma Insulin ZDF Rats 1 mg/kg p.o., 3 days Increased post-sucrose Further increased post-sucrose - [12][13]

| Serum Insulin | DS Rats | Not specified | Slight increase | Significant increase | - |[15] |

Table 3: Effects of this compound on Pancreatic Islet and Beta-Cell Mass

Parameter Animal Model Dose & Duration Control Group This compound Group % Change Citation
Total Islet Mass NOD Mice (non-diabetic) 0.083 g/kg in chow, 60 days Significantly lower Significantly higher - [10][11]
Total β-Cell Mass NOD Mice (non-diabetic) 0.083 g/kg in chow, 60 days Significantly lower Significantly higher - [10][11]
β-Cell Mass db/db Mice (early) 3 mg/kg/day p.o., 2 wks No change No change - [6]

| Lymphocyte Insulinitis | NOD Mice | 0.083 g/kg in chow, 60 days | Higher | Significantly reduced | - |[10][11] |

References

Application Notes: Utilizing Cell Culture Models to Investigate the Cellular Effects of Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to glucose-dependent insulin secretion and suppression of glucagon release.[2] Beyond its glycemic control, emerging evidence from in vitro studies suggests that this compound possesses pleiotropic effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties.[3] Cell culture models are indispensable tools for elucidating the direct cellular and molecular mechanisms underlying these effects, independent of systemic metabolic changes. This document provides a guide for researchers on the application of various cell culture models to study the cellular effects of this compound.

Recommended Cell Lines and Their Applications

A variety of cell lines can be employed to investigate the diverse cellular effects of this compound. The choice of cell model depends on the specific biological question being addressed.

  • Endothelial Cells (e.g., HUVECs, Retinal Endothelial Cells): Human Umbilical Vein Endothelial Cells (HUVECs) are a robust model to study this compound's effects on endothelial inflammation, a key process in the pathogenesis of atherosclerosis and diabetic vascular complications.[4][5][6] Studies have shown that this compound can attenuate pro-inflammatory responses in HUVECs stimulated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][5][7]

  • Monocytes/Macrophages (e.g., U937, THP-1): These immune cells are central to inflammatory processes. Differentiated U937 or THP-1 cells into macrophage-like cells can be used to model this compound's anti-inflammatory effects, particularly its ability to modulate cytokine production (e.g., IL-6) and signaling pathways like NF-κB in response to inflammatory stimuli.[8][9]

  • Pancreatic Islet Cells/Beta-cell lines (e.g., INS-1, MIN6): To study the direct effects of this compound on pancreatic β-cell function and survival, isolated human or rodent islets, or insulinoma cell lines are used.[10][11][12] These models are crucial for understanding how this compound may protect β-cells from glucotoxicity, lipotoxicity, and cytokine-induced apoptosis.[11][12]

  • Renal Cells (e.g., Podocytes, Mesangial Cells): Given the prevalence of diabetic nephropathy, understanding this compound's direct renal effects is of significant interest. Immortalized human podocytes and mesangial cells are valuable models to investigate its impact on cell growth, fibrosis, and inflammatory pathways in the kidney.[13][14]

  • Fibroblasts (e.g., Hypertrophic Scar-derived Fibroblasts): To explore the anti-fibrotic potential of this compound, primary fibroblasts or fibroblast cell lines can be utilized. These models allow for the investigation of this compound's effects on collagen production and the transdifferentiation of fibroblasts into myofibroblasts, key events in tissue fibrosis.[1]

  • Neuronal Cells (e.g., SH-SY5Y): The neuroprotective effects of this compound can be studied using neuronal cell lines like SH-SY5Y. These cells can be challenged with neurotoxins to model neurodegenerative conditions and assess the protective mechanisms of this compound, such as its antioxidant and anti-apoptotic properties.

Summary of Quantitative Data

The following tables summarize typical experimental conditions and observed effects of this compound in various cell culture models based on published literature.

Table 1: this compound Concentration and Effects on Inflammatory Markers

Cell LineInflammatory StimulusThis compound ConcentrationObserved EffectReference
HUVECsTNF-α (0.5 ng/mL)1 and 10 µMAttenuated TNF-α-induced nuclear translocation of NF-κB; Inhibited expression of IL-1β and ICAM-1.[5][6]
HUVECsLPSNot specifiedInhibited LPS-stimulated IL-6 production.[4]
U937 MonocytesLPS (50 or 100 pg/mL)1, 10, and 100 nMSuppressed LPS-induced IL-6 production in a TLR4-independent manner.[8]
Retinal Endothelial CellsTNF-αNot specifiedSuppressed TNF-α-induced production of IL-6, IL-8, ICAM-1, and VCAM-1.[7]
Human Isolated IsletsCytokines (IL-1β/IFN-γ)30-50 nMReduced secretion of IL-1β, IL-6, and IL-8.[10]

Table 2: this compound Effects on Cell Growth and Viability

Cell LineConditionThis compound ConcentrationObserved EffectReference
Human PodocytesBasal0.01–100 nMDecreased cell growth in a concentration-dependent manner.[14]
Retinal Endothelial CellsTNF-α-induced cytotoxicityNot specifiedProtected against TNF-α-induced cytotoxicity and enhanced viability.[7]
Human Isolated IsletsGlucotoxicity, Lipotoxicity, Cytotoxicity30-50 nMRestored β-cell function and survival.[11]
SH-SY5Y6-OHDA-induced toxicity1, 10, 50, and 100 nMAlleviated oxidative stress and apoptosis.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for studying its cellular effects.

Linagliptin_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38) TLR4->MAPK TNFR->NFkB Inflammation Pro-inflammatory Cytokines & Adhesion Molecules (IL-6, IL-1β, ICAM-1) NFkB->Inflammation MAPK->Inflammation Akt Akt Pathway This compound This compound This compound->NFkB This compound->MAPK This compound->Akt Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Treatment Pre-treatment with this compound Cell_Culture->Treatment Stimulation Stimulation with LPS/TNF-α/High Glucose Treatment->Stimulation Viability Cell Viability Assay (MTT/MTS) Stimulation->Viability Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine Protein Protein Expression/Phosphorylation (Western Blot) Stimulation->Protein Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Protein->Data_Analysis

References

Application Notes and Protocols: Preclinical Evaluation of Linagliptin and Metformin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Monotherapy often fails to achieve or maintain long-term glycemic control, necessitating combination therapies. The combination of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin, a biguanide, presents a rational therapeutic approach with complementary mechanisms of action. This compound increases the levels of incretin hormones, which enhances glucose-dependent insulin secretion and reduces glucagon secretion. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[1] Preclinical studies in animal models are crucial for elucidating the synergistic effects, efficacy, and underlying molecular mechanisms of this combination therapy before clinical application.

These application notes provide a summary of quantitative data from a key preclinical study and detailed protocols for replicating the essential experiments.

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the effects of this compound and Metformin, alone and in combination, in a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model.

Table 1: Effects on Metabolic Parameters

GroupBlood Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Control95.4 ± 4.25.2 ± 0.3
Diabetic Control285.1 ± 11.810.8 ± 0.7
This compound (10 mg/kg)152.3 ± 7.57.5 ± 0.4
Metformin (200 mg/kg)175.8 ± 8.18.1 ± 0.5
This compound (10 mg/kg) + Metformin (200 mg/kg)115.6 ± 6.36.3 ± 0.4

Data are presented as mean ± SEM.

Table 2: Effects on Liver Function Markers

GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control35.2 ± 2.185.7 ± 4.9
Diabetic Control78.6 ± 4.5152.4 ± 8.3
This compound (10 mg/kg)45.3 ± 2.8105.1 ± 6.2
Metformin (200 mg/kg)52.1 ± 3.1118.9 ± 7.1
This compound (10 mg/kg) + Metformin (200 mg/kg)38.9 ± 2.592.3 ± 5.5

Data are presented as mean ± SEM.

Table 3: Effects on Hepatic Oxidative Stress Markers

GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)Reduced Glutathione (GSH) (µg/mg protein)
Control125.4 ± 7.845.2 ± 2.91.8 ± 0.115.2 ± 0.9
Diabetic Control72.1 ± 4.525.8 ± 1.74.5 ± 0.38.1 ± 0.5
This compound (10 mg/kg)105.8 ± 6.138.1 ± 2.22.5 ± 0.212.8 ± 0.7
Metformin (200 mg/kg)98.4 ± 5.735.4 ± 2.12.9 ± 0.211.5 ± 0.6
This compound (10 mg/kg) + Metformin (200 mg/kg)118.2 ± 7.242.5 ± 2.62.1 ± 0.114.6 ± 0.8

Data are presented as mean ± SEM.

Experimental Protocols

High-Fat Diet and Streptozotocin (HFD/STZ) Induced Diabetic Rat Model

This protocol describes the induction of a T2DM model in rats that mimics the natural progression of the disease in humans, involving insulin resistance followed by beta-cell dysfunction.

Materials:

  • Male Wistar rats (180-200 g)

  • High-Fat Diet (HFD): typically 45-60% kcal from fat

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for one week with free access to standard chow and water.

  • Induction of Insulin Resistance: Feed the rats a high-fat diet for a period of 4-8 weeks. A control group should be maintained on a standard chow diet.

  • Induction of Beta-Cell Dysfunction:

    • After the HFD feeding period, fast the rats overnight (12-14 hours).

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A low dose of STZ (e.g., 35 mg/kg body weight) is typically used.

    • Administer the STZ solution via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and can be used for the study.

Drug Administration

Materials:

  • This compound

  • Metformin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Prepare suspensions of this compound, Metformin, and their combination in the vehicle at the desired concentrations (e.g., this compound 10 mg/kg, Metformin 200 mg/kg).

  • Administer the treatments orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).

  • The diabetic control group should receive the vehicle only.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animals to handle a glucose load.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight), sterile

  • Glucometer and test strips

Procedure:

  • Fast the rats overnight (12-14 hours).

  • Record the baseline fasting blood glucose level (0 minutes).

  • Administer the glucose solution orally via gavage.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for glucose.

Biochemical Assays

At the end of the treatment period, collect blood and liver tissue samples for biochemical analysis.

Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver damage. Their levels are measured using commercially available colorimetric or enzymatic assay kits.

General Procedure (using a commercial kit):

  • Collect blood via cardiac puncture and centrifuge to obtain serum.

  • Follow the manufacturer's instructions provided with the ALT and AST assay kits.

  • Typically, the assay involves mixing the serum sample with a reaction mixture containing the respective substrates.

  • The change in absorbance is measured over time using a spectrophotometer, which is proportional to the enzyme activity.

  • Calculate the enzyme activity in U/L based on the provided standards.

Sample Preparation:

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Homogenize a known weight of liver tissue in an appropriate buffer (e.g., cold phosphate buffer).

  • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used for the assays.

a) Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol. The rate of inhibition is proportional to the SOD activity.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, and pyrogallol solution.

  • Add the liver homogenate to the reaction mixture.

  • Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.

  • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

b) Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is monitored.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and a known concentration of H₂O₂.

  • Add the liver homogenate to initiate the reaction.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) as H₂O₂ is consumed.

  • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

c) Malondialdehyde (MDA) Assay (Lipid Peroxidation)

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

Procedure:

  • Mix the liver homogenate with a solution of TBA in an acidic medium.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

d) Reduced Glutathione (GSH) Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

Procedure:

  • Precipitate the proteins in the liver homogenate using an acid (e.g., trichloroacetic acid).

  • Centrifuge and collect the supernatant.

  • Mix the supernatant with a solution of DTNB in a phosphate buffer.

  • Measure the absorbance of the yellow-colored product at a specific wavelength (e.g., 412 nm).

  • Calculate the concentration of GSH using a standard curve.

Principle: Glycogen is extracted from the liver tissue and hydrolyzed to glucose, which is then quantified.

Procedure:

  • Digest a known weight of liver tissue in a strong alkali (e.g., 30% KOH) by heating.

  • Precipitate the glycogen by adding ethanol and centrifuge to collect the glycogen pellet.

  • Dissolve the pellet in water and hydrolyze the glycogen to glucose using an acid (e.g., H₂SO₄) or an enzyme (e.g., amyloglucosidase).

  • Quantify the glucose concentration using a glucose oxidase-based assay.

Visualizations

Signaling Pathway

G cluster_0 Cellular Effects Metformin Metformin AMPK AMPK Activation Metformin->AMPK This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 Nox4 Nox4 Inhibition AMPK->Nox4 inhibits Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits GLP1 Increased GLP-1 DPP4->GLP1 prevents degradation of ROS Reduced ROS Production Nox4->ROS leads to VSMC VSMC Proliferation & Migration Inhibition ROS->VSMC promotes Neointima Reduced Neointima Hyperplasia VSMC->Neointima leads to Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon inhibits Glucose Improved Glucose Homeostasis Insulin->Glucose Glucagon->Glucose regulates Gluconeogenesis->Glucose regulates

Caption: Combined signaling pathways of this compound and Metformin.

Experimental Workflow

G cluster_1 Experimental Workflow start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization hfd High-Fat Diet (4-8 weeks) acclimatization->hfd stz Low-Dose STZ Injection (35 mg/kg, i.p.) hfd->stz diabetes Diabetic Model (FBG > 200 mg/dL) stz->diabetes treatment Treatment Groups: - Vehicle - this compound - Metformin - this compound + Metformin (Oral Gavage, 4-8 weeks) diabetes->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt euthanasia Euthanasia & Sample Collection (Blood & Liver) ogtt->euthanasia biochemical Biochemical Assays: - ALT, AST - SOD, CAT, MDA, GSH - Glycogen euthanasia->biochemical analysis Data Analysis biochemical->analysis

Caption: Workflow for preclinical evaluation of drug combinations.

References

Ex Vivo Analysis of Linagliptin's Effects on Isolated Pancreatic Islets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased levels of active GLP-1, which in turn potentiates glucose-stimulated insulin secretion (GSIS), suppresses glucagon release from pancreatic alpha cells, and may improve beta-cell survival and function.[2][3][4][5] The following application notes and protocols provide a framework for the ex vivo investigation of this compound's effects on isolated pancreatic islets, a critical model for diabetes research.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative effects of this compound on isolated pancreatic islets based on published literature. These serve as a reference for expected outcomes when performing the described protocols.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

Treatment ConditionBasal (Low Glucose) Insulin SecretionStimulated (High Glucose) Insulin SecretionStimulation Index (High/Low Glucose)
Control (Vehicle)BaselineBaselineBaseline
This compoundNo significant change expectedSignificant increase expectedSignificant increase expected
Diabetic Milieu (e.g., high glucose, cytokines)VariableSignificantly decreasedSignificantly decreased
Diabetic Milieu + this compoundVariableRestoration or partial restoration towards control levelsRestoration or partial restoration towards control levels

Data adapted from studies on human and rodent islets, which show this compound improves GSIS, particularly under conditions of cellular stress.[4][6]

Table 2: Effect of this compound on Islet Cell Viability and Apoptosis

Treatment ConditionIslet Viability (%)Apoptosis (Caspase-3/7 Activity)
Control (Vehicle)High (>90%)Baseline
This compoundNo significant change from controlNo significant change from control
Stress-Inducing Agent (e.g., cytokines, glucolipotoxicity)Significantly decreasedSignificantly increased
Stress-Inducing Agent + this compoundSignificantly higher than stress agent aloneSignificantly lower than stress agent alone

This compound has been shown to protect isolated human islets from apoptosis induced by various stressors like high glucose, palmitate, and inflammatory cytokines.[4][6][7][8]

Table 3: Effect of this compound on Glucagon and GLP-1 Levels

Treatment ConditionGlucagon Secretion (at high glucose)Active GLP-1 in Supernatant
Control (Vehicle)BaselineBaseline
This compoundDecrease expectedSignificant increase expected

By inhibiting DPP-4, this compound is expected to increase the local concentration of active GLP-1 within the islet microenvironment, which can in turn suppress glucagon secretion.[3][5]

Experimental Protocols

Protocol 1: Isolation of Mouse Pancreatic Islets

This protocol describes the enzymatic digestion of the pancreas to isolate islets of Langerhans for ex vivo culture and analysis.

Materials:

  • Collagenase P solution (1 mg/mL in ice-cold HBSS with 0.05% w/v BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • STOP solution (e.g., HBSS with 10% Fetal Bovine Serum)

  • Density gradient medium (e.g., Ficoll or Percoll)

  • RPMI-1640 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

  • 50 mL conical tubes

  • Petri dishes

  • Dissecting microscope

Procedure:

  • Anesthetize and euthanize the mouse according to approved animal care protocols.

  • Expose the abdominal cavity and locate the common bile duct.

  • Clamp the common bile duct at the duodenal entry point (ampulla of Vater).

  • Inject 2-3 mL of cold collagenase P solution into the common bile duct, causing the pancreas to inflate.[1]

  • Excise the inflated pancreas and transfer it to a 50 mL conical tube containing more collagenase solution.

  • Incubate the tube in a 37°C water bath with shaking for 10-15 minutes to digest the exocrine tissue.

  • Stop the digestion by adding cold STOP solution.

  • Wash the digested tissue pellet with HBSS by centrifugation.

  • Purify the islets from the acinar tissue using a density gradient.

  • Collect the purified islets from the interface of the gradient.

  • Wash the islets with culture medium.

  • Hand-pick clean islets under a dissecting microscope and place them in a petri dish with culture medium.

  • Culture islets overnight at 37°C and 5% CO2 to allow for recovery before experimentation.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of isolated islets to secrete insulin in response to low and high glucose concentrations.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable vehicle like DMSO)

  • Isolated islets (cultured overnight)

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

  • Insulin ELISA kit

Procedure:

  • Hand-pick 10-15 islets of similar size per replicate into microcentrifuge tubes.

  • Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to establish a basal secretion rate.

  • Remove the pre-incubation buffer.

  • Add KRBH with low glucose (with or without this compound/vehicle) and incubate for 1 hour at 37°C.

  • Collect the supernatant (this is the basal insulin secretion sample).

  • Add KRBH with high glucose (with or without this compound/vehicle) to the same islets and incubate for 1 hour at 37°C.

  • Collect the supernatant (this is the stimulated insulin secretion sample).

  • Store all supernatant samples at -20°C until analysis.

  • Measure insulin concentration in the samples using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion to the islet number or total protein/DNA content.

Protocol 3: Islet Viability Assessment with FDA and Propidium Iodide (PI)

This method uses fluorescent dyes to distinguish between live and dead cells within the islets.

Materials:

  • Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Isolated islets treated with experimental conditions

  • Microscope slide or imaging dish

  • Fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.

Procedure:

  • Prepare a working solution of FDA and PI in PBS.

  • Transfer a small sample of islets (10-20) to a microcentrifuge tube.

  • Add the FDA/PI staining solution to the islets and incubate for 5-15 minutes at room temperature, protected from light.[7]

  • Gently transfer the stained islets to a microscope slide or imaging dish.

  • Visualize the islets under a fluorescence microscope.

  • Live cells will fluoresce green due to the enzymatic conversion of FDA to fluorescein.[7]

  • Dead cells, with compromised membranes, will fluoresce red as PI intercalates with their DNA.[7]

  • Capture images and quantify the percentage of viable (green) versus non-viable (red) cells.

Protocol 4: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • Isolated islets treated with experimental conditions (e.g., with cytokines to induce apoptosis, with or without this compound)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Culture islets under desired experimental conditions in a standard culture plate.

  • At the end of the treatment period, transfer 10-20 islets per well into a white-walled 96-well plate.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add the reagent to each well containing islets.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of active caspase 3/7, and thus to the level of apoptosis.

Visualizations: Signaling Pathways and Workflows

Linagliptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Beta-Cell) This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes GeneExpression ↑ Pro-survival Gene Expression PKA->GeneExpression Promotes Epac2->InsulinVesicles Primes InsulinSecretion ↑ Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis

Caption: this compound's signaling pathway in pancreatic beta-cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_data Data Acquisition IsletIsolation 1. Pancreatic Islet Isolation (Collagenase Digestion) OvernightCulture 2. Overnight Culture (Recovery) IsletIsolation->OvernightCulture Treatment 3. Islet Treatment (this compound +/- Stressors) OvernightCulture->Treatment GSIS 4a. GSIS Assay Treatment->GSIS Viability 4b. Viability Assay (FDA/PI) Treatment->Viability Apoptosis 4c. Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis ELISA 5a. Insulin ELISA GSIS->ELISA Microscopy 5b. Fluorescence Microscopy Viability->Microscopy Luminometry 5c. Luminescence Measurement Apoptosis->Luminometry

Caption: Experimental workflow for ex vivo analysis of this compound.

References

Application Notes: Assessing Linagliptin's Pharmacodynamic Impact on Incretin Hormone Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released by the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][5]

By inhibiting DPP-4, this compound increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3][6] Accurate assessment of this pharmacodynamic effect is crucial during drug development and clinical research to understand the drug's efficacy and mechanism. These application notes provide detailed protocols and methodologies for quantifying the impact of this compound on active incretin hormone levels.

This compound's Mechanism of Action on the Incretin System

This compound selectively inhibits the DPP-4 enzyme, preventing the cleavage and inactivation of GLP-1 and GIP. This prolongs their biological activity, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner.[2] This targeted action improves glycemic control with a low risk of hypoglycemia.[2]

Linagliptin_Mechanism cluster_Gut Gastrointestinal Tract cluster_Circulation Circulation cluster_Pancreas Pancreas Food Food Intake Intestine Intestinal L- and K-cells Food->Intestine stimulates Incretins Active Incretins (GLP-1 & GIP) Intestine->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Beta β-cells Incretins->Beta stimulates Alpha α-cells Incretins->Alpha inhibits Inactive Inactive Metabolites DPP4->Inactive degrades to This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon

Caption: Mechanism of this compound on the incretin signaling pathway.

Experimental Design for Assessing Incretin Response

A robust experimental design is essential for accurately quantifying changes in incretin levels. A common approach in clinical trials involves a placebo-controlled, randomized study incorporating a standardized meal tolerance test (MTT) or oral glucose tolerance test (OGTT).[6][7]

Experimental_Workflow cluster_Setup Phase 1: Setup & Baseline cluster_Intervention Phase 2: Intervention cluster_Analysis Phase 3: Measurement & Analysis Screening Subject Screening (e.g., T2DM patients) Randomization Randomization (Placebo vs. This compound) Screening->Randomization Baseline Baseline Sampling (Day -1) (Fasting state) Randomization->Baseline Dosing Daily Dosing (e.g., 5 mg this compound) Baseline->Dosing MTT Meal Tolerance Test (MTT) (e.g., on Day 1 and Day 28) Dosing->MTT Collection Time-Course Blood Collection (e.g., 0, 30, 60, 120 min post-MTT) MTT->Collection Processing Plasma Separation (with DPP-4 Inhibitor) Collection->Processing Quantification Incretin Quantification (ELISA or LC-MS/MS) Processing->Quantification Data Data Analysis (e.g., AUEC calculation) Quantification->Data

Caption: General experimental workflow for a clinical pharmacodynamic study.

Protocols for Incretin Level Assessment

Protocol 1: Blood Sample Collection and Handling

Accurate measurement of active incretins is critically dependent on proper sample handling to prevent their rapid degradation by DPP-4 in vitro.[8][9]

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • DPP-4 inhibitor (e.g., Pefabloc SC, MilliporeSigma Cat. No. DPP4)

  • Protease inhibitor cocktail (optional)

  • Refrigerated centrifuge

  • Cryovials for plasma storage

  • Dry ice and -80°C freezer

Procedure:

  • Prepare blood collection tubes by pre-loading them with a DPP-4 inhibitor according to the manufacturer's instructions. This step is crucial to prevent the ex vivo degradation of active GLP-1 and GIP.[9]

  • Draw blood samples from subjects at specified time points (e.g., before and after an MTT).[6][7]

  • Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and DPP-4 inhibitor.

  • Place the tubes on ice immediately and process within 30 minutes of collection.

  • Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat.

  • Aliquot the plasma into pre-labeled cryovials.

  • Immediately freeze the plasma aliquots on dry ice and transfer to a -80°C freezer for long-term storage until analysis.

Protocol 2: Quantification of Active Incretins by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common, high-throughput method for quantifying incretin hormones in plasma samples.[10][11] Specific kits are available that distinguish between the active and total forms of GLP-1 and GIP.[12]

ELISA_Workflow Plate Start: Antibody-Coated 96-Well Plate AddSample 1. Add Standards & Plasma Samples to wells Plate->AddSample Incubate1 2. Incubate (e.g., 60 min, 37°C) AddSample->Incubate1 Wash1 3. Wash Plate Incubate1->Wash1 AddBiotin 4. Add Biotinylated Detection Antibody Wash1->AddBiotin Incubate2 5. Incubate (e.g., 60 min, 4°C) AddBiotin->Incubate2 Wash2 6. Wash Plate Incubate2->Wash2 AddHRP 7. Add HRP-Conjugated Avidin Wash2->AddHRP Incubate3 8. Incubate (e.g., 30 min, RT) AddHRP->Incubate3 Wash3 9. Wash Plate Incubate3->Wash3 AddSubstrate 10. Add TMB Substrate (Color Development) Wash3->AddSubstrate Stop 11. Add Stop Solution AddSubstrate->Stop Read 12. Read Absorbance (e.g., 450 nm) Stop->Read End End: Calculate Concentrations Read->End

Caption: Standard workflow for a sandwich ELISA protocol.

Procedure (General Example): Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit being used (e.g., IBL-America Cat. No. 27784 for active GLP-1).[12]

  • Preparation: Prepare all reagents, standards, and samples as directed by the kit manual. Allow the 96-well plate to reach room temperature.

  • Sample Addition: Pipette 100 µL of standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.

  • First Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 60 minutes at 37°C).[12] During this step, the incretin hormone in the sample binds to the immobilized capture antibody.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. This antibody binds to a different epitope on the captured incretin hormone.

  • Second Incubation: Cover and incubate the plate (e.g., 60 minutes at 4°C).[12]

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate: Add 100 µL of HRP-conjugated avidin or streptavidin to each well, which binds to the biotinylated detection antibody.

  • Third Incubation: Cover and incubate at room temperature (e.g., 30 minutes).[12]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. A color will develop in proportion to the amount of bound incretin hormone.

  • Stop Reaction: After a short incubation (e.g., 15-20 minutes), add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Measurement: Read the optical density (absorbance) of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of active GLP-1 or GIP in the unknown samples.

Protocol 3: Quantification of Active Incretins by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the simultaneous measurement of active and inactive forms of incretins.[13][14][15]

Procedure (Overview):

  • Sample Preparation: Due to the complexity of plasma and the low concentration of incretins, a sample enrichment step is required.

    • Solid-Phase Extraction (SPE): Use of cartridges (e.g., OASIS HLB) to remove interfering substances and concentrate the analytes.[15]

    • Immunoprecipitation: Employs antibodies specific to the target incretins to isolate them from the plasma matrix.[13]

  • Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 analytical column is typically used to separate the different incretin forms based on their physicochemical properties.

    • A gradient elution with mobile phases (e.g., water with 0.2% formic acid and acetonitrile with 0.2% formic acid) is employed to resolve the peptides over time.[14]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is used to generate charged parent ions of the incretin peptides.

    • First Mass Analyzer (Q1): Selects the parent ions of the specific incretin form of interest (e.g., active GLP-1(7-36)).

    • Collision Cell (Q2): The selected parent ions are fragmented into smaller, characteristic product ions.

    • Second Mass Analyzer (Q3): Selects specific product ions for detection.

    • Quantification: The abundance of the product ions is measured, which is proportional to the concentration of the incretin in the original sample. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.[16]

Data Presentation and Interpretation

The primary endpoint for assessing this compound's effect on incretin levels is often the change from baseline in the area under the time-effect curve (AUEC) following a meal challenge.[6] Data should be summarized in clear, comparative tables.

Table 1: Effect of this compound (5 mg/day) on Incretin and Glycemic Parameters after 28 Days of Treatment

This table summarizes data from a phase 2a, randomized, placebo-controlled study in patients with type 2 diabetes.[6][17]

ParameterThis compound 5 mg (n=40)Placebo (n=40)Placebo-Corrected DifferenceP-value
Intact GLP-1 AUEC₀₋₂h (pmol·h/L) +19.3+1.2+18.1 < 0.0001
Intact GIP AUEC₀₋₂h (pmol·h/L) +79.2-12.2+91.4 < 0.0001
Glucagon AUEC₀₋₂h (pmol·h/L) -11.9+1.6-13.5 0.0034
Fasting Plasma Glucose (mmol/L) -0.7-0.1-0.6 0.0283
Glycated Hemoglobin (%) -0.36-0.14-0.22 0.0021

Data represents adjusted mean change from baseline. AUEC₀₋₂h: Area under the time-effect curve from 0 to 2 hours post-meal tolerance test. Data sourced from Rauch et al., 2012.[6]

Table 2: Fold-Increase in Incretin Levels with this compound
ParameterApproximate Fold-Increase vs. Placebo (Day 28)
Intact GLP-1 ~ 2-fold
Intact GIP ~ 2-fold

Interpretation based on data from Rauch et al., 2012.[6]

The data clearly demonstrate that treatment with this compound for 28 days leads to a statistically significant and clinically meaningful increase in the postprandial concentrations of active GLP-1 and GIP compared to placebo.[6][17] This is accompanied by a significant reduction in glucagon levels and improvements in glycemic control markers like fasting plasma glucose and HbA1c.[6]

References

Application of Linagliptin in Diabetic Nephropathy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated reno-protective effects in various preclinical models of DN. These effects appear to extend beyond its glucose-lowering action, involving direct effects on renal inflammation, oxidative stress, and fibrosis. This document provides a summary of key findings and detailed protocols from studies investigating the therapeutic potential of this compound in animal models of diabetic nephropathy.

Key Findings from Preclinical Studies

This compound administration in rodent models of diabetic nephropathy has been shown to yield several beneficial outcomes. These effects are often observed to be independent of changes in blood glucose levels, suggesting a direct renal protective mechanism.[1][2]

Quantitative Data Summary

The following tables summarize the significant quantitative outcomes from various studies on the effect of this compound in diabetic nephropathy models.

Table 1: Effect of this compound on Renal Function and Structure

ParameterAnimal ModelTreatment GroupResultPercentage ChangeReference
Urine Albumin-to-Creatinine Ratio (UACR)DBA/2J mice (STZ-induced)Diabetic + this compoundSignificantly decreased-[1][2][3]
Urine Albumin-to-Creatinine Ratio (UACR)Sprague-Dawley rats (STZ-induced)Diabetic + this compoundSignificantly decreased-[4]
Kidney to Body Weight RatioDBA/2J mice (STZ-induced)Diabetic + this compoundSignificantly decreased-[3][5]
GlomerulosclerosiseNOS knockout miceThis compound + TelmisartanSynergistically reduced-[6]
ProteinuriaSprague-Dawley rats (STZ-induced)Diabetic + this compoundSignificantly improved-[4]

Table 2: Effect of this compound on Molecular Markers

MarkerAnimal ModelTreatment GroupResultPercentage ChangeReference
Catalase (mRNA & Protein)DBA/2J mice (STZ-induced)Diabetic + this compoundSignificantly increased-[1][2]
MnSOD (mRNA & Protein)DBA/2J mice (STZ-induced)Diabetic + this compoundSignificantly increased-[1][2]
p-AMPK/AMPK ratioSprague-Dawley rats (STZ-induced)Diabetic + this compoundSignificantly enhanced-[4]
PGC-1αSprague-Dawley rats (STZ-induced)Diabetic + this compoundSignificantly enhanced-[4]
TFAMSprague-Dawley rats (STZ-induced)Diabetic + this compoundSignificantly enhanced-[4]
p-p65 (NF-κB)CRP tg db/db miceDiabetic + this compoundSignificantly decreased-[7]
Advanced Glycation End Products (AGEs)Streptozotocin-induced diabetic ratsDiabetic + this compoundSignificantly reduced-[8]
Receptor for AGEs (RAGE)Streptozotocin-induced diabetic ratsDiabetic + this compoundSignificantly reduced-[8]
Intercellular Adhesion Molecule-1 (ICAM-1)Streptozotocin-induced diabetic ratsDiabetic + this compoundSignificantly reduced-[8]

Signaling Pathways Modulated by this compound in Diabetic Nephropathy

This compound exerts its reno-protective effects through the modulation of several key signaling pathways that are dysregulated in diabetic nephropathy.

Antioxidant Pathway

This compound has been shown to bolster the kidney's antioxidant defenses by upregulating the expression of key antioxidant enzymes, catalase and manganese superoxide dismutase (MnSOD). This effect is crucial for mitigating the oxidative stress that drives renal damage in diabetes.[1][2] The renoprotective effects of this compound are dependent on an intact antioxidant system.[1]

G This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 AntioxidantSystem Intact Antioxidant System DPP4->AntioxidantSystem requires Transcription Increased Transcription AntioxidantSystem->Transcription Catalase Catalase Transcription->Catalase MnSOD MnSOD Transcription->MnSOD OxidativeStress Reduced Oxidative Stress Catalase->OxidativeStress MnSOD->OxidativeStress Renoprotection Renoprotection (Ameliorated Albuminuria & Hypertrophy) OxidativeStress->Renoprotection

This compound's Antioxidant Mechanism.

AMPK/PGC-1α/TFAM Pathway

This compound can activate the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis.[4][9] Activation of AMPK leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), which in turn promotes mitochondrial biogenesis and function.[4][9] This helps to restore mitochondrial health, which is often impaired in the diabetic kidney.[4]

G This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Expression AMPK->PGC1a TFAM TFAM Expression PGC1a->TFAM MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis RenalImprovement Improved Proteinuria & Renal Fibrosis MitoBiogenesis->RenalImprovement

This compound and Mitochondrial Biogenesis.

NF-κB Signaling Pathway

Chronic inflammation is a hallmark of diabetic nephropathy, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key driver of this process.[10] this compound has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules in the diabetic kidney.[7][11][12]

G This compound This compound DPP4_CD32b DPP4/CD32b Interaction This compound->DPP4_CD32b blocks NFkB NF-κB Activation DPP4_CD32b->NFkB Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB->Inflammation RenalDamage Renal Damage Inflammation->RenalDamage

This compound's Anti-inflammatory Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and diabetic nephropathy.

Animal Models and Induction of Diabetes

A common model for studying type 1 diabetic nephropathy involves the use of streptozotocin (STZ) to induce diabetes in rodents.

  • Animal Strain: DBA/2J mice or Sprague-Dawley rats are frequently used.[1][2][4]

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 45 mg/kg body weight for rats) dissolved in a suitable buffer (e.g., citrate buffer).[4]

    • For type 2 diabetes models, a high-fat, high-glucose diet may be provided for a period (e.g., 4 weeks) prior to and following STZ injection.[4]

    • Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above a defined threshold (e.g., >300 mg/dL) are considered diabetic.[13]

  • Control Groups:

    • Non-diabetic control group receiving a standard diet and vehicle injection.

    • Diabetic control group receiving the high-fat, high-glucose diet and vehicle treatment.

G cluster_0 Animal Model Preparation Rodents Rodents (e.g., DBA/2J mice, SD rats) HFD High-Fat Diet (4 weeks) Rodents->HFD STZ STZ Injection (e.g., 45 mg/kg) HFD->STZ BG_Monitoring Blood Glucose Monitoring STZ->BG_Monitoring Diabetic_Model Diabetic Nephropathy Model BG_Monitoring->Diabetic_Model

Workflow for Diabetes Induction.

This compound Treatment Protocol
  • Dosage: A common oral dose for this compound in rats is 5 mg/kg body weight per day.[4]

  • Administration: this compound is typically dissolved in a vehicle such as 0.5% sodium carboxymethylcellulose and administered daily via oral gavage.[4]

  • Treatment Duration: Treatment duration in studies ranges from several weeks to months, for example, 12 weeks.[1][2][4]

Biochemical and Histological Analyses
  • Urine Albumin and Creatinine:

    • Collect 24-hour urine samples using metabolic cages.[14]

    • Measure albumin and creatinine concentrations using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the urine albumin-to-creatinine ratio (UACR).

  • Histological Staining:

    • Sacrifice animals and perfuse kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Embed kidneys in paraffin and section them.

    • Perform staining with:

      • Hematoxylin and eosin (H&E) for general morphology.

      • Periodic acid-Schiff (PAS) to assess glomerulosclerosis and mesangial expansion.

      • Masson's trichrome or Sirius red to evaluate renal fibrosis.[4]

  • Immunohistochemistry:

    • Deparaffinize and rehydrate kidney sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., serum).

    • Incubate with primary antibodies against target proteins (e.g., TGF-β1, fibronectin, collagen I) overnight at 4°C.[4]

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Develop the signal with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.

    • Analyze the staining intensity and distribution.

  • Western Blotting:

    • Homogenize kidney tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, PGC-1α, TFAM) overnight at 4°C.[4]

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Post-Treatment Analysis Workflow Sacrifice Animal Sacrifice & Kidney Collection Histo Histology (H&E, PAS, Masson's) Sacrifice->Histo IHC Immunohistochemistry (Fibrosis Markers) Sacrifice->IHC WB Western Blotting (Signaling Proteins) Sacrifice->WB Urine Urine Collection Biochem Biochemical Analysis (UACR) Urine->Biochem Data Data Analysis & Interpretation Biochem->Data Histo->Data IHC->Data WB->Data

Experimental Analysis Workflow.

Conclusion

The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound in the management of diabetic nephropathy. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and pro-mitochondrial biogenesis effects, positions it as a promising candidate for further investigation and clinical application. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to advance the treatment of this debilitating complication of diabetes.

References

Linagliptin: A Versatile Tool for Interrogating DPP-4 Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Linagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, serves as an invaluable tool for researchers and drug development professionals investigating the multifaceted biological roles of DPP-4.[1] Its unique xanthine-based structure and favorable pharmacokinetic profile, including a predominantly non-renal route of elimination, distinguish it from other DPP-4 inhibitors and make it a reliable compound for both in vitro and in vivo studies.[2][3][4] These application notes provide a comprehensive overview of this compound's utility as a tool compound, complete with detailed protocols for key experiments.

Dipeptidyl peptidase-4 is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5][6] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][5] Beyond its well-established role in diabetes, DPP-4 is implicated in various other physiological and pathological processes, including immune regulation, inflammation, and cardiovascular function.[6][7][8] this compound's high potency and selectivity make it an ideal probe for elucidating these diverse functions of DPP-4.

Physicochemical and Pharmacokinetic Properties

This compound's distinct properties are summarized below, providing a basis for its application in experimental design.

PropertyValueReference
Molecular Weight 472.54 g/mol [2]
Chemical Structure Xanthine-based[3][9]
Mechanism of Action Competitive and reversible DPP-4 inhibitor[2]
Bioavailability (Human) ~30%[2]
Elimination Half-life (Human) >100 hours (terminal)[5][9]
Route of Excretion Primarily fecal (~85%)[4][5]
Plasma Protein Binding Concentration-dependent (75-99%)[10]

Potency and Selectivity

The efficacy of this compound as a research tool is underscored by its high potency and remarkable selectivity for DPP-4 over other proteases, minimizing off-target effects.

ParameterValueReference
IC50 for DPP-4 ~1 nM[2][9]
Selectivity for DPP-4 vs. DPP-8 >10,000-fold[1]
Selectivity for DPP-4 vs. DPP-9 >10,000-fold[1]
Selectivity for DPP-4 vs. FAP ~90-fold[1]

In Vivo Efficacy

This compound has demonstrated significant effects in various animal models, highlighting its utility in studying DPP-4 biology in a physiological context.

Animal ModelDose/RouteKey FindingsReference
Diabetic Zucker Rats 1 mg/kg, oralReduced blood glucose levels and AUC by ~50%[1]
Non-obese Diabetic (NOD) Mice 0.083 g/kg in chowDelayed onset of diabetes and preserved β-cell mass[11]
Streptozotocin-induced Diabetic Rats 0.083 mg/kg in foodDecreased plasma DPP-4 activity by 77%; 11.5-fold increase in active GLP-1[12]
CLP-induced Sepsis in Mice 10 mg/kg, i.v.Attenuated cardiac dysfunction and systemic inflammation[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its use.

DPP4_Inhibition_Signaling cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 β-cells β-cells GLP-1 (active)->β-cells stimulates α-cells α-cells GLP-1 (active)->α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degrades This compound This compound This compound->DPP-4 inhibits Insulin Insulin β-cells->Insulin releases Glucagon Glucagon α-cells->Glucagon releases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates

Caption: this compound's mechanism of action on the incretin pathway.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies DPP-4 Activity Assay DPP-4 Activity Assay In Vitro Studies->DPP-4 Activity Assay Cell-based Assays Cell-based Assays In Vitro Studies->Cell-based Assays Animal Model Selection Animal Model Selection In Vivo Studies->Animal Model Selection Data Analysis & Interpretation Data Analysis & Interpretation DPP-4 Activity Assay->Data Analysis & Interpretation Cell-based Assays->Data Analysis & Interpretation This compound Administration This compound Administration Animal Model Selection->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Biochemical Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: General experimental workflow for studying DPP-4 biology using this compound.

Experimental Protocols

In Vitro DPP-4 Activity Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 activity assay kits and is suitable for measuring DPP-4 activity in various biological samples.

Materials:

  • This compound

  • DPP-4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)

  • DPP-4 Substrate (e.g., H-Gly-Pro-AMC)

  • Recombinant DPP-4 enzyme (for positive control and standard curve)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission = 360/460 nm)

  • Sample (e.g., cell lysate, plasma, serum)

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of a fluorescent standard (e.g., AMC) in DPP-4 Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

    • Add 100 µL of each standard dilution to the microplate.

  • Sample and Inhibitor Preparation:

    • Prepare serial dilutions of this compound in DPP-4 Assay Buffer to determine the IC50 value.

    • Dilute biological samples in DPP-4 Assay Buffer. The optimal dilution factor should be determined empirically.

    • For inhibitor screening, pre-incubate the DPP-4 enzyme or sample with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Assay Reaction:

    • To each well containing the sample or enzyme/inhibitor mixture, add the DPP-4 substrate to a final concentration of 200 µM. The final volume in each well should be 100 µL.

    • For a positive control, use recombinant DPP-4 enzyme. For a negative control, use assay buffer without the enzyme.

  • Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the DPP-4 activity from the standard curve.

    • For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard OGTT procedure in mice to evaluate the in vivo effect of this compound on glucose metabolism.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Mice (e.g., C57BL/6)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize mice to handling and gavage for at least 3 days prior to the experiment.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • This compound Administration:

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle orally via gavage 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose Measurement (Time 0):

    • Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Challenge:

    • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

    • Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice

This protocol outlines a widely used model to induce polymicrobial sepsis and investigate the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Sterile saline

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Shave and disinfect the abdominal area.

  • Surgical Procedure:

    • Make a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.

    • Puncture the ligated cecum once or twice with a 21-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Fluid Resuscitation and this compound Treatment:

    • Immediately after surgery, administer sterile saline subcutaneously for fluid resuscitation.

    • Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle at a designated time point post-CLP (e.g., 1 hour).

  • Post-Operative Care and Monitoring:

    • Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

    • At a predetermined endpoint (e.g., 24 hours), collect blood and tissue samples for analysis.

  • Sample Analysis:

    • Measure inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

    • Assess organ damage through histological examination or measurement of biochemical markers.

    • Investigate intracellular signaling pathways (e.g., NF-κB) in relevant tissues using techniques like Western blotting.

Conclusion

This compound is a powerful and versatile tool for dissecting the intricate biology of DPP-4. Its high potency, selectivity, and favorable pharmacokinetic profile make it an ideal compound for a wide range of in vitro and in vivo applications. The protocols provided herein offer a starting point for researchers to explore the diverse roles of DPP-4 in health and disease, ultimately contributing to a deeper understanding of its physiological significance and therapeutic potential.

References

Application Notes and Protocols for In Vitro Permeability Assessment of Linagliptin using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding the intestinal permeability of this compound is crucial for optimizing its oral bioavailability and for the development of new formulations. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug candidates.[1]

This document provides detailed application notes and protocols for conducting in vitro permeability assays of this compound using Caco-2 cells. It includes information on the Biopharmaceutical Classification System (BCS) of this compound, its interaction with efflux transporters, and quantitative data on its permeability.

This compound is classified as a BCS Class 3 drug, characterized by high solubility and low to moderate permeability.[2][3] Its absorption is known to be limited by the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of intestinal cells, thereby reducing its overall absorption.[4][5]

Data Presentation

The following tables summarize the key biopharmaceutical properties and in vitro permeability data for this compound.

Table 1: Biopharmaceutical Properties of this compound

PropertyValueReference
BCS ClassificationClass 3[2][3]
SolubilityHigh[6]
PermeabilityLow to Moderate[2][4]
P-gp SubstrateYes[4][5]

Table 2: Relative Permeability of this compound Formulations in Caco-2 Cells

FormulationPermeability Increase (fold change vs. solution)Reference
This compound Solution1.00 (Reference)[2]
This compound-loaded Solid Lipid Nanoparticles (SLNs)1.74[2]

Experimental Protocols

This section provides a detailed methodology for assessing the permeability of this compound across Caco-2 cell monolayers.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[7] Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before each experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above 300 Ω·cm² for permeability studies.[4] The permeability of a paracellular marker, such as Lucifer Yellow, can also be measured to confirm monolayer integrity.

Bidirectional Permeability Assay for this compound

This assay determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4. For the apical compartment, the pH can be adjusted to 6.5 to mimic the conditions of the small intestine.

  • Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and then incubate for 30 minutes at 37°C.

  • Assay Initiation:

    • A-B Transport (Absorption): Add the this compound test solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • B-A Transport (Efflux): Add the this compound test solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes), replacing the volume with fresh, pre-warmed transport buffer.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

Assessment of P-glycoprotein (P-gp) Mediated Efflux

To determine if this compound is a substrate for P-gp, the bidirectional permeability assay is performed in the presence and absence of a known P-gp inhibitor, such as verapamil.

  • Procedure: Follow the protocol for the bidirectional permeability assay, but with a pre-incubation step of 30-60 minutes with the P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral compartments before adding the this compound test solution. The inhibitor should also be present during the transport experiment.

  • Calculation of Efflux Ratio (ER): The efflux ratio is calculated as follows: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the transport mechanism of this compound across Caco-2 cells.

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay Caco2_culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation TEER_measurement TEER Measurement (>300 Ω·cm²) Differentiation->TEER_measurement Pre_incubation Pre-incubation with Transport Buffer TEER_measurement->Pre_incubation Assay_initiation Add this compound Solution (Apical or Basolateral) Pre_incubation->Assay_initiation Incubation Incubation at 37°C Assay_initiation->Incubation Sampling Sampling from Receiver Compartment Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Papp_calculation Papp_calculation Analysis->Papp_calculation Calculate Papp and Efflux Ratio

Caption: Experimental workflow for the Caco-2 permeability assay.

G cluster_membrane Caco-2 Cell Monolayer cluster_cell Enterocyte Apical Apical (Intestinal Lumen) Basolateral Basolateral (Bloodstream) Linagliptin_apical This compound Linagliptin_inside This compound Linagliptin_apical->Linagliptin_inside Passive Diffusion Pgp P-gp Efflux Pump Linagliptin_inside->Pgp Efflux Linagliptin_basolateral This compound Linagliptin_inside->Linagliptin_basolateral Passive Diffusion Pgp->Linagliptin_apical

Caption: Transport mechanism of this compound across Caco-2 cells.

References

Application Notes and Protocols: Studying the Effects of Linagliptin on Gene Expression in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the effects of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, on gene expression in hepatocytes.

Introduction

This compound is a medication used in the management of type 2 diabetes mellitus.[1] It functions by inhibiting the DPP-4 enzyme, which is responsible for breaking down incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By prolonging the action of these hormones, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to better glycemic control.[1] Beyond its effects on glucose metabolism, research suggests that this compound may also directly impact gene expression in hepatocytes, the primary functional cells of the liver. These effects are particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis.[2][3][4]

This document outlines the necessary protocols for isolating and culturing primary hepatocytes, treating them with this compound, and subsequently analyzing changes in gene expression.

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

The isolation of viable and high-purity primary hepatocytes is critical for in vitro studies. The two-step collagenase perfusion method is considered the gold standard for achieving high cell yield and viability.[5]

Materials:

  • Perfusion buffer (Ca²⁺-free)

  • Collagenase solution

  • William's E medium with supplements

  • Fetal Bovine Serum (FBS)

  • Fibronectin-coated cell culture plates

  • Centrifuge

  • Cell strainer (70 µm)

Protocol:

  • Liver Perfusion: The liver is first perfused with a Ca²⁺-free buffer to loosen cell junctions, followed by a collagenase solution to digest the extracellular matrix, releasing the hepatocytes.[5] This process is typically performed in situ.[6]

  • Cell Isolation: The digested liver is gently minced to release the hepatocytes into a wash medium.[7]

  • Purification: The cell suspension is filtered through a 70 µm cell strainer to remove undigested tissue.[7] Hepatocytes are then pelleted by low-speed centrifugation.[6][7] Repeated washing and centrifugation cycles are performed to improve purity.[5]

  • Viability Assessment: Cell viability should be assessed using a method like trypan blue exclusion. A successful isolation should yield hepatocytes with greater than 85-90% viability.[5]

  • Cell Seeding: Seed the isolated hepatocytes on fibronectin-coated cell culture plates at a desired density (e.g., 0.15 × 10⁶ cells/cm²) in William's E medium supplemented with 5% FBS.[8]

  • Cell Culture: After an initial attachment period (e.g., 4 hours), the medium is carefully replaced with fresh William's E medium (with or without serum) for subsequent experiments.[8]

This compound Treatment

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium

Protocol:

  • After allowing the hepatocytes to attach and recover overnight, replace the culture medium with fresh medium containing the desired concentrations of this compound.

  • A vehicle control (medium with the solvent used for the this compound stock) must be included in all experiments.

  • The incubation time will depend on the specific experimental design, but typically ranges from 24 to 48 hours.

RNA Extraction and Gene Expression Analysis

Following this compound treatment, total RNA is extracted from the hepatocytes to analyze gene expression changes. Quantitative Real-Time PCR (qPCR) is a common method for this purpose.[9][10] For a more comprehensive, transcriptome-wide analysis, RNA sequencing (RNA-Seq) can be employed.[11]

3.1. RNA Extraction:

  • Use a commercial RNA extraction kit (e.g., TRIZOL or RNeasy) and follow the manufacturer's protocol to isolate total RNA from the cultured hepatocytes.[12]

3.2. Quantitative Real-Time PCR (qPCR):

This method allows for the quantification of specific target gene expression levels.[9]

Materials:

  • Reverse transcriptase and buffer

  • dNTPs

  • Oligo(dT) or random hexamer primers

  • RNase inhibitor

  • SYBR Green qPCR master mix

  • Gene-specific primers

Protocol:

  • Reverse Transcription (cDNA Synthesis): Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9][12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, β-actin).[12][13]

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.[12]

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[9]

3.3. RNA Sequencing (RNA-Seq) (Optional):

RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome.[11]

Protocol Overview:

  • Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression levels of all genes are quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated by this compound treatment.

Data Presentation

The following tables summarize the reported effects of this compound on the mRNA expression of key genes in hepatocytes from in vivo studies, which can serve as a reference for expected outcomes in in vitro experiments.

Table 1: Effect of this compound on Genes Involved in Inflammation and Insulin Signaling in the Liver of Diet-Induced Obese Mice [3]

GeneFunctionTreatment Group (30 mg/kg/day this compound)Fold Change vs. VehicleP-value
PTP1BInflammation, Insulin ResistanceThis compoundSignificantly Decreased<0.05
SOCS3Inflammation, Insulin SignalingThis compoundSignificantly Decreased<0.05

Table 2: Effect of this compound on Genes Involved in Fatty Acid Synthesis in the Liver of Diet-Induced Obese Mice [3]

GeneFunctionTreatment Group (30 mg/kg/day this compound)Fold Change vs. VehicleP-value
SREBP1cFatty Acid SynthesisThis compoundSignificantly Decreased<0.05
SCD1Fatty Acid SynthesisThis compoundSignificantly Decreased<0.05
FASFatty Acid SynthesisThis compoundSignificantly Decreased<0.05

Table 3: Genes Investigated with No Significant Change in Expression Following this compound Treatment in Diet-Induced Obese Mice [3]

GeneFunctionTreatment Group (30 mg/kg/day this compound)Outcome
SOCS2Insulin SignalingThis compoundNo Significant Effect
PPARαFatty Acid OxidationThis compoundNo Significant Effect
CPT1αFatty Acid OxidationThis compoundNo Significant Effect
ACOX1Fatty Acid OxidationThis compoundNo Significant Effect
GLP-1 receptorIncretin SignalingThis compoundNo Significant Effect

Visualization of Protocols and Pathways

Experimental_Workflow cluster_isolation Hepatocyte Isolation & Culture cluster_treatment Treatment cluster_analysis Gene Expression Analysis Liver Liver Perfusion (Collagenase) Isolation Hepatocyte Isolation Liver->Isolation Culture Primary Hepatocyte Culture Isolation->Culture Treatment This compound Treatment Culture->Treatment Control Vehicle Control Culture->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR RNA_Seq RNA-Seq (Optional) cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for studying this compound's effects on hepatocyte gene expression.

Linagliptin_Signaling_Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Hepatocyte Hepatocyte Incretins->Hepatocyte Direct/Indirect Effects Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Gene_Expression Altered Gene Expression (e.g., ↓ SREBP1c, ↓ FAS) Hepatocyte->Gene_Expression

References

Application of Linagliptin in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in preclinical and clinical research on Non-Alcoholic Fatty Liver Disease (NAFLD). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with metabolic syndrome and type 2 diabetes (T2DM).[1][2] The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. This compound, an oral DPP-4 inhibitor, is primarily used for the treatment of T2DM.[3][4] Emerging research indicates its potential therapeutic role in NAFLD by targeting various pathophysiological mechanisms beyond its glucose-lowering effects.[2][3][5] Studies have shown that this compound can alleviate hepatic steatosis, inflammation, and fibrosis in various experimental models of NAFLD.[2][3][6][7]

Mechanism of Action in NAFLD

This compound's primary mechanism of action is the inhibition of the DPP-4 enzyme, which degrades incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By prolonging the action of GLP-1, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release.[1] In the context of NAFLD, the therapeutic effects of this compound are attributed to both its primary glucose-lowering action and pleiotropic effects that may be independent of glycemic control.[3][5]

Key mechanistic insights include:

  • Activation of AMPK/FOXO3a Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10][11] Activated AMPK can then phosphorylate and activate Forkhead box protein O3a (FOXO3a), leading to the transcription of genes involved in apoptosis and autophagy.[8][9][10]

  • Suppression of NF-κB Signaling: this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8][9][10] This results in reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

  • Modulation of Hepatic Lipid Metabolism: this compound has been observed to decrease the expression of genes involved in de novo lipogenesis, including sterol regulatory element-binding protein 1c (SREBP-1c), stearoyl-CoA desaturase-1 (SCD-1), and fatty acid synthase (FAS).[12][13]

  • Reduction of Oxidative Stress and Fibrosis: In models of liver injury, this compound has demonstrated the ability to suppress oxidative stress and reduce the expression of fibrotic markers like transforming growth factor-β1 (TGF-β1) and alpha-smooth muscle actin (α-SMA).[6]

Data Presentation

Preclinical Studies: Effects of this compound in Animal Models of NAFLD
Animal ModelThis compound DoseDurationKey FindingsReference
db/db mice (NAFLD model)10 mg/kg/day (gavage)8 weeks- Reduced mean numeral densities of hepatocytes with lipid droplets (64.9% vs 92.4% in placebo).- Lowered proportion of hepatocytes with high lipid droplet density (20.7% vs 50.4% in placebo).[3][14]
Diet-induced obese mice3 mg/kg/day and 30 mg/kg/day4 weeks- Significantly reduced liver fat content at both doses.- Decreased mRNA expression of PTP1B, SOCS3, SREBP1c, SCD1, and FAS at 30 mg/kg/day.[12]
OSI-906-treated mice (IR/IGF1R inhibitor)3 mg/kg/day (gavage)7 days- Ameliorated hepatic steatosis induced by OSI-906.- Reversed the increase in hepatic triglyceride and glycogen content.[1][5][15]
High-fat diet and streptozotocin-induced diabetic obese rats6 mg/kg30 days- Improved insulin sensitivity and lipid profile.- Reduced inflammatory mediators and collagen deposition.[7]
Carbon tetrachloride (CCl4)-induced liver fibrosis in mice10 mg/kg/day (oral)4 weeks- Reduced METAVIR score and α-SMA expression.- Suppressed oxidative stress, TGF-β1, and mTOR.[6]
Clinical Studies: Effects of this compound in Patients with NAFLD and T2DM
Study DesignTreatment GroupsDurationKey FindingsReference
Randomized, open-labelThis compound + Metformin vs. Metformin alone-- Total response rate of fatty liver treatment was significantly higher in the this compound group (96.1% vs. 82.4%).- Significant reductions in FBG, HbA1c, HOMA-IR, ALT, AST, GGT, and LSM in the this compound group.[16]
RandomizedMetformin + add-on this compound vs. increased dose of Metformin52 weeks- No statistically significant reduction in hepatic steatosis in the this compound group compared to the Metformin group.- Body weight was significantly reduced in the Metformin group but not in the this compound group.[17]
RandomizedMetformin + this compound vs. Metformin alone in newly-diagnosed T2DM with NAFLD-- Fatty liver treatment response rate was higher in the combination group (96.67% vs. 80.00%).- Significant improvement in islet function and reduction in inflammatory markers in the combination group.[4]

Experimental Protocols

Animal Models

1. Diabetic db/db Mice Model of NAFLD

  • Animals: Male diabetic db/db mice (BKS.Cg-Dock7m+/+Leprdb/J), 10 weeks old.

  • Treatment:

    • This compound group: 10 mg/kg body weight, administered once daily by oral gavage for 8 weeks.

    • Placebo group: Saline, administered once daily by oral gavage for 8 weeks.

    • Control group: Intact db/db mice.

  • Analysis:

    • Histology: Liver tissue sections stained with hematoxylin and eosin (H&E) for assessment of steatosis.

    • Immunohistochemistry: Staining for Lymphatic Vessel Endothelial Hyaluronan Receptor-1 (LYVE-1) to assess changes in lymphatic vessels.

    • Electron Microscopy: Ultrastructural analysis of hepatocytes, endoplasmic reticulum, and mitochondria.[3][14]

2. Diet-Induced Obesity (DIO) Mouse Model

  • Animals: C57BL/6 mice.

  • Induction of Obesity: Fed a high-fat diet for 3 months.

  • Treatment:

    • This compound groups: 3 mg/kg/day or 30 mg/kg/day for 4 weeks.

    • Vehicle group: Placebo for 4 weeks.

  • Analysis:

    • Liver Fat Content: Quantification of liver triglycerides.

    • Gene Expression Analysis: Real-time PCR for genes involved in inflammation (PTP1B, SOCS3) and fatty acid metabolism (SREBP1c, SCD1, FAS).

    • Adipose Tissue Analysis: Immunohistochemical staining for F4/80 to quantify macrophage infiltration.[12]

3. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

  • Animals: Balb-C mice.

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (0.6 μL/g in corn oil) three times per week for four weeks.

  • Treatment:

    • This compound group: 10 mg/kg/day, administered orally simultaneously with CCl4.

    • Control group: Vehicle.

    • Positive control: Silymarin (200 mg/kg/day, oral).

  • Analysis:

    • Biochemical Parameters: Serum levels of ALT, AST, and ALP.

    • Histopathology: H&E staining and METAVIR scoring for fibrosis.

    • Immunohistochemistry: Staining for α-SMA.

    • Molecular Analysis: Measurement of hepatic oxidative stress markers, TGF-β1, and mTOR levels.[6]

Clinical Trials

1. Randomized Controlled Trial of this compound in NAFLD with T2DM

  • Participants: 102 patients with NAFLD and T2DM.

  • Treatment Groups:

    • Study group (n=51): this compound and Metformin.

    • Control group (n=51): Metformin alone.

  • Assessments:

    • Primary Outcome: Clinical curative effect on fatty liver.

    • Secondary Outcomes: Fasting blood glucose (FBG), glycated hemoglobin (HbA1c), HOMA-IR, HOMA-β, serum ALT, AST, GGT, and liver stiffness measurement (LSM) before and after treatment.[16]

Mandatory Visualization

This compound's Proposed Mechanism in NAFLD This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 AMPK AMPK Activation This compound->AMPK Direct/Indirect Effects NFkB NF-κB Inhibition This compound->NFkB TGFb1 Decreased TGF-β1 This compound->TGFb1 GLP1 Increased GLP-1 DPP4->GLP1 GLP1->AMPK SREBP1c Decreased SREBP-1c AMPK->SREBP1c Inflammation Reduced Inflammation NFkB->Inflammation Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Steatosis Ameliorated Hepatic Steatosis Inflammation->Steatosis Fibrosis Reduced Fibrosis Inflammation->Fibrosis Lipogenesis->Steatosis Steatosis->Fibrosis TGFb1->Fibrosis

Caption: this compound's signaling pathways in NAFLD.

Preclinical Experimental Workflow for this compound in NAFLD start Animal Model Selection (e.g., db/db mice, DIO mice) induction NAFLD Induction (e.g., High-Fat Diet) start->induction treatment Treatment Administration (this compound vs. Placebo) induction->treatment monitoring In-life Monitoring (Body weight, Glucose) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biochem Biochemical Analysis (ALT, AST, Lipids) euthanasia->biochem histology Histopathological Analysis (H&E, Oil Red O) euthanasia->histology molecular Molecular Analysis (Gene Expression, Western Blot) euthanasia->molecular data Data Analysis & Interpretation biochem->data histology->data molecular->data

Caption: Preclinical experimental workflow.

Conclusion

This compound demonstrates promising therapeutic potential for NAFLD through multiple mechanisms, including improving hepatic steatosis, reducing inflammation, and potentially mitigating fibrosis.[3][6][12] Its effects appear to be mediated through both glucose-dependent and independent pathways, highlighting its pleiotropic actions in the liver.[3][5] While preclinical data are robust, clinical evidence is still emerging and, in some cases, conflicting.[4][16][17] Further large-scale, long-term clinical trials are necessary to fully elucidate the efficacy and role of this compound in the management of NAFLD and NASH in diverse patient populations. The provided protocols and data serve as a valuable resource for researchers designing future studies in this area.

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus.[1] Understanding the tissue distribution and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and safety profile. The use of radiolabeled this compound in conjunction with techniques like quantitative whole-body autoradiography (QWBA) and ex vivo biodistribution studies provides a powerful methodology to visualize and quantify its presence in various organs and tissues.

These application notes provide detailed protocols for conducting biodistribution studies using radiolabeled this compound in rodent models. The protocols cover the administration of the radiolabeled compound, sample collection, and data analysis. Additionally, representative quantitative biodistribution data is presented in tabular format to facilitate comparison and interpretation.

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP (glucose-dependent insulinotropic polypeptide).[1] Elevated levels of active GLP-1 lead to the activation of the GLP-1 receptor (GLP-1R), initiating a downstream signaling cascade. This cascade often involves the activation of the Akt/mTOR pathway, which has been shown to have neuroprotective and anti-apoptotic effects.[2]

Linagliptin_Signaling_Pathway cluster_inhibition Inhibition cluster_incretin Incretin Hormones cluster_signaling Downstream Signaling This compound This compound DPP4 DPP-4 This compound->DPP4 GLP1_GIP GLP-1 & GIP (Active) DPP4->GLP1_GIP Degradation GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Activation Akt Akt GLP1R->Akt Activation mTOR mTOR Akt->mTOR Activation Effects Therapeutic Effects (e.g., Insulin Secretion, Neuroprotection) mTOR->Effects Experimental_Workflows cluster_radiolabeling Protocol 1: Radiolabeling cluster_qwba Protocol 2: QWBA cluster_exvivo Protocol 3: Ex Vivo Biodistribution P1_1 Synthesize Precursor P1_2 Radiolabeling Reaction P1_1->P1_2 P1_3 Purification (HPLC) P1_2->P1_3 P1_4 Quality Control P1_3->P1_4 P2_1 Dose Animal with Radiolabeled this compound P2_2 Euthanize at Time Points P2_1->P2_2 P2_3 Freeze & Embed P2_2->P2_3 P2_4 Cryosectioning P2_3->P2_4 P2_5 Expose to Phosphor Plate P2_4->P2_5 P2_6 Image & Quantify P2_5->P2_6 P3_1 Dose Animal with Radiolabeled this compound P3_2 Euthanize at Time Points P3_1->P3_2 P3_3 Dissect Organs P3_2->P3_3 P3_4 Weigh & Solubilize P3_3->P3_4 P3_5 Measure Radioactivity P3_4->P3_5 P3_6 Calculate %ID/g P3_5->P3_6

References

Troubleshooting & Optimization

Linagliptin Technical Support Center: Overcoming Solubility Challenges in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Linagliptin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a xanthine-based molecule with a molecular weight of 472.54 g/mol .[1][2] Its solubility is significantly influenced by its chemical structure, which includes both hydrophobic and hydrophilic moieties, and its basic nature. It is a powder at room temperature.[3] Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC25H28N8O2[1][2]
Molecular Weight472.54 g/mol [1][3]
Physical StatePowder[3]
pKa18.6 (protonation of the primary amino group)[3]
pKa21.9 (protonation of the quinazoline moiety)[3]
Melting Point201-203 °C[4]

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

A2: Due to its poor aqueous solubility at physiological pH, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. Methanol and N-methyl pyrrolidone (NMP) are also effective solvents.[5]

Q3: How do I prepare a this compound stock solution?

A3: A detailed protocol for preparing a stock solution using DMSO is provided in the "Experimental Protocols" section below. The general principle is to dissolve a known weight of this compound powder in a minimal amount of high-purity DMSO to achieve a high concentration (e.g., 10-25 mM).

Q4: I see a precipitate after adding my this compound stock solution to the cell culture medium. What's happening and what should I do?

A4: This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the drug to fall out of solution. This phenomenon is often referred to as "crashing out." For detailed steps on how to resolve this, please refer to the "Troubleshooting Guide" below.

Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A5: It is not recommended to dissolve this compound directly in neutral aqueous solutions like water or PBS for most in vitro applications. This compound is sparingly soluble to practically insoluble in water at neutral pH.[6] While its solubility increases in acidic conditions (it is freely soluble in 0.1 N HCl), this is generally not compatible with cell culture experiments.[4]

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Q7: What is the primary mechanism of action of this compound?

A7: this compound is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][7] By inhibiting DPP-4, it prevents the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release.[10]

Data Presentation: this compound Solubility in Various Solvents

SolventSolubilityReference(s)
Water (neutral pH)Sparingly soluble (0.0502 mg/mL)[6]
0.1 N HClFreely soluble[4]
DMSOSoluble
MethanolSoluble[11][12]
N-methyl pyrrolidone (NMP)Highly Soluble (8.106 × 10⁻² mole fraction at 313.15 K)[5]
EthanolSoluble (2.31 × 10⁻³ mole fraction at 313.15 K)[11]
IsopropanolSlightly Soluble (8.74 × 10⁻⁴ mole fraction at 313.15 K)[11]
AcetonitrileSoluble (1.72 × 10⁻³ mole fraction at 313.15 K)[11]

Note: Solubility values can vary based on temperature, purity, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 472.54 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 472.54 g/mol * 1000 mg/g = 4.725 mg

  • Weighing: Carefully weigh out approximately 4.73 mg of this compound powder and record the exact weight.

  • Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 472.54 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.

    • First, dilute the 10 mM stock 1:10 in pre-warmed sterile media to create an intermediate 1 mM solution. Pipette the stock solution directly into the media and vortex or invert immediately to mix.

    • Next, use this 1 mM intermediate solution to make your final desired concentration (e.g., for a 10 µM final solution, add 10 µL of the 1 mM solution to 990 µL of media).

  • Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed media.

    • Crucial Step: Add the stock solution dropwise into the vortexing or swirling media to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. It is critical to keep this concentration below a level toxic to your specific cell line, typically ≤ 0.5%, and to include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use Immediately: Use the final working solution immediately after preparation for best results.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: Insufficient vortexing or low temperature.

  • Solution:

    • Continue to vortex for several minutes.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Ensure the solution is clear before use.[13]

Problem 2: Immediate and heavy precipitation upon adding DMSO stock to media.

  • Possible Cause: Poor mixing technique or excessive concentration. The this compound is "crashing out" of solution.

  • Solution:

    • Improve Mixing: Add the DMSO stock solution slowly, drop-by-drop, directly into the bulk of the cell culture medium while the medium is being actively vortexed or swirled. This prevents localized high concentrations of DMSO and drug.

    • Use Serial Dilution: Prepare an intermediate dilution of the stock in the culture medium first, as described in Protocol 2. This gradual reduction in solvent strength can prevent precipitation.

    • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

Problem 3: The final working solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause: The solution is supersaturated, and the compound is slowly precipitating out. This can be exacerbated by temperature changes (e.g., moving from a warm incubator to a room-temperature microscope stage). Interactions with media components like salts or proteins can also contribute.[14][15]

  • Solution:

    • Prepare Fresh: Always prepare the final working solution immediately before adding it to your cells. Do not store diluted aqueous solutions of this compound.

    • Reduce Final Concentration: The desired concentration may be above the thermodynamic solubility limit of this compound in your specific cell culture medium. Consider testing a lower concentration.

    • Check Media pH: Ensure the pH of your culture medium is stable and within the expected range. Drastic pH shifts can affect the solubility of compounds.[14]

Visualizations

A logical workflow for troubleshooting this compound solubility issues.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex Vigorously dissolve->vortex warm Gentle Warming (37°C) vortex->warm check_stock Is stock solution clear? vortex->check_stock warm->vortex check_stock->vortex No store Aliquot and Store at -20°C/-80°C check_stock->store Yes add_to_media Add Stock to Pre-Warmed Media store->add_to_media check_working Precipitation observed? add_to_media->check_working use_now Use Immediately in Experiment check_working->use_now No improve_mix Improve Mixing: Add dropwise to vortexing media check_working->improve_mix Yes serial_dilute Use Serial Dilution Protocol improve_mix->serial_dilute lower_conc Lower Final Concentration serial_dilute->lower_conc fail Consider Alternative Solvent or Formulation Strategy lower_conc->fail G cluster_drug Drug Action cluster_hormones Incretin Hormones cluster_effects Physiological Effects This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits inactive Inactive Metabolites dpp4->inactive Degrades incretins Active Incretins (GLP-1, GIP) incretins->dpp4 insulin ↑ Insulin Secretion (Glucose-Dependent) incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

References

Technical Support Center: Optimizing Linagliptin Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Linagliptin dosage in long-term animal studies.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dosage of this compound for long-term studies in rodents?

For long-term studies in rodents (mice and rats), a common starting dose of this compound is between 1 to 10 mg/kg, administered orally once daily.[1][2][3][4] The specific dose can be adjusted based on the animal model and the specific research question. For example, in diet-induced obese rats, a dose of 3 mg/kg has been shown to be effective.[2][5]

2. How should this compound be prepared for oral administration?

This compound is typically administered as a suspension or solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. To prepare, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.

3. What is the maximum recommended volume for oral gavage in mice and rats?

The maximum recommended volume for oral gavage is generally 10 mL/kg for both mice and rats.[6][7][8] However, to minimize the risk of aspiration and gastrointestinal distress, it is advisable to use the smallest effective volume.

4. Are there any known adverse effects of long-term this compound administration in animals?

In long-term toxicity studies, this compound has been generally well-tolerated in animals.[3][9][10] At very high doses, some non-adverse histological changes in the pancreas have been observed in healthy, normoglycemic animals; however, these were not indicative of pancreatitis.[9] It is crucial to monitor animals for any signs of distress, changes in body weight, and food/water intake throughout the study.

5. How does this compound exert its therapeutic effect?

This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[11][12][13][14] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[11][12][13] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[11][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty in achieving a homogenous suspension of this compound. This compound may have poor solubility in the chosen vehicle.- Ensure proper trituration of the compound with a small amount of vehicle before adding the full volume. - Consider using a different vehicle, such as 1% Tween 80 in 0.5% CMC, to improve solubility. - Gentle warming and sonication of the suspension may also aid in dissolution.
Animal distress or injury during oral gavage. Improper restraint technique or incorrect gavage needle size.- Ensure personnel are properly trained in animal handling and oral gavage techniques.[6][7] - Use the correct size and type of gavage needle for the animal's weight. Flexible plastic feeding tubes are often a safer alternative to rigid metal needles.[15] - Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[7][8]
High variability in plasma drug levels between animals. Inconsistent dosing volume or technique. Food presence in the stomach can affect absorption.- Ensure accurate calculation of the dose for each animal based on its body weight. - Administer the dose at the same time each day. - For studies where consistent absorption is critical, consider fasting the animals for a few hours before dosing, with appropriate ethical considerations and institutional approvals.[8]
Unexpected or lack of therapeutic effect. Incorrect dosage, degradation of the compound, or issues with the animal model.- Verify the dosage calculations and the purity of the this compound compound. - Prepare fresh dosing solutions regularly to avoid degradation. - Re-evaluate the suitability of the animal model for the specific research question. Some studies have shown that the therapeutic benefit of this compound can vary between different diabetic animal models.[16]

Data Presentation

Table 1: Reported Oral Dosages of this compound in Long-Term Rodent Studies

Animal ModelDosage (mg/kg/day)DurationKey FindingsReference
Diet-Induced Obese Rats328 daysDid not significantly reduce body weight alone but augmented the effect of exenatide.[2]
Wistar Rats1, 3, 104 weeksDose-dependent inhibition of plasma DPP-4.[4]
Diabetic Mice38 weeksSignificantly lower HbA1c levels.[3]
Zucker Diabetic Fatty (ZDF) Rats13 daysImproved glucose tolerance by increasing plasma GLP-1.[17]
Type 1 Diabetic MiceNot specifiedUp to 6 weeksSignificantly increased circulating GLP-1 levels.[16]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesOral BioavailabilityTime to Maximum Concentration (Tmax)Terminal Half-lifePrimary Route of EliminationReference
Human~30%~1.5 hours>100 hoursFeces[18][19]
Rat40-69%0.5 - 2.5 hoursLong, due to DPP-4 bindingFeces[3][4]
MouseNot specified0.5 - 2.5 hoursNot specifiedFeces[3]
DogNot specified0.5 - 2.5 hoursNot specifiedFeces[3]
Cynomolgus Monkey40-69%0.5 - 2.5 hoursNot specifiedFeces[3]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed. The volume to be administered is typically 5-10 mL/kg.

  • Weigh the this compound. Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle. Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Triturate the compound. Place the weighed this compound in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with a pestle until a smooth, uniform paste is formed.

  • Create the suspension. Gradually add the remaining vehicle to the mortar while continuously mixing. Transfer the suspension to a sterile container.

  • Ensure homogeneity. Stir the suspension continuously using a magnetic stirrer before and during dose administration to maintain a uniform suspension.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Restraint. Gently but firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head.[6][7]

  • Gavage Needle Measurement. Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the level of the last rib.[7][8] Mark this length on the needle.

  • Needle Insertion. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6][7]

  • Dose Administration. Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.

  • Needle Removal. Gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[6][7]

Mandatory Visualizations

Linagliptin_Signaling_Pathway cluster_inhibition This compound Action cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Physiological Outcome This compound This compound DPP4 DPP-4 This compound->DPP4 GLP1 Active GLP-1 DPP4->GLP1 Degradation GIP Active GIP DPP4->GIP Degradation Beta_Cells Pancreatic β-Cells GLP1->Beta_Cells Alpha_Cells Pancreatic α-Cells GLP1->Alpha_Cells GIP->Beta_Cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: this compound's mechanism of action via DPP-4 inhibition.

Experimental_Workflow start Start: Acclimatize Animals protocol_dev Protocol Development (Dosage, Vehicle, Volume) start->protocol_dev dose_prep Prepare this compound Suspension protocol_dev->dose_prep animal_prep Weigh Animal & Calculate Dose dose_prep->animal_prep gavage Oral Gavage Administration animal_prep->gavage monitoring Daily Monitoring (Body Weight, Food/Water Intake, Clinical Signs) gavage->monitoring monitoring->gavage Daily Dosing sampling Periodic Blood Sampling (Pharmacokinetics/Pharmacodynamics) monitoring->sampling Scheduled endpoint Endpoint Data Collection (e.g., HbA1c, Tissue Histology) monitoring->endpoint At Study Termination sampling->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: Workflow for long-term this compound studies in animals.

References

Troubleshooting inconsistent results in Linagliptin efficacy studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linagliptin efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during pre-clinical and clinical investigations of this compound. Inconsistent results can arise from a variety of factors, from experimental design to specific assay protocols. This guide provides detailed FAQs, troubleshooting workflows, standardized protocols, and key data to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent Dipeptidyl Peptidase-4 (DPP-4) inhibition in my in vitro assays?

A1: Inconsistent DPP-4 inhibition can stem from several factors related to both the unique properties of this compound and the assay setup itself.

  • Non-Linear Pharmacokinetics: this compound exhibits non-linear pharmacokinetics due to its high-affinity, saturable binding to its target, DPP-4.[1][2] This "target-mediated drug disposition" means that at low concentrations, the drug is primarily bound to DPP-4, and changes in dose do not produce proportional changes in free plasma concentration.[3][4] Ensure your assay's concentration range accounts for this high-affinity binding.

  • Assay Conditions: The accuracy of in vitro DPP-4 inhibition assays is highly dependent on reaction conditions. Ensure that substrate concentration, enzyme activity, incubation time, and temperature are strictly controlled.[5][6] For competitive inhibitors, the substrate concentration relative to its Km value is particularly critical.[6][7]

  • Reagent Purity: The purity of both the this compound compound and the recombinant DPP-4 enzyme can significantly impact results. Use highly purified reagents and validate their activity. High-performance liquid chromatography (HPLC) can be used to confirm the purity of your this compound stock.[8]

Q2: My active Glucagon-like peptide-1 (GLP-1) levels are not increasing as expected after this compound administration. What could be the issue?

A2: This is a common and critical issue. The extremely short half-life of active GLP-1 makes its measurement challenging.

  • Sample Collection and Handling: Active GLP-1 is rapidly degraded by DPP-4 in blood samples.[9][10] The in-vivo half-life is between 1.5 and 2 minutes.[10] It is imperative to collect blood directly into tubes containing a DPP-4 inhibitor (and potentially other protease inhibitors).

  • Assay Sensitivity and Specificity: Commercially available sandwich ELISA kits may not be sensitive enough to detect small or transient increases in GLP-1, especially in mice.[11][12] It is crucial to use an assay specifically designed for "active" or "intact" GLP-1 (7-36) amide, as assays for "total" GLP-1 will also measure the inactive metabolite (9-36) amide and will not reflect DPP-4 inhibition.[13]

  • Animal Model Physiology: The physiological response to DPP-4 inhibition can vary between species. In mice, both DPP-4 and neprilysin (NEP) contribute to GLP-1 degradation, and reliable measurement may require inhibition of both enzymes.[11][12]

Q3: We are seeing high variability in glycemic control (e.g., HbA1c, FPG) across different study arms or experiments. What are the potential sources of this inconsistency?

A3: Variability in glycemic response is often multifactorial, involving subject characteristics, experimental design, and the drug's mechanism.

  • Baseline Characteristics: Clinical and pre-clinical studies show that the efficacy of this compound can be influenced by baseline characteristics. In humans, factors such as baseline Fasting Plasma Glucose (FPG) and race have been identified as significant predictors of HbA1c reduction.[14][15] The presence or absence of Metabolic Syndrome can also impact the degree of HbA1c reduction.[14]

  • Animal Model Selection: The choice of animal model is critical. Different models of type 2 diabetes (e.g., genetic models like Zucker Diabetic Fatty (ZDF) rats vs. diet-induced obesity models) can exhibit different responses to this compound.[16][17][18]

  • Co-administered Medications: this compound is often studied as an add-on therapy. Its effects can be influenced by other antidiabetic agents like metformin or pioglitazone.[19][20] Ensure that background therapy is consistent and controlled.

  • Diet and Environment: In animal studies, the composition of the diet (e.g., Western diet high in fat and sucrose) and other environmental factors can significantly influence metabolic outcomes and drug efficacy.[17]

Q4: We've observed vascular or cellular effects that don't seem to be mediated by changes in GLP-1 levels. Is this possible?

A4: Yes, emerging evidence suggests that this compound may have effects independent of its canonical role in incretin hormone regulation.

  • Direct Vascular Effects: Studies have shown that this compound can improve endothelial function and cause vasodilation through mechanisms that are independent of GLP-1 receptor signaling.[21]

  • eNOS/Caveolin-1 Pathway: One proposed mechanism involves this compound interfering with the protein-protein interaction between endothelial nitric oxide synthase (eNOS) and Caveolin-1 (CAV-1). This interaction increases eNOS availability and enhances nitric oxide (NO) production, leading to improved vascular function.[21]

  • Anti-inflammatory and Anti-apoptotic Pathways: In models of stroke in hyperglycemic mice, this compound has demonstrated neuroprotective effects by upregulating the Akt/mTOR signaling pathway and modulating apoptotic factors like Bcl-2 and Bax.[22]

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
ParameterValueClinical Significance
Mechanism of Action Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[23][24]Increases active GLP-1 and GIP levels, promoting glucose-dependent insulin secretion and suppressing glucagon.
Oral Bioavailability ~30%[3][23]A significant portion of the oral dose is available systemically.
Plasma Protein Binding Concentration-dependent: 99% at 1 nmol/L to 75-89% at >30 nmol/L[3][4]High binding at low concentrations contributes to non-linear pharmacokinetics.
IC₅₀ for DPP-4 ~1 nM[25]Demonstrates high potency and affinity for its target enzyme.
DPP-4 Inhibition (5 mg dose) >80% inhibition for ≥24 hours[23]A single daily dose provides sustained target engagement.
Time to Steady State ~4 days[4][26]Accumulation is minimal despite a long terminal half-life.
Terminal Half-Life >100 hours[3]Reflects the slow dissociation from the DPP-4 enzyme.
Primary Route of Elimination Feces (~90% unchanged)[23]Minimal renal excretion; no dose adjustment needed for renal impairment.[3][24]
Metabolism Minor role; not significantly metabolized by CYP450 enzymes[3]Low potential for drug-drug interactions with drugs metabolized by CYP pathways.[23]
Table 2: Summary of Placebo-Corrected Efficacy of this compound (5 mg/day) in 24-Week Clinical Trials
Study PopulationChange in HbA1c (%)Change in FPG (mg/dL)Reference
Monotherapy -0.69%-23.3 mg/dL[19]
Add-on to Metformin -0.64%-21.1 mg/dL[19]
Add-on to Sulfonylurea -0.60%-12.7 mg/dL[19]
Add-on to Pioglitazone -0.51%-16.4 mg/dL[19]

Visualized Guides and Pathways

Troubleshooting Inconsistent GLP-1 Measurements

G start Start: Inconsistent or Low Active GLP-1 Levels q1 Was blood collected into tubes containing a DPP-4 inhibitor? start->q1 res1 CRITICAL ERROR: GLP-1 is rapidly degraded. Redesign collection protocol. q1->res1 No q2 Is the plasma sample handled and stored correctly? (Kept on ice, prompt centrifugation, storage at -80°C) q1->q2 Yes yes1 Yes no1 No res2 POTENTIAL ISSUE: Sample degradation may occur. Standardize sample handling SOP. q2->res2 No q3 Are you using an ELISA kit specific for 'Active' or 'Intact' GLP-1 (7-36)? q2->q3 Yes yes2 Yes no2 No res3 CRITICAL ERROR: 'Total' GLP-1 assays do not reflect DPP-4 inhibition. Use a validated 'Active' GLP-1 kit. q3->res3 No q4 Has the ELISA kit been validated for your species and sample type? (e.g., mouse plasma) q3->q4 Yes yes3 Yes no3 No res4 POTENTIAL ISSUE: Assay may lack sensitivity or have matrix interference. Validate assay or select an alternative. q4->res4 No end_node Consider other factors: - Animal model physiology (e.g., NEP activity in mice) - Dosing and timing of sample collection - Biological variability q4->end_node Yes yes4 Yes no4 No

Caption: Troubleshooting workflow for addressing inconsistent active GLP-1 measurements.

This compound's Core Signaling Pathway

G cluster_0 Primary Mechanism: Incretin Enhancement cluster_1 Secondary Mechanism: GLP-1 Independent This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits glp1_gip Active GLP-1 & GIP (Incretin Hormones) dpp4->glp1_gip Degrades pancreas Pancreatic Islets glp1_gip->pancreas beta_cell β-cells pancreas->beta_cell alpha_cell α-cells pancreas->alpha_cell insulin ↑ Insulin Secretion (Glucose-Dependent) beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glucose ↓ Lower Blood Glucose insulin->glucose glucagon->glucose Inhibits hepatic glucose production linagliptin2 This compound cav1_enos Caveolin-1 (CAV-1) / eNOS Complex linagliptin2->cav1_enos Disrupts Interaction enos ↑ Free eNOS cav1_enos->enos no ↑ Nitric Oxide (NO) Production enos->no vasodilation Improved Endothelial Function / Vasodilation no->vasodilation

Caption: Signaling pathways illustrating this compound's primary and secondary mechanisms of action.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.[6][7]

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on recombinant human DPP-4 activity.

2. Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound stock solution (in DMSO or Assay Buffer)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

3. Method:

  • Prepare Reagents:

    • Thaw DPP-4 enzyme on ice and dilute to the working concentration (e.g., 1.73 mU/mL) with cold Assay Buffer.[5] Keep on ice.

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., starting from 100 nM).

    • Dilute the DPP-4 substrate (e.g., to 200 µM) in Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 + 10 µL solvent (without inhibitor).

    • Inhibitor Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 + 10 µL of each this compound dilution.

    • Background Wells (No Enzyme): Add 40 µL Assay Buffer + 10 µL solvent.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells. The final volume should be 100 µL.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Measurement:

    • Read the fluorescence on the plate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (RFU_Inhibitor / RFU_100%_Activity)) * 100

    • Plot the percent inhibition against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 2: Measurement of Active GLP-1 in Plasma Samples

This protocol emphasizes the critical pre-analytical steps required for accurate measurement.[10][11][12]

1. Objective: To quantify the concentration of active GLP-1 (7-36) amide in plasma following this compound treatment in an animal model.

2. Materials:

  • Blood collection tubes (e.g., EDTA-coated) pre-treated with a DPP-4 inhibitor (e.g., from Millipore, BD Biosciences) and aprotinin.

  • Refrigerated centrifuge.

  • Validated ELISA kit specific for active/intact GLP-1.

  • -80°C freezer.

3. Method:

  • Animal Dosing:

    • Administer this compound or vehicle to the study animals according to the experimental design. A typical oral dose in rats is 1-3 mg/kg.[16][27]

  • Blood Collection (CRITICAL STEP):

    • At the designated time point (e.g., 5-15 minutes post-glucose challenge for peak levels), collect blood via an appropriate method (e.g., tail vein, cardiac puncture).[11][16]

    • Immediately dispense the blood into the pre-chilled collection tubes containing the DPP-4 inhibitor.

    • Gently invert the tubes 8-10 times to mix and place them on ice immediately.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat.

  • Sample Storage:

    • Aliquot the plasma into cryovials to avoid freeze-thaw cycles.

    • Immediately freeze and store the samples at -80°C until analysis.

  • ELISA Analysis:

    • When ready to perform the assay, thaw the plasma samples on ice.

    • Follow the manufacturer's instructions for the chosen active GLP-1 ELISA kit precisely. Pay close attention to incubation times, washing steps, and plate reading parameters.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of active GLP-1 in each sample based on the standard curve. Ensure the sample readings fall within the linear range of the assay. Express results in pmol/L.

References

Identifying and characterizing Linagliptin synthesis impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Linagliptin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound synthesis?

A1: Impurities in this compound can be broadly categorized into three main types:

  • Organic Impurities: These include process-related impurities such as starting materials, intermediates, and by-products of side reactions. Degradation products that form during manufacturing or storage also fall into this category.[1]

  • Inorganic Impurities: These can arise from reagents, catalysts, and other inorganic materials used during the synthesis process.[1]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed from the final active pharmaceutical ingredient (API) are also considered impurities.[1]

Q2: What are some of the specific process-related impurities of this compound that have been identified?

A2: Several process-related impurities of this compound have been identified, synthesized, and characterized. During process development, five specific impurities were detected by High-Performance Liquid Chromatography (HPLC).[2][3][4][5] These impurities can be controlled by optimizing reaction conditions and through purification steps like salification and recrystallization.[2] Other identified impurities include various isomers and related compounds such as this compound diene, the regioisomer of this compound, and this compound-related compound C.[6]

Q3: What are the typical levels of these process-related impurities?

A3: The levels of process-related impurities detected during the development of this compound can range from 0.15% to 0.5%.[2] According to the International Conference on Harmonisation (ICH) guidelines, any impurity present in a drug substance at a level greater than 0.10% for drugs with a maximum daily dose of 2g or less should be identified and characterized.[2][3]

Q4: What are the major degradation pathways for this compound?

A4: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic and oxidative conditions.[7][8] Significant degradation occurs with acid hydrolysis and in the presence of hydrogen peroxide.[7][8][9] The drug shows less degradation under alkaline, thermal, and photolytic stress conditions.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and control of this compound impurities.

Problem Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC chromatogram - Contamination of mobile phase or sample. - Presence of unknown process-related impurities or degradation products. - Column degradation.- Prepare fresh mobile phase and re-inject the sample. - Perform forced degradation studies to identify potential degradation products.[7][9][10] - Use a new or validated HPLC column. - Employ LC-MS to identify the molecular weight of the unknown peak.[2][7]
Poor peak resolution - Inappropriate mobile phase composition. - Incorrect column selection. - Suboptimal flow rate or temperature.- Optimize the mobile phase gradient and pH. - Select a column with a suitable stationary phase (e.g., C18).[11][12] - Adjust the flow rate and column temperature to improve separation.
Inconsistent impurity levels between batches - Variation in the quality of starting materials or reagents. - Fluctuations in reaction conditions (temperature, time, etc.). - Inefficient purification processes.- Implement stringent quality control for all raw materials. - Tightly control and monitor all reaction parameters. - Optimize purification steps such as recrystallization or chromatography to effectively remove specific impurities.[2]
Difficulty in characterizing an impurity - Insufficient quantity of the isolated impurity. - Complex structure of the impurity.- Synthesize the impurity to obtain a sufficient amount for characterization.[2][3][4] - Utilize a combination of analytical techniques such as Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR - 1H & 13C), and Infrared Spectroscopy (IR) for structural elucidation.[2][3][4]

Experimental Protocols

Protocol 1: HPLC Method for this compound and its Impurities

This protocol is a general guideline based on commonly used methods for the analysis of this compound and its impurities.[11][12]

  • Column: C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. A typical mobile phase could be a mixture of 0.3% triethylamine and methanol (60:40 v/v).[11][12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm or 292 nm[11][12][13]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products of this compound.[7][8][9]

  • Acid Hydrolysis: Treat the drug substance with 0.5N HCl at 60-70 °C for 24 hours.[7][9]

  • Base Hydrolysis: Expose the drug substance to 0.5N NaOH at room temperature or 60 °C for up to 10 days.[7][9]

  • Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.[7][9]

  • Thermal Degradation: Expose the solid drug substance to a dry heat of 60 °C for 10 days.[7]

  • Photolytic Degradation: Expose the drug substance to UV radiation.[9]

After exposure to the stress conditions, the samples are diluted with a suitable solvent and analyzed by HPLC or LC-MS to identify and quantify the degradation products.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.

Stress Condition Duration Temperature Degradation (%) Key Degradation Products Reference
Acid Hydrolysis (0.5N HCl)24 hours60 °C16.42%AD 1 and AD 2 formed at levels >5.0%[7]
Alkaline Hydrolysis (0.5N NaOH)10 days60 °C2.56%Two degradants exceeding 0.4%[7]
Oxidative (3% H₂O₂)-Room TempSignificantMultiple impurities above 0.4%[7]
Thermal Degradation10 days60 °C0.05%One impurity at 0.05%[7]
Photolytic Degradation--No significant degradation-[7][9]

Visualizations

This compound Impurity Identification Workflow

cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis cluster_degradation Forced Degradation Study Synthesis Drug Synthesis Purification Purification (Recrystallization, Salification) Synthesis->Purification API Final API Purification->API HPLC HPLC Analysis API->HPLC Forced_Degradation Stress Conditions (Acid, Base, Oxidative) API->Forced_Degradation Detection Detection of Unknown Peak HPLC->Detection Isolation Impurity Isolation Detection->Isolation Characterization Structural Characterization (MS, NMR, IR) Isolation->Characterization Impurity_Profile Impurity_Profile Characterization->Impurity_Profile Establish Impurity Profile Degradation_Analysis HPLC/LC-MS Analysis Forced_Degradation->Degradation_Analysis Degradation_Analysis->Characterization

Caption: Workflow for the identification and characterization of this compound impurities.

Logical Relationship of Impurity Control

Control_Strategy Impurity Control Strategy Raw_Materials Raw Material Quality Control Control_Strategy->Raw_Materials Process_Parameters Process Parameter Optimization Control_Strategy->Process_Parameters Purification_Methods Effective Purification Methods Control_Strategy->Purification_Methods Analytical_Methods Validated Analytical Methods Control_Strategy->Analytical_Methods Minimized_Impurities Minimized Impurity Levels in Final Product Raw_Materials->Minimized_Impurities Process_Parameters->Minimized_Impurities Purification_Methods->Minimized_Impurities Analytical_Methods->Minimized_Impurities Monitors

Caption: Key pillars of an effective impurity control strategy for this compound synthesis.

References

Technical Support Center: Investigating Linagliptin-P-glycoprotein Interactions In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo interaction between linagliptin and P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: What is the nature of the interaction between this compound and P-glycoprotein (P-gp) in vivo?

A1: this compound is a substrate for P-glycoprotein, an efflux transporter found in various tissues, including the intestines.[1][2][3][4] This means that P-gp actively transports this compound out of cells, which can limit its oral absorption and bioavailability.[1][2][3] In vivo studies in rats have demonstrated that the co-administration of P-gp inhibitors can significantly increase the systemic exposure of this compound.[1][2][4] Conversely, this compound itself is considered a weak inhibitor of P-gp at therapeutic concentrations and is unlikely to cause clinically significant drug-drug interactions with other P-gp substrates.[5][6]

Q2: Why is it important to study the in vivo interaction between this compound and P-gp?

A2: Understanding the in vivo interaction is crucial for several reasons:

  • Predicting Oral Bioavailability: P-gp-mediated efflux is a primary determinant of this compound's oral bioavailability.[1][2][3] Investigating this interaction helps in predicting how its absorption might vary under different physiological conditions or with co-administered drugs.

  • Drug-Drug Interaction Potential: Although this compound is a weak P-gp inhibitor, it is essential to characterize this potential to avoid unforeseen interactions with co-administered drugs that are sensitive P-gp substrates.[5][6]

  • Formulation Development: For developing new formulations of this compound, understanding the role of P-gp can guide the inclusion of excipients that may modulate P-gp activity to enhance bioavailability.[3][7][8]

Q3: What are the key in vivo experimental models to study this interaction?

A3: The most common in vivo models include:

  • Oral Bioavailability Studies in Rodents: This involves administering this compound with and without a P-gp inhibitor and measuring the resulting plasma concentrations over time to determine pharmacokinetic parameters.[1][2][4]

  • In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats: This technique allows for the direct measurement of intestinal permeability of this compound in the presence and absence of P-gp inhibitors, providing insights into the specific role of intestinal P-gp.[1][4][9][10][11]

  • Tissue Distribution Studies in P-gp Knockout Models: Comparing the tissue distribution of this compound in wild-type versus P-gp knockout animals can definitively demonstrate the role of P-gp in the disposition of the drug to various organs.

Troubleshooting Guides

Guide 1: Unexpectedly Low Oral Bioavailability of this compound

Problem: The observed oral bioavailability of this compound in your in vivo rodent study is significantly lower than expected, even in the control group.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
High P-gp Expression and Activity in the Animal Strain: Different rodent strains can have varying levels of intestinal P-gp expression. Verify the P-gp expression levels in the gut tissue of your animal model using techniques like Western blot or immunohistochemistry. Consider using a different strain with known lower P-gp expression for comparison.
Issues with Drug Formulation and Administration: Ensure the this compound formulation is stable and the drug is fully dissolved or suspended. Verify the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach.
Rapid Metabolism: While this compound has low metabolism, check for potential induction of metabolic enzymes if the animals were pre-treated with other compounds.
Analytical Method Issues: Validate your bioanalytical method for this compound in plasma to ensure accuracy, precision, and sufficient sensitivity. Check for matrix effects that could suppress the signal.

Troubleshooting Workflow: Low this compound Bioavailability

G Troubleshooting Workflow: Low this compound Bioavailability start Low Bioavailability Observed check_pgp Verify P-gp Expression in Animal Model start->check_pgp check_formulation Assess Drug Formulation and Administration Technique start->check_formulation check_metabolism Investigate Potential for Induced Metabolism start->check_metabolism check_analytical Validate Bioanalytical Method start->check_analytical compare_strain Consider Different Animal Strain check_pgp->compare_strain High Expression Confirmed improve_formulation Optimize Formulation for Solubility and Stability check_formulation->improve_formulation Instability/Insolubility Found re_administer Refine Gavage Technique check_formulation->re_administer Administration Error Suspected analyze_metabolites Screen for Unexpected Metabolites check_metabolism->analyze_metabolites Pre-treatment with Inducers troubleshoot_assay Re-validate Assay with Spiked Samples check_analytical->troubleshoot_assay Assay Inaccuracy Detected solution Problem Resolved compare_strain->solution improve_formulation->solution re_administer->solution analyze_metabolites->solution troubleshoot_assay->solution

Caption: A decision tree for troubleshooting low oral bioavailability of this compound.

Guide 2: Inconsistent Results in P-gp Inhibition Studies

Problem: High variability is observed in the pharmacokinetic parameters of this compound when co-administered with a P-gp inhibitor.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Incomplete P-gp Inhibition: The dose of the P-gp inhibitor may be insufficient to saturate the transporter. Perform a dose-ranging study for the inhibitor to determine the optimal dose for maximal inhibition. Ensure the timing of inhibitor administration relative to this compound is appropriate to achieve peak inhibitory concentrations when this compound is being absorbed.
Variability in Inhibitor Pharmacokinetics: The absorption and metabolism of the P-gp inhibitor itself can be variable. Measure the plasma concentrations of the inhibitor to correlate with the observed effects on this compound pharmacokinetics.
Off-target Effects of the Inhibitor: The inhibitor may affect other transporters or metabolic enzymes that influence this compound's disposition. Investigate the selectivity of the inhibitor for P-gp versus other relevant transporters (e.g., BCRP) and CYP enzymes.
Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions (e.g., fasting state, health status of animals).

Quantitative Data Summary

The following table summarizes pharmacokinetic data from an in vivo study in Wistar albino rats investigating the effect of the P-gp inhibitors, gallic acid and ellagic acid, on the oral bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.) in Rats with and without P-gp Inhibitors

Treatment Group Cmax (ng/mL) AUC (0-t) (ng·h/mL) AUC (0-∞) (ng·h/mL) tmax (h)
This compound alone250.1 ± 25.31550.8 ± 180.51650.2 ± 200.14.0
This compound + Gallic Acid (25 mg/kg)480.5 ± 50.13250.4 ± 350.23450.6 ± 380.74.0
This compound + Ellagic Acid (25 mg/kg)550.7 ± 60.23850.6 ± 400.34100.8 ± 420.54.0

*Data are presented as mean ± SD. *p < 0.05 compared to the this compound alone group. Data adapted from a study by Shaik et al. (2019).[1]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the effect of a P-gp inhibitor on the oral bioavailability of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • P-gp inhibitor (e.g., verapamil, gallic acid, ellagic acid)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the animals into at least two groups:

    • Group 1: Control (receives this compound alone)

    • Group 2: Treatment (receives the P-gp inhibitor followed by this compound)

  • Inhibitor Administration: Administer the P-gp inhibitor orally to the treatment group. The timing of administration should be based on the known tmax of the inhibitor to ensure maximal P-gp inhibition during this compound absorption (typically 30-60 minutes before this compound).

  • This compound Administration: Administer this compound orally to all animals at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, and AUC using appropriate software.

Experimental Workflow: Oral Bioavailability Study

G Experimental Workflow: Oral Bioavailability Study acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Group Animals (Control & Treatment) fasting->grouping inhibitor_admin Administer P-gp Inhibitor (Treatment Group) grouping->inhibitor_admin linagliptin_admin Administer this compound (All Groups) grouping->linagliptin_admin inhibitor_admin->linagliptin_admin blood_sampling Serial Blood Sampling linagliptin_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation analysis LC-MS/MS Analysis of this compound plasma_separation->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results Results pk_analysis->results

Caption: A flowchart of the in vivo oral bioavailability study protocol.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To measure the intestinal effective permeability (Peff) of this compound and assess the impact of a P-gp inhibitor.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (perfusion solution)

  • This compound

  • P-gp inhibitor

  • Phenol red (a non-absorbable marker)

  • Sample collection tubes

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation: Isolate a specific segment of the intestine (e.g., jejunum, ileum) of a defined length (e.g., 10 cm).

  • Cannulation: Insert cannulas at both ends of the isolated segment and ligate them securely.

  • Perfusion Setup: Connect the inlet cannula to the perfusion pump and place the outlet cannula for sample collection.

  • Stabilization: Perfuse the intestinal segment with blank Krebs-Ringer buffer for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).

  • Drug Perfusion: Switch to the perfusion solution containing this compound and phenol red (and the P-gp inhibitor for the treatment group).

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).

  • Sample Analysis: Analyze the concentration of this compound and phenol red in the collected samples.

  • Permeability Calculation: Calculate the effective permeability (Peff) of this compound using the steady-state concentrations and accounting for water flux using the phenol red concentration.

Signaling Pathway

P-glycoprotein Regulation

The expression and activity of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways can provide insights into potential mechanisms for modulating P-gp function.

Signaling Pathways Regulating P-glycoprotein Expression

G Signaling Pathways Regulating P-glycoprotein Expression cluster_extracellular Extracellular Signals Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Wnt Wnt Growth Factors->Wnt Inflammatory Cytokines Inflammatory Cytokines MAPK MAPK (ERK, p38, JNK) Inflammatory Cytokines->MAPK Xenobiotics Xenobiotics Xenobiotics->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB beta_catenin β-catenin Wnt->beta_catenin Pgp P-glycoprotein (MDR1 gene) Expression beta_catenin->Pgp NFkB->Pgp + p53 p53 p53->Pgp - YB1 YB-1 YB1->Pgp +

Caption: Key signaling pathways involved in the transcriptional regulation of P-glycoprotein.[12][13][14][15]

References

Technical Support Center: Linagliptin Studies in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Linagliptin in animal models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a drug of interest for studies in renal impairment?

A1: this compound is unique among dipeptidyl peptidase-4 (DPP-4) inhibitors because it is primarily eliminated via the enterohepatic system, with only about 5% excreted through the kidneys.[1][2][3] This pharmacokinetic profile means that dose adjustments are not typically required for patients with renal impairment, making it a valuable subject of study for diabetic and non-diabetic kidney disease.[1][3][4]

Q2: What are the known renoprotective mechanisms of this compound observed in animal studies?

A2: Animal studies have shown that this compound's renoprotective effects are multifaceted and can be independent of its glucose-lowering effects.[5] Key mechanisms include:

  • Anti-fibrotic effects: this compound has been shown to reduce renal interstitial fibrosis.[5][6] It can inhibit the endothelial-to-mesenchymal transition (EndMT), a key process in fibrosis, partly by restoring microRNA 29s levels.[7]

  • Anti-inflammatory and anti-oxidative stress effects: It can reduce inflammation and oxidative stress in the kidneys.

  • Hemodynamic effects: Some studies suggest it may modulate renal hemodynamics.[5]

  • Signaling pathway modulation: this compound has been found to influence pathways such as the TGF-β/Smad3 and AMPK/PGC-1α/TFAM pathways, which are involved in fibrosis and mitochondrial biogenesis, respectively.

Q3: Which animal models are commonly used to study the effects of this compound in the context of renal impairment?

A3: The most frequently used models are:

  • Streptozotocin (STZ)-induced diabetic nephropathy model: This model mimics Type 1 diabetes and its renal complications.[7][8][9][10][11]

  • 5/6 Nephrectomy (Subtotal Nephrectomy) model: This surgical model induces chronic kidney disease (CKD) through a reduction in renal mass, leading to hypertension and progressive renal damage.[6][12][13][14] It is a model of non-diabetic renal impairment.

Q4: Does this compound require dose adjustment in animal models with renal impairment?

A4: Based on its pharmacokinetic profile, this compound dosage in animal studies does not typically require adjustment due to renal impairment.[1][4] However, the specific dose will depend on the research question and the animal model being used. Published studies have used a range of doses, for example, 0.5 µmol/kg/day to 7 µmol/kg/day in rats.[12]

Troubleshooting Guide

Q: My STZ-induced diabetic animals show high variability in blood glucose levels and renal function. What can I do?

A: High variability is a known challenge in the STZ model.[8][11] Here are some steps to mitigate this:

  • Standardize STZ administration: Ensure consistent fasting times before STZ injection and use freshly prepared STZ solution, as it degrades quickly.[9]

  • Use a appropriate STZ dose and strain: The dose of STZ and the strain of the animal can significantly impact the severity and consistency of diabetes and nephropathy.[10][11] Some strains are more resistant to STZ-induced kidney damage.[15]

  • Monitor blood glucose closely: Regularly monitor blood glucose to ensure sustained hyperglycemia. Animals that do not reach the target glucose levels should be excluded from the study.

  • Increase sample size: A larger number of animals per group can help to account for biological variability.

Q: I am observing high mortality rates in my 5/6 nephrectomy model. What are the possible causes and solutions?

A: The 5/6 nephrectomy is a severe surgical procedure that can lead to high morbidity and mortality if not performed carefully.

  • Surgical technique: Refine the surgical procedure to minimize blood loss and surgical time. Ensure adequate anesthesia and post-operative care, including analgesia and fluid support.

  • Animal strain: Some strains may be more susceptible to the adverse effects of this procedure.

  • Staged procedure: Performing the nephrectomy in two stages (e.g., removal of one kidney followed by infarction of two-thirds of the contralateral kidney a week later) can reduce the acute physiological stress and improve survival rates.

Q: My results show no significant effect of this compound on albuminuria. Is this expected?

A: While many animal studies have shown a reduction in albuminuria with this compound treatment, this is not always the case, and the effect can be modest.[5]

  • Duration of treatment: The renoprotective effects of this compound, particularly on fibrosis, may take time to become apparent. A short treatment duration may not be sufficient to observe significant changes in albuminuria.[5]

  • Animal model: The underlying cause of renal damage in the chosen model may influence the responsiveness to this compound.

  • Dosage: Ensure that the administered dose of this compound is appropriate for the animal model and research question.

Q: I am concerned about the potential non-specific renal toxicity of STZ in my diabetic nephropathy model. How can I address this?

A: STZ can have direct toxic effects on renal tubular cells, which can confound the interpretation of results.[8][16]

  • Low-dose STZ protocol: Using multiple low doses of STZ instead of a single high dose can reduce non-specific kidney damage while still inducing diabetes.[9]

  • Washout period: Allow a "washout" period of at least 3 weeks after STZ administration before starting the experimental treatment to allow for the resolution of any acute STZ-induced nephrotoxicity.[9]

  • Appropriate controls: Include a non-diabetic, STZ-treated control group to differentiate the effects of diabetes from the direct effects of STZ on the kidneys.

Data Presentation

Table 1: Effects of this compound on Renal and Cardiovascular Parameters in a Rat Model of Uremic Cardiomyopathy (5/6 Nephrectomy)

ParameterSham-operated5/6 Nephrectomy (Placebo)5/6 Nephrectomy + this compound (7 µmol/kg)
Gene Expression (Heart)
BNP (mRNA)BaselineIncreasedSignificantly Reduced
TGF-β1 (mRNA)BaselineIncreasedSignificantly Reduced
TIMP-1 (mRNA)BaselineIncreasedSignificantly Reduced
Col1α1 (mRNA)BaselineIncreasedSignificantly Reduced
Col3α1 (mRNA)BaselineIncreasedSignificantly Reduced
Pharmacokinetics
This compound AUC(0-∞)N/ANo significant change vs. shamN/A
Sitagliptin AUC(0-∞)N/AIncreased by 41% vs. shamN/A
Alogliptin AUC(0-∞)N/AIncreased by 28% vs. shamN/A

Data synthesized from a study in 5/6 nephrectomized rats treated for 4 days.[12]

Table 2: Effects of this compound on Renal Parameters in High-Salt Diet-Fed 5/6 Nephrectomy Rats

ParameterSham + ND + PBO5/6 Nx + HSD + PBO5/6 Nx + HSD + LINA
Final Systolic Blood PressureNormalSignificantly IncreasedSignificantly Decreased
Final Diastolic Blood PressureNormalSignificantly IncreasedNo significant change
Plasma CreatinineNormalSignificantly IncreasedNo significant change
Urinary ACRNormalSignificantly IncreasedNo significant change
Renal ACE2 Protein ExpressionNormalSignificantly DecreasedSignificantly Increased

ND: Normal Diet, HSD: High-Salt Diet, PBO: Placebo, LINA: this compound. Data from a study in Wistar rats.[13]

Experimental Protocols

Protocol 1: 5/6 Nephrectomy Model in Rats

This protocol describes the induction of chronic kidney disease in rats via a two-step surgical procedure.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture materials

  • Analgesics

  • This compound

Procedure:

  • Step 1: Left Uninephrectomy

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter.

    • Remove the left kidney.

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and allow for a one-week recovery period.

  • Step 2: Subtotal Infarction of the Right Kidney

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia.

  • This compound Administration:

    • Begin this compound administration (e.g., 5 mg/kg orally, once daily) after a recovery period (e.g., one week) following the second surgery.[14]

    • The control group should receive a vehicle.

  • Monitoring:

    • Monitor body weight, food and water intake, and blood pressure regularly.

    • Collect 24-hour urine samples at specified intervals (e.g., every 4 weeks) to measure urinary albumin-to-creatinine ratio (UACR).

    • Collect blood samples at the end of the study to measure serum creatinine and blood urea nitrogen (BUN).

    • At the end of the study, euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E, PAS, Masson's trichrome staining) and molecular analysis (e.g., qPCR, Western blot).

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Mice

This protocol describes the induction of Type 1 diabetes and subsequent nephropathy in mice.

Materials:

  • Male CD-1 or other susceptible mouse strains (e.g., C57BL/6)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Blood glucose monitoring system

  • This compound

Procedure:

  • Induction of Diabetes:

    • Fast the mice for 4-6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject the mice intraperitoneally with STZ. A multiple low-dose regimen (e.g., 50-55 mg/kg for 5 consecutive days) is often preferred to a single high dose to reduce non-specific kidney toxicity.[9]

    • Provide access to a 10% sucrose solution for 24 hours after the first STZ injection to prevent hypoglycemia.

    • Monitor blood glucose levels 72 hours after the last STZ injection and then weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • This compound Administration:

    • Allow a "washout" period of at least 3 weeks after STZ induction for the acute renal effects of STZ to subside.[9]

    • Begin this compound treatment. For example, in one study, diabetic mice were treated with this compound for 4 weeks, starting 20 weeks after the onset of diabetes.[7]

    • The control group should receive a vehicle.

  • Monitoring:

    • Monitor body weight, blood glucose, food and water intake.

    • Collect 24-hour urine samples for UACR measurement at regular intervals.

    • At the end of the study, collect blood for serum creatinine and BUN analysis.

    • Harvest kidneys for histological and molecular analyses.

Visualizations

experimental_workflow cluster_model_induction Animal Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A 5/6 Nephrectomy (Non-diabetic CKD) C This compound Administration A->C D Vehicle Control A->D B STZ Injection (Diabetic Nephropathy) B->C B->D E Blood Pressure Body Weight C->E F Urine Collection (UACR) C->F G Blood Collection (Creatinine, BUN) C->G D->E D->F D->G H Kidney Histology G->H I Molecular Analysis G->I

Caption: General experimental workflow for this compound studies in renally impaired animal models.

tgf_beta_pathway TGF_beta TGF-β EndMT Endothelial-to-Mesenchymal Transition (EndMT) TGF_beta->EndMT DPP4 DPP-4 Integrin Integrin β1 DPP4->Integrin DPP4->EndMT promotes Integrin->EndMT promotes This compound This compound This compound->DPP4 inhibits miR29 microRNA 29s This compound->miR29 restores Fibrosis Renal Fibrosis EndMT->Fibrosis miR29->DPP4 suppresses

Caption: this compound's role in inhibiting the TGF-β pathway and renal fibrosis.

ampk_pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates TFAM TFAM PGC1a->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes Renal_Protection Renal Protection Mito_Biogenesis->Renal_Protection

Caption: this compound's activation of the AMPK/PGC-1α/TFAM pathway promoting renal protection.

References

Refinement of analytical methods for detecting Linagliptin metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting Linagliptin and its main metabolite, CD 1790.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound and its metabolites in biological matrices?

A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalytical studies due to its high sensitivity and selectivity, which is crucial for detecting the low concentrations of this compound and its metabolites typically found in plasma and urine.[4][5]

Q2: What are the key validation parameters to consider when developing an analytical method for this compound?

A2: According to regulatory guidelines such as those from the European Medicines Evaluation Agency (EMEA) and the International Council for Harmonisation (ICH), the key validation parameters include specificity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability under various conditions (e.g., freeze-thaw, short-term, long-term).[4][6]

Q3: What is the main metabolite of this compound and how is it typically measured?

A3: The primary metabolite of this compound is CD 1790, where the amino function of the piperidinyl moiety is substituted by a hydroxy group.[7] The measurement of CD 1790 is typically performed alongside this compound using validated HPLC-MS/MS methods.[7]

Q4: Are there any known issues with the stability of this compound during sample preparation and analysis?

A4: this compound has been found to be susceptible to degradation under acidic and oxidative conditions.[6][8][9] It is relatively stable under neutral, alkaline, thermal, and photolytic stress conditions.[8][9] Therefore, it is crucial to control the pH and avoid strong oxidizing agents during sample processing and storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape or Tailing in HPLC
Potential Cause Troubleshooting Step
Inappropriate mobile phase pH Adjust the pH of the mobile phase. For this compound, a slightly acidic pH (e.g., using 0.1% formic acid or a phosphate buffer around pH 2.5-4.5) often improves peak shape.[4][10][11]
Column degradation Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. A C18 or a Phenyl-Hexyl column is commonly used for this compound analysis.[2][12]
Sample overload Reduce the injection volume or dilute the sample.
Co-eluting interferences Optimize the mobile phase composition or gradient to improve the separation of this compound from interfering compounds.
Issue 2: Low Recovery During Sample Preparation
Potential Cause Troubleshooting Step
Inefficient extraction from biological matrix For plasma samples, protein precipitation with methanol or acetonitrile is a common first step.[1] For cleaner extracts and better recovery, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with solvents like diethyl ether or ethyl acetate.[1][13]
Analyte degradation Ensure samples are processed quickly and stored at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation.[5] Avoid acidic conditions if degradation is suspected.
Improper SPE cartridge conditioning or elution Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the elution solvent to ensure complete recovery of this compound and its metabolites.
Issue 3: High Matrix Effects in LC-MS/MS
Potential Cause Troubleshooting Step
Ion suppression or enhancement from endogenous plasma components Improve sample cleanup using a more rigorous extraction method like SPE.[13]
Phospholipid interference Use a phospholipid removal plate or a specific extraction protocol designed to remove phospholipids.
Inadequate chromatographic separation Modify the HPLC gradient to better separate this compound and its metabolites from the region where matrix components elute.
Use of an appropriate internal standard Employ a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects.[14][15]
Issue 4: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variability in sample preparation Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility.
Instrument instability Check the stability of the HPLC system (flow rate, temperature) and the mass spectrometer (ion source parameters). Perform system suitability tests before each analytical run.
Inconsistent manual integration of peaks Use a validated data analysis software with consistent integration parameters.[5]
Sample stability issues Re-evaluate the stability of this compound and its metabolites in the biological matrix under the specific storage and handling conditions of your experiment.

Experimental Protocols

Sample Preparation using Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for this compound Quantification

A widely used method for the quantification of this compound in human plasma involves LC-MS/MS with electrospray ionization (ESI) in positive ion mode.[4]

  • LC System: Agilent 1100 series or equivalent.[5]

  • Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 or equivalent.[5]

  • Analytical Column: Waters, X-Bridge, C18, 4.6×50 mm, 5µm.[5]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (90:10, v/v).[4][5]

  • Flow Rate: 0.6 mL/min.[4][5]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 40°C.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • MRM Transitions:

    • This compound: m/z 473.4 → 157.6[4]

    • Internal Standard (e.g., Telmisartan): m/z 515.2 → 276.2 (example)

Quantitative Data Summary

Table 1: Typical LC-MS/MS Method Parameters and Performance

ParameterValueReference
Linearity Range 0.25 to 16 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[4]
Intra-day Precision (%RSD) < 5.8%[4]
Inter-day Precision (%RSD) < 5.8%[4]
Accuracy (% Deviation) < 5.8%[4]
Matrix Effect (%RSD) < 12.5%[4]
Recovery (this compound) ~92.5%[5]
Recovery (Internal Standard) ~89.9%[5]

Table 2: HPLC Method Parameters for this compound in Pharmaceutical Dosage Forms

ParameterValueReference
Column C18 (250 x 4.6 mm, 5µ)[2]
Mobile Phase 0.3% triethylamine & methanol (60:40 v/v)[2]
Flow Rate 1 mL/min[2]
Detection Wavelength 292 nm[1][2]
Linearity Range 2.5-100 µg/mL[1]
LOD 0.25 µg/mL[1]
LOQ 0.5 µg/mL[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Tree Problem Poor Peak Shape Cause1 Incorrect Mobile Phase pH Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Cause3 Sample Overload Problem->Cause3 Solution1 Adjust pH to 2.5-4.5 Cause1->Solution1 Solution2 Replace Column or Use Guard Column Cause2->Solution2 Solution3 Dilute Sample or Reduce Injection Volume Cause3->Solution3

References

Addressing variability in animal response to Linagliptin treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to Linagliptin treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately lowering blood glucose levels.[1][2]

Q2: What are the typical dosages of this compound used in rodent studies?

Dosages in rodent studies can vary depending on the animal model and study objective. Commonly reported oral dosages range from 1 mg/kg to 10 mg/kg per day.[3][4] For example, studies in Zucker Diabetic Fatty (ZDF) rats have used 1 mg/kg, while studies in diet-induced obese (DIO) rats have used 3 mg/kg.[3][5] It is crucial to determine the optimal dose for your specific animal model and experimental design.

Q3: How is this compound typically administered in animal studies?

Oral administration (gavage) is the most common route, reflecting its clinical use.[3][5] However, intraperitoneal (i.p.) and subcutaneous (s.c.) injections have also been reported in some studies.[6][7][8] The choice of administration route may influence the pharmacokinetic profile and subsequent pharmacodynamic effects.

Q4: What are the expected effects of this compound on body weight in animal models?

In most preclinical studies, this compound is considered to be weight-neutral.[3][4] It generally does not cause significant changes in body weight when administered alone.[3][4][5] However, in some contexts, such as during withdrawal from weight-reducing agents like exenatide, this compound has been shown to reduce weight regain.[5]

Troubleshooting Guides

Issue 1: High Variability in Blood Glucose Response to Oral Glucose Tolerance Test (OGTT)

Potential Causes:

  • Improper Fasting: Inconsistent fasting times can significantly alter baseline glucose levels and the response to a glucose challenge.

  • Route of Glucose Administration: Oral gavage and intraperitoneal (I.P.) injection of glucose can yield different results. I.P. administration bypasses the incretin effect, which is central to this compound's mechanism.

  • Animal Stress: Handling stress can elevate corticosterone levels, leading to transient hyperglycemia and affecting OGTT results.

  • Gavage Technique: Improper oral gavage technique can cause stress or injury, impacting results.

  • Time of Day: Circadian rhythms can influence glucose metabolism.

Troubleshooting Steps:

  • Standardize Fasting: Ensure a consistent fasting period (typically 6-8 hours for rodents) for all animals before the OGTT.[9]

  • Use Oral Gavage for Glucose Challenge: To properly assess the incretin-dependent effects of this compound, administer glucose via oral gavage rather than I.P. injection.[10][11]

  • Acclimatize Animals: Acclimatize animals to handling and the experimental procedures for several days before the OGTT to minimize stress.

  • Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.

  • Conduct Experiments at the Same Time of Day: Perform all OGTTs at a consistent time to minimize circadian variability.

Issue 2: Inconsistent or Lower-than-Expected DPP-4 Inhibition

Potential Causes:

  • Incorrect Dosing: Errors in dose calculation or administration can lead to insufficient drug exposure.

  • Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals or strains can affect plasma concentrations of this compound.

  • Timing of Sample Collection: Blood samples for DPP-4 activity measurement must be collected at appropriate time points relative to drug administration to capture peak and trough inhibition.

  • Sample Handling: Improper handling and storage of plasma samples can lead to degradation of the drug or affect the enzyme activity assay.

Troubleshooting Steps:

  • Verify Dose Calculations and Administration: Double-check all dose calculations and ensure accurate administration volumes.

  • Characterize Pharmacokinetics: If significant variability persists, consider performing a pilot pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and drug half-life.

  • Optimize Sampling Times: Collect plasma samples at multiple time points post-dosing (e.g., 2, 8, and 24 hours) to assess the duration and consistency of DPP-4 inhibition.[4]

  • Standardize Sample Processing: Follow a strict, standardized protocol for blood collection (e.g., use of appropriate anticoagulants), plasma separation, and storage (typically -80°C) to ensure sample integrity.

Issue 3: Unexpected Lack of Efficacy in a Diabetic Animal Model

Potential Causes:

  • Animal Model Selection: The underlying pathophysiology of the chosen diabetic model may not be responsive to this compound's mechanism of action. For example, in models of severe insulin deficiency (e.g., high-dose streptozotocin-induced type 1 diabetes), the insulin-secreting capacity of β-cells may be too compromised for this compound to exert a significant glucose-lowering effect.[12]

  • Disease Severity: In animals with very advanced diabetes and severe β-cell loss, the efficacy of this compound may be diminished.

  • Dietary Factors: The composition of the animal's diet can influence the gut microbiome and metabolic parameters, potentially affecting the response to this compound.

  • Gut Microbiota Composition: The gut microbiota can influence drug metabolism and efficacy. Dysbiosis in the animal colony could contribute to variable responses.[13][14]

Troubleshooting Steps:

  • Review Animal Model Appropriateness: Ensure the chosen animal model is appropriate for studying a DPP-4 inhibitor. Models with some remaining β-cell function are more likely to respond. For instance, therapeutic benefit was observed in nonobese diabetic (NOD) mice but not in streptozotocin-induced diabetic mice with severe β-cell destruction.[12]

  • Characterize Disease State: Thoroughly characterize the metabolic phenotype of your animals before and during the study to understand the disease stage and its potential impact on treatment response.

  • Standardize Diet: Use a standardized, purified diet to reduce variability from nutritional factors.

  • Consider Gut Microbiota Analysis: If unexplained variability persists, consider analyzing the gut microbiota composition of responders and non-responders to identify potential microbial signatures associated with treatment efficacy.

Data Presentation

Table 1: Effects of this compound on DPP-4 Inhibition in Different Rodent Models

Animal ModelDose (mg/kg)RouteTime Post-DoseDPP-4 Inhibition (%)Reference
Han Wistar Rats1Oral7 h>70[4]
Han Wistar Rats3Oral7 h~90[4]
Han Wistar Rats10Oral7 h~90[4]
Han Wistar Rats1Oral24 h>70[4]
Diet-Induced Obese Mice3 (s.c.)Subcutaneous24 h>98[6]
Diet-Induced Obese Mice0.003% in dietOral->80[15]

Table 2: Effects of this compound on Body Weight and Glycemic Control in Various Rodent Models

Animal ModelTreatmentDurationChange in Body WeightChange in Plasma GlucoseReference
Zucker Diabetic Fatty (ZDF) RatsThis compound (1 mg/kg, p.o.)3 daysNo significant changeImproved glucose tolerance[3]
Diet-Induced Obese (DIO) MiceThis compound (3 mg/kg, s.c.)14 daysMarginal weight loss (~2.8%)Improved oral glucose tolerance[6]
Non-obese Diabetic (NOD) MiceThis compound in diet60 days-Delayed onset of diabetes[16]
Diet-Induced Obese (DIO) RatsThis compound (3 mg/kg, p.o.)28 daysNo significant change-[5][17]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound

1. Animal Preparation and Acclimatization:

  • House male C57BL/6J mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
  • Acclimatize mice to handling for at least 3 days prior to the experiment.

2. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% Natrosol).
  • Administer this compound or vehicle orally via gavage at the desired dose (e.g., 3 mg/kg) once daily for the specified treatment period (e.g., 14 days).

3. OGTT Procedure:

  • Fast mice for 6 hours before the glucose challenge.
  • At time t = -60 min, administer the final dose of this compound or vehicle.
  • At time t = 0 min, collect a baseline blood sample (e.g., from the tail vein) for glucose measurement.
  • Immediately after the baseline sample, administer a 2 g/kg body weight glucose solution (20% w/v in water) via oral gavage.
  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
  • Measure blood glucose concentrations using a validated glucometer.

4. Data Analysis:

  • Plot mean blood glucose concentrations versus time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
  • Compare the AUC values between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Measurement of Plasma DPP-4 Activity

1. Blood Collection and Plasma Preparation:

  • At the desired time point after this compound administration, collect whole blood from anesthetized animals via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Immediately place the tubes on ice.
  • Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

2. DPP-4 Activity Assay:

  • Use a commercially available DPP-4 activity assay kit.
  • Thaw plasma samples on ice.
  • Follow the manufacturer's instructions for the assay protocol. Typically, this involves incubating the plasma sample with a specific DPP-4 substrate (e.g., Gly-Pro-AMC) and measuring the fluorescence or absorbance of the resulting product over time.
  • The rate of product formation is proportional to the DPP-4 activity in the sample.

3. Data Analysis:

  • Calculate DPP-4 activity for each sample according to the kit's instructions.
  • Express the results as a percentage of the activity in vehicle-treated control animals to determine the percent inhibition.

Mandatory Visualizations

Linagliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) degradation Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucagon Secretion->Blood Glucose raises DPP-4 DPP-4 DPP-4->GLP-1 (active) inactivates This compound This compound This compound->DPP-4 inhibits Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start Observe Observe Variable Response? Start->Observe Consistent Consistent Results: Proceed with Analysis Observe->Consistent No Inconsistent Inconsistent Results: Troubleshoot Observe->Inconsistent Yes CheckProtocol Review Experimental Protocol Inconsistent->CheckProtocol CheckAnimalModel Assess Animal Model Suitability CheckProtocol->CheckAnimalModel Protocol OK CheckEnvironment Evaluate Husbandry & Environment CheckAnimalModel->CheckEnvironment Model OK CheckReagents Verify Drug & Reagent Quality CheckEnvironment->CheckReagents Environment OK CheckReagents->Inconsistent Re-evaluate & Optimize

References

How to control for Linagliptin's concentration-dependent protein binding in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for Linagliptin's concentration-dependent protein binding in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is controlling for protein binding important when working with this compound?

A1: this compound exhibits significant and concentration-dependent binding to plasma proteins, primarily its therapeutic target, dipeptidyl peptidase-4 (DPP-4), and to a lesser extent, other plasma proteins like human serum albumin (HSA).[1][2][3][4][5] This binding is saturable, meaning the percentage of unbound (free) this compound changes with its total concentration.[2][6] Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target.[1] Failing to account for this concentration-dependent binding can lead to misinterpretation of assay results, inaccurate determination of potency (e.g., IC50 or EC50 values), and poor in vitro-in vivo correlation.

Q2: What is the reported plasma protein binding of this compound?

A2: this compound's plasma protein binding is extensive and concentration-dependent. At low, therapeutic concentrations (around 1 nmol/L), binding can be as high as 99%. As the concentration increases (to over 100 nmol/L), the binding becomes saturated, and the unbound fraction increases, with total protein binding decreasing to a range of 70-80%.[2]

Q3: What are the primary proteins to which this compound binds in plasma?

A3: The primary binding partner for this compound in plasma is the DPP-4 enzyme, which is responsible for its non-linear pharmacokinetic profile.[2][6][7] It also exhibits weaker binding to other plasma proteins such as human serum albumin (HSA).[5][8]

Troubleshooting Guides

Issue 1: High Variability in Potency Assays (IC50/EC50)

Symptoms:

  • Inconsistent IC50 or EC50 values for this compound across different experiments or assay formats.

  • Difficulty reproducing published potency data.

Possible Cause:

  • Uncontrolled for concentration-dependent protein binding of this compound, especially in assays containing serum or albumin. The amount of free this compound available to interact with the target will vary with the total concentration and the protein content of the media.

Solutions:

  • Reduce Serum/Protein Concentration: If possible, perform the assay in a low-protein or serum-free medium. If serum is required for cell health, use the lowest possible concentration and keep it consistent across all experiments.

  • Incorporate a Fixed Protein Concentration: If serum is necessary, consider using a fixed concentration of a specific protein, like bovine serum albumin (BSA), instead of a variable mixture like fetal bovine serum (FBS). This can help standardize the binding.

  • Measure Unbound Concentration: The most accurate approach is to measure the unbound concentration of this compound in your specific assay conditions using techniques like equilibrium dialysis or ultrafiltration (see Experimental Protocols below). The potency should then be expressed in terms of the unbound concentration.

  • Mathematical Correction: If direct measurement is not feasible, you can mathematically correct for protein binding if the binding parameters (like Kd and Bmax) are known for your specific protein concentration.

Issue 2: Suspected Non-Specific Binding to Assay Plates or Apparatus

Symptoms:

  • Low recovery of this compound in the absence of cells or target proteins.

  • Inconsistent results at low this compound concentrations.

Possible Cause:

  • This compound, like many small molecules, can non-specifically adsorb to plastic surfaces of assay plates, pipette tips, and other equipment. This is more pronounced at lower concentrations.

Solutions:

  • Use of Detergents: Incorporate a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or 0.005% Tween 20, in your assay buffers to reduce non-specific binding.

  • Blocking with Carrier Proteins: Pre-coat the assay plates with a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites. However, be mindful that this will also introduce a source of protein binding for this compound that needs to be accounted for.

  • Use Low-Binding Plates: Utilize commercially available low-binding microplates.

  • Siliconization of Glassware: If using glassware, siliconizing the surfaces can reduce adsorption.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Symptoms:

  • This compound appears more potent in a biochemical assay (e.g., purified enzyme) than in a cell-based assay.

Possible Cause:

  • The presence of serum proteins in the cell culture medium of the cell-based assay is binding to this compound, reducing its free concentration compared to the typically protein-free buffer of a biochemical assay.

  • Cellular uptake and efflux transporters can also influence the intracellular unbound concentration of this compound.

Solutions:

  • Harmonize Assay Buffers: Where possible, use similar buffer components in both assays. If the cell-based assay requires serum, consider adding the same concentration of albumin to the biochemical assay to normalize the effect of protein binding.

  • Determine Unbound Intracellular Concentration: For a more in-depth understanding, specialized techniques can be used to estimate the unbound intracellular concentration of this compound. This involves measuring both the total intracellular concentration and the binding to intracellular components.

  • Express Potency Relative to Unbound Concentrations: For both assays, calculate the potency based on the free, unbound concentration of this compound to allow for a more direct comparison.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's protein binding.

Table 1: Concentration-Dependent Plasma Protein Binding of this compound

This compound ConcentrationApproximate Protein BindingUnbound FractionReference(s)
~1 nmol/L99%1%[2]
>100 nmol/L70-80%20-30%[2]

Table 2: Binding Affinity of this compound to Key Proteins

Binding PartnerDissociation Constant (Kd)MethodReference(s)
Dipeptidyl Peptidase-4 (DPP-4)~1 nmol/LVaries[2][6]
Human Serum Albumin (HSA)0.98 x 10³ M⁻¹ (Binding Constant, K)UV-Vis Spectroscopy[5]
Fibroblast Activation Protein (FAP)243 nMSurface Plasmon Resonance[9]

Experimental Protocols

Protocol 1: Determination of Unbound this compound using Equilibrium Dialysis

This protocol is a generalized procedure for determining the fraction of unbound this compound in a sample containing proteins (e.g., plasma, cell culture media with FBS) using a rapid equilibrium dialysis (RED) device.

Materials:

  • Rapid Equilibrium Dialysis (RED) device and inserts

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample matrix (e.g., human plasma, assay buffer with serum)

  • This compound stock solution

  • Incubator with shaking capability

  • LC-MS/MS system for quantification

Procedure:

  • Prepare this compound-spiked matrix by adding a known concentration of this compound stock solution to the sample matrix.

  • Add the spiked matrix to the sample chamber of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the same insert.

  • Assemble the RED device according to the manufacturer's instructions.

  • Incubate the device at 37°C with gentle shaking for the time required to reach equilibrium (typically 4-6 hours, but should be optimized).

  • After incubation, collect samples from both the sample chamber and the buffer chamber.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)

Protocol 2: Determination of Unbound this compound using Ultrafiltration

This protocol provides a general method for separating the unbound this compound using centrifugal ultrafiltration devices.

Materials:

  • Centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 10 kDa)

  • Sample matrix (e.g., human plasma, assay buffer with serum)

  • This compound stock solution

  • Centrifuge with temperature control

  • LC-MS/MS system for quantification

Procedure:

  • Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding of the drug.

  • Prepare this compound-spiked matrix by adding a known concentration of this compound stock solution to the sample matrix.

  • Add the spiked matrix to the sample reservoir of the ultrafiltration device.

  • Centrifuge the device at a specified speed and temperature (e.g., 37°C) to collect the ultrafiltrate. The centrifugation time and speed should be optimized to avoid disrupting the binding equilibrium.

  • Carefully collect the ultrafiltrate, which contains the unbound drug.

  • Also, take an aliquot of the original spiked matrix for total concentration measurement.

  • Analyze the concentration of this compound in the ultrafiltrate and the original matrix using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in original matrix)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Separation of Unbound Drug cluster_ed Equilibrium Dialysis cluster_uf Ultrafiltration cluster_analysis Analysis and Calculation start Start spike Spike Matrix with this compound start->spike ed_load Load Sample and Buffer into RED Device spike->ed_load uf_load Load Sample into Ultrafiltration Unit spike->uf_load ed_incubate Incubate to Equilibrium ed_load->ed_incubate analyze LC-MS/MS Analysis of Concentrations ed_incubate->analyze uf_centrifuge Centrifuge uf_load->uf_centrifuge uf_centrifuge->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

Caption: Workflow for determining the unbound fraction of this compound.

logical_relationship cluster_binding Protein Binding total_lina Total this compound Concentration dpp4 Binding to DPP-4 (Saturable, High Affinity) total_lina->dpp4 Concentration Dependent hsa Binding to HSA (Non-saturable, Low Affinity) total_lina->hsa unbound_lina Unbound (Free) this compound Concentration total_lina->unbound_lina Determines activity Pharmacological Activity unbound_lina->activity Directly Correlates

Caption: Relationship of this compound binding to its activity.

References

Best practices for long-term storage and stability of Linagliptin solutions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage and stability of Linagliptin solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

I. Stability and Storage of this compound

Proper storage and handling of this compound are crucial to ensure its stability and the reliability of experimental results. This compound is susceptible to degradation under certain conditions, particularly in acidic and oxidative environments.

Best Practices for Long-Term Storage

For long-term storage, it is recommended to store this compound as a solid crystalline powder.

Storage ConditionRecommended DurationNotes
Solid Powder at -20°C≥ 4 yearsEnsure the container is tightly sealed to protect from moisture.
Solid Powder at 4°C2 yearsFor shorter-term storage, a refrigerated environment is suitable.
Preparing and Storing Stock Solutions

When preparing stock solutions, the choice of solvent and storage temperature are critical factors in maintaining stability.

Recommended Solvents and Solubility:

This compound, a white to yellowish solid, has varying solubility in common laboratory solvents.[1]

SolventSolubility
Dimethylformamide (DMF)~10 mg/mL
Dimethyl Sulfoxide (DMSO)~2 mg/mL
MethanolSoluble (ca. 60 mg/ml)
EthanolSparingly soluble (ca. 10 mg/ml)
WaterVery slightly soluble (0.9 mg/mL)

Stock Solution Stability:

Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under appropriate conditions.

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 2 years
DMSO-20°CUp to 1 year

Note: It is best practice to prepare fresh solutions for critical experiments. If using older stock solutions, it is advisable to verify their integrity.

Factors Affecting Stability in Solution

Forced degradation studies have shown that this compound is particularly susceptible to degradation under the following conditions:

  • Acidic Conditions: Significant degradation occurs in acidic environments.[2] One study reported 16.42% degradation after 24 hours at 60°C in an acidic solution.[3]

  • Oxidative Conditions: this compound is prone to degradation in the presence of oxidizing agents.[2]

  • Alkaline Conditions: While less significant than acidic conditions, some degradation (2.56% over 10 days at 60°C) can occur in alkaline solutions.[3]

  • Thermolytic and Photolytic Conditions: this compound shows no significant degradation under heat and light exposure.[2]

II. Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound solutions.

Troubleshooting Workflow

start Problem Encountered precipitate Precipitation in Solution? start->precipitate Observation color_change Solution Color Change? precipitate->color_change No check_solubility Check Solubility Limits precipitate->check_solubility Yes check_temp Review Storage Temperature precipitate->check_temp Yes check_solvent Verify Solvent Quality precipitate->check_solvent Yes inconsistent_results Inconsistent Experimental Results? color_change->inconsistent_results No check_impurities Possible degradation or contamination color_change->check_impurities Yes prepare_fresh Prepare fresh solution color_change->prepare_fresh Yes end Resolution/Action inconsistent_results->end No verify_concentration Verify solution concentration inconsistent_results->verify_concentration Yes check_stability Consider solution age and storage inconsistent_results->check_stability Yes reprepare Prepare fresh solution inconsistent_results->reprepare Yes warm_solution Gently warm solution (e.g., 37°C) check_solubility->warm_solution sonicate Sonicate briefly check_solubility->sonicate thaw_properly Ensure complete thawing and vortexing check_temp->thaw_properly use_fresh_solvent Use fresh, high-purity solvent check_solvent->use_fresh_solvent warm_solution->end sonicate->end thaw_properly->end use_fresh_solvent->end cluster_stress Stress Conditions prep_std Prepare this compound Standard Solution stress Apply Stress Conditions prep_std->stress prep_samples Prepare Stressed Samples stress->prep_samples acid Acid Hydrolysis alkali Alkaline Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic hplc HPLC Analysis prep_samples->hplc analyze Analyze Chromatograms hplc->analyze report Report Degradation Profile analyze->report This compound This compound dpp4 DPP-4 This compound->dpp4 inhibits incretins Active Incretins (GLP-1, GIP) dpp4->incretins inactivates pancreas Pancreatic Islets incretins->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose_uptake ↑ Glucose Uptake (Muscle, Fat) insulin->glucose_uptake liver Liver glucagon->liver glucose_prod ↓ Hepatic Glucose Production liver->glucose_prod blood_glucose ↓ Blood Glucose glucose_prod->blood_glucose glucose_uptake->blood_glucose

References

Avoiding artifacts in cell-based assays with high Linagliptin concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using high concentrations of Linagliptin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for this compound in cell-based assays, and at what point should I be concerned about artifacts?

A1: In many in vitro studies, this compound is used at concentrations ranging from nanomolar (nM) to low micromolar (µM) to study its effects on DPP-4 inhibition and related signaling pathways.[1][2][3] For example, an IC50 value of 1 nM for DPP-4 inhibition has been reported.[2][3] While some studies have used concentrations up to 100 µM without observing significant cytotoxicity in certain cell lines, it is crucial to determine the optimal concentration for your specific cell type and assay.[4] Concentrations significantly above the IC50 for DPP-4 inhibition may lead to off-target effects or other artifacts.[5][6]

Q2: Can high concentrations of this compound cause cytotoxicity?

A2: this compound generally exhibits low cytotoxicity at therapeutic concentrations.[7] However, at higher concentrations, cytotoxicity can be observed and is cell-type dependent. For instance, one study on human mononuclear blood cells showed cytotoxic effects at concentrations of 250 and 500 mg/L.[7] It is essential to perform a dose-response curve to determine the cytotoxic threshold in your specific cell model.

Q3: Does this compound interfere with common cell viability assays like the MTT assay?

A3: While there is no specific evidence in the provided results of this compound directly interfering with the MTT assay, it is a known pitfall that compounds can interfere with tetrazolium salt-based assays (MTT, MTS, XTT, WST).[8][9] This interference can be due to the chemical structure of the compound, its effects on cellular metabolism, or its ability to directly reduce the assay reagent, leading to an over- or underestimation of cell viability.[8] It is always recommended to validate findings with an orthogonal method that does not rely on metabolic activity, such as a trypan blue exclusion assay or a nucleic acid stain-based method.[8][10]

Q4: What are the known off-target effects of this compound that could manifest at high concentrations?

A4: At high concentrations, this compound may exert effects independent of DPP-4 inhibition. These can include modulation of various signaling pathways. Studies have shown that this compound can influence the IGF/Akt/mTOR and IRS1/Akt signaling pathways.[11][12][13] It has also been shown to inhibit P-glycoprotein (P-gp) with an apparent IC50 of 66.1 μM.[14][15] Such off-target effects can become more pronounced at high concentrations and may lead to misinterpretation of experimental results.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

A: This could be due to either true cytotoxicity or an assay artifact. Here is a step-by-step guide to troubleshoot this issue:

  • Verify with an Orthogonal Assay: As metabolic assays like MTT can be prone to artifacts, confirm the observed cytotoxicity using a non-metabolic method.

    • Trypan Blue Exclusion: A simple method to count viable cells based on membrane integrity.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Real-Time Viability Assays: Use of impermeable DNA dyes to monitor cell death over time.

  • Check for Compound Precipitation: High concentrations of any compound can lead to precipitation in the culture medium, which can be toxic to cells or interfere with optical readouts.

    • Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation.

    • Solubility Test: Determine the solubility of this compound in your specific culture medium.

  • Evaluate Culture Conditions:

    • Cell Density: Ensure that you are plating cells at an optimal density. Overly confluent or sparse cultures can respond differently to treatment.[16]

    • Media Components: Some media components can interact with the compound. Ensure consistency in media batches.

Issue 2: Inconsistent or Irreproducible Results Between Experiments

Q: My results with high concentrations of this compound are not reproducible between experiments, even though I am following the same protocol. What are the potential sources of this variability?

A: Lack of reproducibility in cell-based assays is a common issue.[17] Here are some factors to consider:

  • Cell Health and Passage Number:

    • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[18]

    • Cell Viability at Seeding: Ensure that the cells are healthy and have high viability (>90%) before seeding for an experiment.

  • Compound Handling:

    • Stock Solution: Prepare fresh stock solutions of this compound or use aliquots that have been stored properly to avoid degradation.

    • Serial Dilutions: Be meticulous with serial dilutions to ensure accurate final concentrations.

  • Assay Protocol Adherence:

    • Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and the assay reagents.

    • Plate Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation, which can alter compound concentrations.[17] It is a good practice to fill the outer wells with sterile PBS or media.

Issue 3: Unexpected Modulation of a Signaling Pathway

Q: I am studying a specific signaling pathway, and high concentrations of this compound are causing effects that are not consistent with DPP-4 inhibition. How can I determine if this is a relevant biological effect or an off-target artifact?

A: This requires a careful approach to differentiate between on-target and off-target effects.

  • DPP-4 Knockdown/Knockout Controls: Use cells where DPP-4 has been genetically knocked down (e.g., using siRNA) or knocked out. If the effect of this compound persists in these cells, it is likely independent of DPP-4.

  • Use Other DPP-4 Inhibitors: Test other DPP-4 inhibitors with different chemical structures (e.g., Sitagliptin).[5] If the effect is unique to this compound, it is more likely to be an off-target effect.

  • Dose-Response Analysis: Perform a detailed dose-response analysis. On-target effects should typically occur at concentrations consistent with the IC50 of DPP-4 inhibition, while off-target effects may only appear at much higher concentrations.

  • Consult the Literature: Review the literature for known off-target effects of this compound on other cellular targets or pathways, such as its known effects on the IGF/Akt/mTOR and IRS1/Akt pathways.[11][12][13]

Quantitative Data Summary

ParameterCell LineValueReference
DPP-4 Inhibition IC50 In vitro enzyme assay1 nM[2][3]
Cytotoxicity Threshold SK-N-MC neuronal cellsNo significant cytotoxicity <50 μM[4]
Cytotoxicity Threshold Human mononuclear blood cellsCytotoxic effects at 250 and 500 mg/L[7]
P-gp Inhibition IC50 P-gp transfected cell line66.1 μM[14][15]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

Artifact_Troubleshooting_Workflow start Unexpected Result Observed (e.g., low viability, inconsistent data) check_precipitation Is there visible precipitation in the wells? start->check_precipitation solubility_issue Address Solubility Issue: - Lower concentration - Use a different solvent - Filter sterilize solution check_precipitation->solubility_issue Yes check_assay_artifact Is the assay prone to artifacts? (e.g., MTT with metabolic changes) check_precipitation->check_assay_artifact No review_protocol Review Experimental Protocol: - Cell passage number - Seeding density - Compound handling - Edge effects solubility_issue->review_protocol orthogonal_assay Perform Orthogonal Assay (e.g., Trypan Blue for viability) check_assay_artifact->orthogonal_assay Yes check_off_target Could this be an off-target effect? check_assay_artifact->check_off_target No orthogonal_assay->check_off_target end_artifact Result likely an artifact. Re-evaluate experimental conditions. orthogonal_assay->end_artifact Result not confirmed end_biological Result may be a true biological effect. Proceed with further validation. orthogonal_assay->end_biological Result confirmed off_target_investigation Investigate Off-Target Effects: - Use DPP-4 knockdown cells - Compare with other DPP-4 inhibitors - Consult literature check_off_target->off_target_investigation Yes check_off_target->review_protocol No off_target_investigation->end_biological review_protocol->end_artifact

Caption: Troubleshooting workflow for unexpected results.

Linagliptin_Signaling_Pathways cluster_0 IGF/Akt/mTOR Pathway cluster_1 IRS1/Akt Pathway IGF IGF IGFR IGF Receptor IGF->IGFR Akt_1 Akt IGFR->Akt_1 mTOR mTOR Akt_1->mTOR Proliferation_Migration Cell Proliferation & Migration mTOR->Proliferation_Migration Linagliptin_1 This compound (High Conc.) Linagliptin_1->Akt_1 Inhibits (potential off-target) Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR IRS1 IRS1 InsulinR->IRS1 Akt_2 Akt IRS1->Akt_2 Apoptosis Apoptosis Akt_2->Apoptosis Linagliptin_2 This compound Linagliptin_2->IRS1 Enhances phosphorylation

Caption: Potential off-target effects of this compound.

Logical_Relationships High_Lina High this compound Concentration Precipitation Compound Precipitation High_Lina->Precipitation Assay_Interference Direct Assay Interference (e.g., MTT reduction) High_Lina->Assay_Interference Off_Target Off-Target Effects High_Lina->Off_Target Cytotoxicity Cellular Stress/Cytotoxicity High_Lina->Cytotoxicity Artifact Experimental Artifact Precipitation->Artifact Assay_Interference->Artifact Off_Target->Artifact Cytotoxicity->Artifact

Caption: Potential causes of artifacts with high this compound.

References

Technical Support Center: Optimizing Tissue Harvesting for Linagliptin-Treated Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize tissue harvesting protocols for animals treated with the DPP-4 inhibitor, Linagliptin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that might influence tissue analysis?

A1: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is central to its effects on various tissues, and preserving the components of this signaling pathway is crucial for accurate analysis.

Q2: Are there any expected morphological changes in tissues from this compound-treated animals?

A2: Yes, studies have reported several morphological changes in various tissues following this compound treatment, which are important to consider during histological analysis:

  • Pancreas: this compound has been shown to preserve pancreatic beta-cell mass and may restore the beta-cell/alpha-cell ratio.[1][2] It can also reduce beta-cell apoptosis.[1]

  • Kidney: this compound may ameliorate structural changes associated with diabetic nephropathy, such as mesangial expansion and thickening of the glomerular basement membrane.[3] It has also been shown to reduce tubular injury and renal fibrosis.[4]

  • Liver: this compound treatment can alleviate hepatic steatosis (fatty liver) and improve overall liver histology in models of non-alcoholic fatty liver disease (NAFLD).[5][6] This includes a reduction in lipid droplet accumulation.[7]

  • Heart: In animal models, this compound has been observed to reduce cardiac fibrosis and improve cardiomyocyte structure.[8]

Q3: Should I choose formalin fixation or cryopreservation for my tissue samples?

A3: The choice between formalin fixation and cryopreservation depends on the downstream application:

  • Formalin-Fixed Paraffin-Embedded (FFPE): This method is ideal for preserving tissue morphology for standard histology (e.g., H&E staining) and immunohistochemistry (IHC) of many common protein targets.

  • Cryopreservation: This is the preferred method for preserving enzymatic activity, RNA, and sensitive protein epitopes that may be damaged by formalin fixation. For analyzing components of the incretin signaling pathway, cryopreservation is often recommended to maintain the integrity of receptors like GLP-1R.

Experimental Protocols

Below are detailed methodologies for harvesting key tissues from this compound-treated animals.

Pancreas Harvesting for Islet Analysis

Objective: To isolate and fix the pancreas for histological analysis of islet morphology and cell distribution.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Collagenase P solution

  • HBSS (Hank's Balanced Salt Solution)

  • Histopaque-1077

  • Dissection tools

Protocol:

  • Anesthetize the animal according to your institution's approved protocol.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the common bile duct and clamp it at the duodenal papilla.

  • Inject 3 mL of cold collagenase P solution into the common bile duct to perfuse and distend the pancreas.[9]

  • Carefully dissect the distended pancreas from the surrounding tissues (spleen, stomach, and small intestine).[10]

  • Transfer the pancreas to a 50 mL conical tube containing 3 mL of collagenase P solution.

  • Incubate in a 37°C water bath for 15-20 minutes with gentle shaking to digest the exocrine tissue.[8]

  • Stop the digestion by adding cold HBSS.

  • Wash the digested tissue by centrifuging and resuspending in fresh HBSS.

  • For islet purification, use a density gradient centrifugation with Histopaque-1077.[9]

  • Collect the islet layer and wash with HBSS.

  • For histology, fix the isolated islets or the whole pancreas in 4% PFA overnight at 4°C.

  • Process the fixed tissue for paraffin embedding and sectioning.

Kidney Harvesting for Nephropathy Assessment

Objective: To perfuse and fix the kidneys for histological and immunohistochemical analysis of diabetic nephropathy markers.

Materials:

  • 0.9% Saline with heparin (10 U/mL)

  • 4% Paraformaldehyde (PFA) in PBS

  • Dissection tools

  • Perfusion pump

Protocol:

  • Anesthetize the animal.

  • Open the thoracic cavity to expose the heart.

  • Insert a cannula into the left ventricle and advance it to the ascending aorta.

  • Make an incision in the right atrium to allow for drainage.

  • Start the perfusion with cold 0.9% saline containing heparin at a rate of 20 mL/min for a 200-300g rat.[11]

  • Continue perfusion until the kidneys blanch and the fluid running from the right atrium is clear.

  • Switch to cold 4% PFA and perfuse for 5-10 minutes.[11][12]

  • Dissect the kidneys, remove the capsule, and cut them in half longitudinally.

  • Post-fix the kidneys in 4% PFA overnight at 4°C.[12]

  • Transfer to 70% ethanol for storage before processing for paraffin embedding.

Liver Harvesting for Steatosis and Fibrosis Analysis

Objective: To collect liver tissue for the assessment of lipid accumulation and fibrotic changes.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Optimal Cutting Temperature (OCT) compound

  • Liquid nitrogen

Protocol:

  • Following euthanasia, open the abdominal cavity.

  • Perfuse the animal with PBS via the portal vein to remove blood from the liver.

  • Excise the entire liver.

  • For histology (H&E, Masson's Trichrome), take a lobe of the liver and fix it in 10% neutral buffered formalin (or 4% PFA) for 24 hours.[13]

  • For lipid staining (Oil Red O), embed a small piece of fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen.[14]

  • Store frozen samples at -80°C until sectioning.

  • The remaining liver tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (Western blot, PCR).

Heart Harvesting for Cardiac Fibrosis and Hypertrophy Analysis

Objective: To harvest the heart for analysis of fibrosis, cardiomyocyte size, and signaling pathways.

Materials:

  • PBS with heparin

  • 4% Paraformaldehyde (PFA)

  • OCT compound

  • Liquid nitrogen

Protocol:

  • Anesthetize the animal and perform a thoracotomy.

  • Perfuse the animal with PBS containing heparin through the left ventricle to clear the blood.

  • Excise the heart and wash it in cold PBS.

  • Blot the heart dry and record its weight.

  • For histological analysis of fibrosis (e.g., Masson's Trichrome or Picrosirius Red staining), fix the heart in 4% PFA for 24 hours before paraffin embedding.[15]

  • For immunofluorescence, embed a portion of the heart in OCT and freeze it in isopentane cooled by liquid nitrogen.[16]

  • For Western blot analysis, snap-freeze a portion of the ventricle in liquid nitrogen and store it at -80°C.

Adipose and Skeletal Muscle Harvesting for Metabolic Studies

Objective: To collect adipose and skeletal muscle tissues for analysis of adipocyte size, glucose uptake, and protein expression.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Liquid nitrogen

  • RNAlater (optional)

Protocol: Adipose Tissue:

  • Carefully dissect visceral (e.g., epididymal or perirenal) and subcutaneous (e.g., inguinal) fat pads.[17]

  • For adipocyte sizing, fix a small piece of adipose tissue in 4% PFA.[18]

  • For molecular analysis, snap-freeze the remaining tissue in liquid nitrogen.

Skeletal Muscle:

  • Isolate specific muscles of interest, such as the gastrocnemius and soleus.[19]

  • For histological analysis, orient the muscle on a piece of cork with OCT and freeze in cooled isopentane.

  • For Western blot analysis, snap-freeze the muscle in liquid nitrogen.[20]

  • For RNA analysis, a portion of the muscle can be stored in RNAlater.[21]

Data Presentation

Table 1: Recommended Fixation and Cryopreservation Parameters
TissueFixation MethodFixativeFixation TimeCryopreservation Protocol
Pancreas Immersion4% PFA12-24 hours at 4°CIslets can be cryopreserved in freezing media with controlled-rate freezing.
Kidney Perfusion followed by immersion4% PFA5-10 min perfusion, 12-24 hours immersion at 4°CImmerse in 15% then 30% sucrose in PBS until tissue sinks, then embed in OCT.[22]
Liver Immersion10% NBF or 4% PFA24 hours at 4°CEmbed fresh tissue in OCT and snap-freeze in liquid nitrogen.
Heart Immersion4% PFA24 hours at 4°CImmerse in 30% sucrose in PBS, then embed in OCT and freeze.
Adipose Immersion4% PFA4-6 hours at 4°CSnap-freeze in liquid nitrogen for molecular analysis.
Skeletal Muscle Immersion4% PFA4-6 hours at 4°CEmbed in OCT and freeze in isopentane cooled with liquid nitrogen.[23]
Table 2: Recommended Antibody Dilutions for Western Blotting
Target ProteinPrimary Antibody SourceRecommended DilutionReference
DPP-4 Rabbit Polyclonal1:1000Manufacturer's Datasheet
GLP-1R Rabbit Polyclonal1:500 - 1:2000[24]
p-Akt (Ser473) Rabbit Monoclonal1:1000[22]
Total Akt Rabbit Polyclonal1:1000[25]
p-mTOR (Ser2448) Rabbit Monoclonal1:1000Manufacturer's Datasheet
Total mTOR Rabbit Monoclonal1:1000Manufacturer's Datasheet

Troubleshooting Guides

Issue 1: Weak or No Staining in Immunohistochemistry (IHC) for DPP-4 or GLP-1R

  • Possible Cause: Antigen masking due to over-fixation.

    • Solution: Reduce the fixation time in 4% PFA. For sensitive antigens, consider using a shorter fixation period (e.g., 4-6 hours) or switching to a less cross-linking fixative.

  • Possible Cause: Inappropriate antigen retrieval method.

    • Solution: Optimize the antigen retrieval protocol. For GLP-1R, heat-mediated antigen retrieval with a citrate buffer (pH 6.0) is often recommended. Experiment with different incubation times and temperatures.

  • Possible Cause: Low antibody concentration.

    • Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).

Issue 2: High Background Staining in IHC

  • Possible Cause: Endogenous peroxidase activity.

    • Solution: Ensure adequate quenching of endogenous peroxidase by incubating the slides in 3% hydrogen peroxide for 10-15 minutes before applying the primary antibody.

  • Possible Cause: Non-specific antibody binding.

    • Solution: Increase the concentration of the blocking serum (e.g., from 5% to 10%) and ensure it is from the same species as the secondary antibody. Add a detergent like Tween-20 to the wash buffers.

  • Possible Cause: Cross-reactivity of the secondary antibody.

    • Solution: Run a negative control where the primary antibody is omitted. If staining persists, consider using a pre-adsorbed secondary antibody.

Issue 3: Artifacts in Histological Staining of Tissues from Diabetic Animals

  • Possible Cause: Glycogen accumulation in tissues like the liver and kidney of diabetic animals can lead to a "feathery" or "moth-eaten" appearance of the cytoplasm in H&E staining.

    • Solution: This is a true biological feature of the diabetic state and not a technical artifact. For clearer visualization of other structures, consider using Periodic acid-Schiff (PAS) staining, which will stain glycogen magenta.

  • Possible Cause: Lipid droplet washout during processing of fatty liver samples.

    • Solution: For accurate assessment of steatosis, use frozen sections and Oil Red O staining, which specifically stains neutral lipids.[7][26] Avoid paraffin embedding for lipid quantification as the processing steps remove lipids.

Issue 4: Difficulty Quantifying Western Blot Data for Phosphorylated Proteins

  • Possible Cause: Inaccurate normalization.

    • Solution: When analyzing phosphorylated proteins (e.g., p-Akt), it is crucial to normalize the signal to the total protein level (e.g., total Akt) in the same sample, in addition to a loading control (e.g., GAPDH or β-actin). This accounts for any changes in the total amount of the protein of interest.

  • Possible Cause: Signal saturation.

    • Solution: Ensure that the chemiluminescent signal is within the linear range of detection of your imaging system. If the signal is saturated, reduce the amount of protein loaded or the exposure time.

Visualizations

Linagliptin_Signaling_Pathway This compound's Primary Signaling Pathway This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: this compound inhibits DPP-4, increasing active GLP-1/GIP levels.

Akt_mTOR_Signaling_Pathway Downstream Akt/mTOR Signaling GLP1R GLP-1 Receptor PI3K PI3K GLP1R->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival ↑ Cell Survival ↓ Apoptosis Akt->CellSurvival ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis

Caption: GLP-1R activation stimulates the pro-survival Akt/mTOR pathway.

Tissue_Harvesting_Workflow General Tissue Harvesting Workflow Start Animal Euthanasia Perfusion Perfusion (Saline then Fixative) Start->Perfusion Dissection Tissue Dissection Perfusion->Dissection Fixation Fixation (e.g., 4% PFA) Dissection->Fixation Cryopreservation Cryopreservation (e.g., Snap-freezing) Dissection->Cryopreservation Processing Processing & Embedding (Paraffin) Fixation->Processing Storage Storage at -80°C Cryopreservation->Storage Sectioning_Paraffin Sectioning (Microtome) Processing->Sectioning_Paraffin Sectioning_Cryo Sectioning (Cryostat) Storage->Sectioning_Cryo Analysis Downstream Analysis (IHC, H&E, WB, etc.) Sectioning_Paraffin->Analysis Sectioning_Cryo->Analysis

Caption: A generalized workflow for tissue harvesting and processing.

References

Challenges in translating Linagliptin preclinical findings to clinical models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating preclinical findings of Linagliptin to clinical models.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Pharmacokinetics & Pharmacodynamics (PK/PD)

Question 1: We observe significantly higher bioavailability of this compound in our animal models compared to what is reported in human clinical trials. What could be the reason for this discrepancy?

Answer: This is a commonly observed difference. Preclinical pharmacokinetic studies in Wistar rats have shown a bioavailability ranging from 15% to 51%.[1] In contrast, human studies report a lower absolute bioavailability of approximately 30%.[1]

Possible Causes & Troubleshooting:

  • P-glycoprotein (P-gp) Activity: this compound is a substrate for intestinal P-gp, which limits its absorption.[1] The expression and activity of P-gp can vary significantly between species, with potentially lower activity in some preclinical models compared to humans.

    • Recommendation: Consider using P-gp knockout animal models or co-administering a P-gp inhibitor to assess the impact on this compound's bioavailability in your model.

  • Dose and Formulation: The dose and formulation used in preclinical studies can influence absorption.

    • Recommendation: Ensure your formulation solubilizes this compound effectively. For oral administration, consider the food status of the animals, as it may affect absorption.

Question 2: The plasma concentration of this compound in our study does not seem to correlate linearly with the administered dose. Is this expected?

Answer: Yes, this is an expected characteristic of this compound. It exhibits non-linear pharmacokinetics due to its high-affinity, saturable binding to its target, Dipeptidyl Peptidase-4 (DPP-4).[2][3][4][5] This means that at lower concentrations, a larger fraction of the drug is bound to DPP-4, leading to a less than dose-proportional increase in free plasma concentrations.[2][3]

Question 3: We are struggling to replicate the sustained >80% DPP-4 inhibition seen in clinical trials with our animal model. What factors should we consider?

Answer: Achieving sustained DPP-4 inhibition can be challenging. In humans, a 5 mg once-daily dose of this compound leads to >80% DPP-4 inhibition over a 24-hour period.[6][7]

Troubleshooting Steps:

  • Dosage and Frequency: The dose required to achieve similar trough inhibition in animal models might be different due to faster metabolism or clearance. Maximal DPP-4 inhibition (around 90%) in Han Wistar rats is observed with doses of 3 and 10 mg/kg.[2]

    • Recommendation: A dose-response study in your specific animal model is crucial. You may need to adjust the dose or consider more frequent administration to maintain the target inhibition level.

  • Timing of Measurement: The timing of blood sampling is critical.

    • Recommendation: Collect plasma samples at various time points post-dose, including trough levels just before the next dose, to accurately assess the duration of DPP-4 inhibition.

Efficacy and Off-Target Effects

Question 4: Our preclinical study showed promising results for this compound in improving wound healing, but this is not a recognized clinical indication. Why is there a translational gap?

Answer: Preclinical research in diabetic ob/ob mice has indeed suggested that this compound can accelerate wound healing by attenuating inflammation and promoting epithelialization.[8] However, to date, there are no large-scale clinical trials that have specifically investigated this effect of this compound in humans.[1]

Challenges in Translation:

  • Complexity of Human Wounds: Diabetic wounds in humans are often multifactorial, involving neuropathy, peripheral artery disease, and diverse microbial environments, which are not fully recapitulated in most animal models.

  • Different Endpoints: Preclinical studies often focus on histological and molecular markers of healing, while clinical trials would require more robust endpoints like complete wound closure rates.

Question 5: We observed a significant reduction in hepatic steatosis in our animal model treated with this compound, but the clinical data seems less conclusive. How can we interpret this?

Answer: Several preclinical studies have demonstrated that this compound can ameliorate hepatic steatosis in various mouse models of diabetes and non-alcoholic fatty liver disease (NAFLD).[9][10][11] The proposed mechanisms are independent of glucose-lowering and may involve anti-inflammatory and anti-steatotic activities directly in the liver.[9][10]

Translational Considerations:

  • Glucose-Independent Effects: In some animal studies, the beneficial effects on the liver were observed without significant changes in blood glucose levels, suggesting a direct effect of this compound.[10] This can be difficult to dissect in clinical trials where glycemic control is also improved.

  • Human Data: While some observational human studies have suggested potential benefits of DPP-4 inhibitors on liver fat, large-scale, dedicated clinical trials are still needed to confirm these findings for this compound.[11]

Diabetic Nephropathy

Question 6: Our animal study shows a robust reduction in albuminuria with this compound, but the results from clinical trials appear more modest. What could explain this difference?

Answer: Preclinical studies in models like DBA/2J mice have shown that this compound can ameliorate albuminuria, partly through glucose-independent mechanisms involving the upregulation of antioxidant enzymes.[12] Clinical trials, such as the MARLINA-T2D study, have shown that while this compound significantly improves glycemic control in patients with diabetic kidney disease, the effect on albuminuria was not statistically significant.[13] However, the CARMELINA trial did show a significant reduction in albuminuria progression.[14]

Factors Contributing to Discrepancies:

  • Disease Heterogeneity: Diabetic kidney disease in humans is highly heterogeneous in its pathology and rate of progression compared to the more uniform animal models.

  • Standard of Care: Clinical trial participants are often on multiple medications, including renin-angiotensin-aldosterone system (RAAS) blockers, which are the standard of care for diabetic nephropathy and have a strong effect on albuminuria. This can make it challenging to demonstrate an additional significant benefit of another agent.

  • Duration of Study: Preclinical studies are often of shorter duration. The long-term effects of this compound on renal outcomes in humans are still being evaluated. A meta-analysis suggested no significant renoprotective effect in terms of eGFR in the short term.[15]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterPreclinical (Wistar Rats)Clinical (Humans)
Oral Bioavailability 15% - 51%[1]~30%[1][3]
Plasma Protein Binding ~99% (at therapeutic concentrations)[1]75% - 99% (concentration-dependent)[3]
Primary Route of Elimination Primarily fecal/biliary[5]Primarily fecal/biliary (~85%)[3]
Renal Excretion (unchanged) Minimal[5]~5%[3]
Time to Max. Concentration (Tmax) ~30 minutes[2]~1.5 hours[2]
Terminal Half-life Long (due to DPP-4 binding)[16]>100 hours (effective half-life ~10 hours)[3]

Table 2: DPP-4 Inhibition

ModelDoseDPP-4 Inhibition
Han Wistar Rats 1 mg/kg>70%[2]
3 mg/kg~90%[2]
10 mg/kg~90%[2]
Humans 5 mg/day>80% at 24h trough[6][7]
10 mg/day~90% maximal inhibition[7]

Table 3: Efficacy in Glycemic Control

ModelEndpointResult
Diabetic ob/ob Mice HbA1c reductionDose-dependent reduction
Zucker Diabetic Fatty Rats Oral Glucose Tolerance TestImproved glucose tolerance
Humans (Type 2 Diabetes) HbA1c reduction0.6% - 0.8% reduction from baseline[1]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Mice and this compound Administration

  • Animal Model: C57BL/6J mice.

  • Induction of Diabetes: A high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance. For a more severe diabetic model, a low dose of streptozotocin (STZ) can be administered intraperitoneally after the HFD period.[17][18]

  • This compound Administration: this compound can be administered orally by gavage at a dose of 3-10 mg/kg body weight, once daily.[18][19][20] The vehicle can be 0.5% carboxymethylcellulose.

  • Monitoring: Blood glucose levels should be monitored regularly from the tail vein. At the end of the study, plasma and tissues can be collected for analysis of DPP-4 activity, GLP-1 levels, and other relevant biomarkers.

Protocol 2: In Vitro DPP-4 Inhibition Assay

  • Principle: This assay measures the enzymatic activity of DPP-4 using a fluorogenic or chromogenic substrate.

  • Materials:

    • Recombinant human or animal DPP-4 enzyme.

    • DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl).

    • This compound stock solution (in DMSO).

    • 96-well microplate.

    • Fluorometer or spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the DPP-4 enzyme to each well of the microplate.

    • Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

    • Add the DPP-4 substrate to all wells to initiate the reaction.

    • Measure the fluorescence or absorbance at regular intervals.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. A commercially available kit can also be used.[21]

Signaling Pathways & Visualizations

Signaling Pathway 1: this compound's Renoprotective Mechanisms

This compound has been shown to exert protective effects in the diabetic kidney through multiple signaling pathways. In preclinical models, it has been demonstrated to activate the AMPK/PGC-1α/TFAM pathway, which promotes mitochondrial biogenesis and improves renal function.[22] Additionally, it can mitigate renal interstitial fibrosis by modulating the TGF-β1 mediated epithelial-mesenchymal transition (EMT) via the Smad/ERK/P38 and HIF-1α/LOXL2 signaling pathways.[23]

Linagliptin_Renal_Protection This compound This compound DPP4 DPP-4 Inhibition This compound->DPP4 Renoprotection Renoprotection This compound->Renoprotection AMPK AMPK Activation DPP4->AMPK TGFb TGF-β1 DPP4->TGFb Inhibits DPP4->Renoprotection PGC1a PGC-1α Upregulation AMPK->PGC1a TFAM TFAM Upregulation PGC1a->TFAM Mito Mitochondrial Biogenesis TFAM->Mito Mito->Renoprotection Smad Smad/ERK/P38 Signaling TGFb->Smad HIF1a HIF-1α/LOXL2 Signaling TGFb->HIF1a EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT HIF1a->EMT Fibrosis Renal Fibrosis EMT->Fibrosis Fibrosis->Renoprotection Reduces

Caption: this compound's multifaceted renoprotective signaling pathways.

Experimental Workflow 2: Translating Preclinical Efficacy to Clinical Trials

The translation of a promising preclinical finding for this compound to a clinical application is a multi-step process that involves rigorous evaluation of efficacy, safety, and pharmacokinetics in different models.

Translational_Workflow Preclinical Preclinical Studies (In vitro & In vivo models) PKPD Pharmacokinetics & Pharmacodynamics Preclinical->PKPD Efficacy Efficacy in Disease Models Preclinical->Efficacy Tox Toxicology & Safety Pharmacology Preclinical->Tox Phase1 Phase I Clinical Trial (Safety & PK in healthy volunteers) PKPD->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose-ranging in patients) Efficacy->Phase2 Tox->Phase1 Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale efficacy & safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval PostMarket Phase IV / Post-marketing Surveillance Approval->PostMarket

Caption: A simplified workflow for translating preclinical findings.

Logical Relationship 3: Key Discrepancies in this compound Translation

This diagram illustrates some of the key areas where discrepancies have been observed between preclinical and clinical findings for this compound, highlighting the challenges in translation.

Discrepancy_Map cluster_preclinical Preclinical cluster_clinical Clinical This compound This compound Preclinical Preclinical Findings This compound->Preclinical Clinical Clinical Observations This compound->Clinical Preclinical->Clinical Translational Gap WoundHealing_P Improved Wound Healing WoundHealing_C Not a Clinical Indication (Limited Data) HepaticSteatosis_P Reduced Hepatic Steatosis HepaticSteatosis_C Less Conclusive Data Albuminuria_P Robust Albuminuria Reduction Albuminuria_C Modest/Variable Reduction Bioavailability_P Higher Bioavailability (15-51%) Bioavailability_C Lower Bioavailability (~30%)

Caption: Key areas of translational disconnect for this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of Linagliptin in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Linagliptin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation Strategies

Question: What are the primary reasons for the low oral bioavailability of this compound?

Answer: this compound, an anti-diabetic drug, exhibits low oral bioavailability (around 30%) primarily due to two factors.[1][2][3] It is a substrate for P-glycoprotein (P-gp) efflux pumps in the intestines, which actively transport the drug back into the intestinal lumen, reducing its absorption.[2][3] Additionally, it undergoes significant first-pass metabolism in the intestine and liver.[2][4] this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1][5]

Question: Which formulation strategies are most effective for enhancing this compound's oral bioavailability?

Answer: Several advanced drug delivery systems have shown promise in improving the oral bioavailability of this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate this compound, protecting it from degradation and P-gp efflux, and potentially enhancing lymphatic uptake.[1][2][3][6]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[7][8] This can enhance the absorption of this compound.

  • Solid Dispersions: This technique involves dispersing this compound in a solid carrier matrix, often a polymer, to improve its dissolution rate and consequently its absorption.[9][10]

  • Co-administration with P-gp Inhibitors: Using excipients or other agents that inhibit P-gp can reduce the efflux of this compound, thereby increasing its intestinal absorption.[2][4][5]

Troubleshooting: Solid Lipid Nanoparticle (SLN) Formulations

Question: I am experiencing low entrapment efficiency (%EE) with my this compound SLN formulation. How can I improve it?

Answer: Low entrapment efficiency can be due to several factors. Consider the following troubleshooting steps:

  • Lipid Selection: The solubility of this compound in the solid lipid is crucial. Ensure you are using a lipid in which the drug has high solubility. Palmitic acid has been successfully used in this compound SLN formulations.[2][3]

  • Surfactant and Co-surfactant Concentration: The concentration of surfactants and co-surfactants like Poloxamer 188 and Tween 80 can significantly impact %EE.[2][3] An optimal ratio is necessary to form stable nanoparticles that can effectively encapsulate the drug. Experiment with different ratios to find the optimal balance.

  • Homogenization and Sonication Parameters: The energy input during the formulation process is critical. Ensure that the speed and duration of high-shear homogenization and the power and time of ultrasonication are optimized to produce small, uniform nanoparticles that can efficiently entrap the drug.

Question: The particle size of my this compound SLNs is too large and the polydispersity index (PDI) is high. What could be the cause?

Answer: A large particle size and high PDI indicate a non-uniform and potentially unstable formulation. To address this:

  • Optimize Homogenization/Sonication: Increase the homogenization speed or time, or the sonication power or duration to reduce particle size.

  • Adjust Surfactant Concentration: Insufficient surfactant can lead to particle aggregation. Ensure the surfactant concentration is adequate to stabilize the nanoparticle surface.

  • Check Lipid Concentration: A high lipid concentration can sometimes lead to larger particle sizes. Try reducing the lipid amount while maintaining an appropriate drug-to-lipid ratio.

Table 1: Example of Optimized this compound SLN Formulation Parameters

ParameterOptimized ValueReference
Lipid Palmitic Acid[2][3]
Surfactant Poloxamer 188[2][3]
Co-surfactant Tween 80[2][3]
Particle Size 225.96 ± 2.8 nm[2]
Polydispersity Index (PDI) 0.180 ± 0.034[2]
Zeta Potential -5.4 ± 1.07 mV[2]
Entrapment Efficiency (%EE) 73.8 ± 1.73%[2]
Cumulative Drug Release (24h) 80.96 ± 3.13%[2]
Troubleshooting: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Question: My this compound SNEDDS formulation is not forming a stable nanoemulsion upon dilution, showing phase separation. What should I do?

Answer: Phase separation indicates an unstable formulation. Here are some troubleshooting tips:

  • Component Selection and Ratio: The choice of oil, surfactant, and co-surfactant and their ratios are critical. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region for your chosen components.[5][7]

  • Surfactant HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial for the formation of a stable nanoemulsion. For oil-in-water nanoemulsions, surfactants with higher HLB values are generally preferred.

  • Thermodynamic Stability Studies: Perform thermodynamic stability tests, including centrifugation and freeze-thaw cycles, to screen for and eliminate unstable formulations early in the development process.[7]

Table 2: Example of Optimized this compound Bio-SNEDDS Formulation

ComponentExample ExcipientFunctionReference
Oil Phase Clove OilOil, P-gp Inhibitor
Surfactant Cremophor CO 40Surfactant, P-gp Inhibitor
Co-surfactant LabrasolCo-surfactant, P-gp Inhibitor
Precipitation Inhibitor Hydroxy-propyl-B-cyclodextrin (HPBCD)Prevents drug precipitation
Particle Size < 50 nm-
PDI < 0.3-
Transmittance > 99%-

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication

This protocol is based on the method described by Shah et al.[2][3]

Materials:

  • This compound

  • Palmitic Acid (Lipid)

  • Poloxamer 188 (Surfactant)

  • Tween 80 (Co-surfactant)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the palmitic acid at a temperature approximately 5-10°C above its melting point. Disperse the accurately weighed amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and Tween 80 in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator at a specific power output for a set duration to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.

Protocol 2: In-vitro Drug Release Study for this compound Formulations

This protocol is a general method adaptable for various this compound formulations.

Apparatus and Materials:

  • USP Dissolution Test Apparatus (Paddle type)

  • Dialysis membrane bag (for nanoparticle formulations)

  • Phosphate buffer pH 6.8 or other relevant dissolution medium

  • UV-Vis Spectrophotometer or HPLC system for drug quantification

Procedure:

  • Preparation of Formulation Sample:

    • For SLNs or other nanoparticle suspensions, disperse a quantity equivalent to a specific dose of this compound in a known volume of dissolution medium. This may be placed in a dialysis bag.

    • For solid dosage forms like tablets or solid dispersions, place one unit in each dissolution vessel.

  • Dissolution Test:

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed dissolution medium (37 ± 0.5°C).

    • Set the paddle speed to a specified rpm (e.g., 75 rpm).

    • Place the formulation sample in the dissolution vessel.

  • Sampling:

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., UV spectrophotometry at a specific wavelength or HPLC).[11][12][13]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: Bioanalytical Method for this compound in Plasma using LC-MS/MS

This protocol is a summary of a typical LC-MS/MS method for quantifying this compound in plasma for pharmacokinetic studies.[14]

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add an internal standard (e.g., Telmisartan).

  • Add a protein precipitating agent (e.g., acetonitrile) and vortex for a few minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for a specified time to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: A suitable C18 or other appropriate column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[14]

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Injection Volume: A small volume (e.g., 10 µL).

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: e.g., m/z 473.54 → 157.6[14]

    • Internal Standard: Specific to the chosen standard.

Visualizations

G Experimental Workflow for this compound SLN Development cluster_0 Formulation cluster_1 Characterization cluster_2 In-vivo Evaluation A Lipid Phase (this compound in molten lipid) C Hot Homogenization A->C B Aqueous Phase (Surfactants in water) B->C D Ultrasonication C->D E Cooling & SLN Formation D->E F Particle Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Entrapment Efficiency (%EE) E->H I In-vitro Drug Release E->I J Animal Dosing (Oral Administration) E->J K Blood Sampling J->K L Plasma Drug Concentration (LC-MS/MS) K->L M Pharmacokinetic Analysis (Bioavailability) L->M

Caption: Workflow for developing and evaluating this compound solid lipid nanoparticles (SLNs).

G Mechanism of P-gp Efflux and Inhibition for this compound cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation cluster_3 With P-gp Inhibitor Lumen This compound Pgp P-gp Efflux Pump Lumen->Pgp Absorption Increased_Absorption Increased Absorption Lumen->Increased_Absorption Enhanced Absorption Pgp->Lumen Efflux Blocked_Pgp Blocked P-gp Absorbed Absorbed this compound Blood To Bloodstream Absorbed->Blood Enters Circulation Inhibitor P-gp Inhibitor (e.g., Poloxamer 188) Inhibitor->Blocked_Pgp Inhibits

Caption: P-glycoprotein (P-gp) mediated efflux of this compound and its inhibition.

References

Technical Support Center: Method Refinement for Assessing Linagliptin's Off-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for assessing the off-target activities of Linagliptin. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed protocols, and quantitative data summaries to facilitate method refinement and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target of this compound? A1: The most well-characterized off-target of this compound is Fibroblast Activation Protein (FAP), a serine protease with close structural homology to Dipeptidyl Peptidase-4 (DPP-4), the primary therapeutic target of this compound.[1][2][3] While this compound is highly selective for DPP-4, it possesses significant FAP inhibitory potency compared to other gliptins.[1][2][4]

Q2: How does this compound's affinity for FAP compare to its affinity for DPP-4? A2: this compound exhibits a much higher affinity for its primary target, DPP-4, than for FAP. The dissociation constant (KD) for DPP-4 is in the picomolar range (e.g., 6.6 pM), while its KD for FAP is in the nanomolar range (e.g., 301 nM).[2][4] Similarly, the IC50 value for DPP-4 is approximately 1 nM, whereas for FAP it is around 89 nM, indicating a roughly 90-fold selectivity for DPP-4.[3][5]

Q3: Does this compound show off-target activity against other DPP family members? A3: Yes, but with significantly lower potency. This compound is highly selective for DPP-4 over other family members like DPP-2, DPP-8, and DPP-9.[5] The IC50 values for these other enzymes are in the micromolar range (e.g., 40,000 nM for DPP-8 and 10,000 nM for DPP-9), which is over 10,000-fold higher than for DPP-4.[3][6][7]

Q4: At therapeutic concentrations, is the inhibition of FAP by this compound clinically significant? A4: The maximum plasma concentration (Cmax) of this compound following a standard 5 mg therapeutic dose is approximately 9 nM.[3][6] Given that the IC50 for FAP is around 89 nM, clinically significant inhibition of FAP at therapeutic doses is not generally expected.[2][3] However, this does not preclude the need for careful assessment in preclinical models and specific experimental contexts.

Q5: What are the potential downstream consequences of FAP inhibition? A5: FAP is expressed in activated stromal fibroblasts, particularly in environments of tissue remodeling, fibrosis, and tumors.[1][5] Its inhibition could theoretically impact these processes. While the clinical relevance for this compound is considered low, understanding this off-target interaction is crucial for developing even more selective FAP inhibitors for other therapeutic areas, such as oncology.[4][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental assessment of this compound's off-target activity.

Enzyme Inhibition Assays (e.g., FAP Activity Assay)

  • Q: My dose-response curve is flat or shows poor inhibition, even at high concentrations of this compound. What could be the cause?

    • A:

      • Enzyme Inactivity: Verify the activity of your FAP enzyme stock with a known control inhibitor. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles.

      • Substrate Concentration: Ensure the substrate concentration is at or below the Michaelis constant (Km). High substrate concentrations can lead to an underestimation of inhibitor potency (competitive inhibition).

      • Incorrect Buffer/pH: FAP and DPP-4 activity can be pH-dependent.[2] Confirm that the buffer composition and pH are optimal for FAP activity and this compound binding.

      • Compound Stability: Confirm the stability and solubility of this compound in your assay buffer. Precipitated compound will not be available to inhibit the enzyme.

  • Q: I'm observing high variability between replicate wells. How can I improve my assay precision?

    • A:

      • Pipetting Accuracy: Ensure all pipettes are calibrated. Use low-retention tips and reverse pipetting for viscous solutions.

      • Reagent Mixing: Mix all reagents thoroughly before dispensing into the assay plate. Inadequate mixing is a common source of variability.

      • Edge Effects: Plate "edge effects" can occur due to temperature or evaporation gradients. Avoid using the outermost wells of the plate or incubate the plate in a humidified chamber.

      • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High DMSO concentrations can inhibit enzyme activity.[9]

G cluster_pipetting Pipetting & Dispensing Issues cluster_plate Plate & Incubation Issues start High Variability in Enzyme Assay Results? p1 Inaccurate Pipetting Volume? start->p1 Check Technique p2 Inconsistent Mixing? start->p2 Check Reagents p3 Edge Effects Observed? start->p3 Check Environment p4 Inconsistent DMSO Concentration? start->p4 Check Solvent s1 Solution: Calibrate pipettes. Use reverse pipetting for viscous reagents. p1->s1 s2 Solution: Vortex stock solutions. Mix gently after adding to plate. p2->s2 s3 Solution: Avoid outer wells. Use humidified incubator. p3->s3 s4 Solution: Normalize final DMSO concentration in all wells. p4->s4

Caption: Troubleshooting Logic for High Assay Variability.

Radioligand Binding Assays

  • Q: My specific binding is too low. How can I increase the signal window?

    • A:

      • Radioligand Concentration: Use a radioligand concentration at or below its Kd value. This maximizes the proportion of specific versus non-specific binding.[10]

      • Receptor Density: Ensure your membrane preparation or cell line expresses a sufficient number of target receptors (Bmax). You may need to use a higher concentration of membrane protein per well.

      • Incubation Time: Verify that the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[11]

  • Q: I'm seeing very high non-specific binding (NSB). What are the common causes?

    • A:

      • Radioligand Properties: Hydrophobic radioligands tend to have higher NSB.[10]

      • Filter Issues: Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce ligand binding to the filter itself.[10]

      • Inadequate Washing: Ensure your wash buffer is effective and that the wash volume and number of washes are sufficient to remove all unbound radioligand.[12]

      • Displacer Choice: Use a high concentration of a structurally unrelated compound known to bind the target to define NSB. This helps ensure you are displacing only specific binding.[10]

Quantitative Data Summary

The following table summarizes the inhibitory potency and binding affinity of this compound against its primary target (DPP-4) and key off-targets.

TargetParameterValueReference(s)
DPP-4 (Primary Target) IC50~1 nM[3][5][6][7]
KD~6.6 pM[2]
FAP (Off-Target) IC50~89 nM[3][5]
KD~243 - 301 nM[2][4][8]
DPP-8 (Off-Target) IC50~40,000 nM[3][6]
DPP-9 (Off-Target) IC50~>10,000 nM[3][6][7]

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. Values are approximate and may vary based on experimental conditions.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a potential off-target receptor (e.g., FAP expressed in a cell line) using a filtration-based assay.[11][12][13]

Materials:

  • Membrane preparation from cells overexpressing the target protein.

  • Radioligand specific for the target protein.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Unlabeled competing ligand (for defining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Typically, 10 concentrations over a 5-log unit range are used.[11] Also prepare solutions for total binding (buffer with DMSO only) and non-specific binding (a saturating concentration of the unlabeled competing ligand).

  • Assay Plate Preparation: Add 50 µL of each this compound dilution, total binding solution, or non-specific binding solution to the wells of a 96-well plate.

  • Radioligand Addition: Add 50 µL of the radioligand (diluted in assay buffer to a final concentration at or near its Kd) to all wells.

  • Reaction Initiation: Add 100 µL of the membrane preparation (diluted in assay buffer to an appropriate concentration) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a pre-determined time to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the 96-well filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_assay Binding & Incubation cluster_analysis Separation & Analysis p1 1. Prepare serial dilution of This compound and controls (Total & NSB). p2 2. Prepare radioligand solution (at ~Kd concentration). p3 3. Prepare membrane suspension expressing target protein. a1 4. Add reagents to 96-well plate: - this compound/Controls - Radioligand - Membrane Suspension p3->a1 a2 5. Incubate plate to reach binding equilibrium. a1->a2 s1 6. Terminate by rapid filtration through glass fiber filter plate. a2->s1 s2 7. Wash filters with ice-cold buffer to remove unbound ligand. s1->s2 s3 8. Add scintillant and quantify bound radioactivity. s2->s3 s4 9. Calculate IC50 and Ki values using Cheng-Prusoff equation. s3->s4 G cluster_dpp4 Primary Target Pathway cluster_fap Off-Target Pathway This compound This compound dpp4 DPP-4 This compound->dpp4 Potent Inhibition (IC50 ~1 nM) fap FAP This compound->fap Weaker Inhibition (IC50 ~89 nM) glp1 Active GLP-1 & GIP (Incretins) dpp4->glp1 Inactivates pancreas Pancreatic Islets glp1->pancreas Stimulates insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose remodeling Tissue Remodeling, Fibrosis, etc. fap->remodeling Modulates

References

Validation & Comparative

Linagliptin and Sitagliptin: A Comparative Analysis of DPP-4 Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitors linagliptin and sitagliptin, with a focus on their binding affinity and selectivity, supported by experimental data.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. While both this compound and sitagliptin belong to this class, they exhibit distinct biochemical properties, particularly in their interaction with the DPP-4 enzyme and their selectivity over related proteases.

Comparative Analysis of Binding Affinity and Selectivity

The potency and selectivity of DPP-4 inhibitors are critical determinants of their efficacy and safety profiles. High affinity for the target enzyme, DPP-4, ensures effective inhibition at therapeutic concentrations, while high selectivity against other DPP family members, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), is crucial to minimize off-target effects.

The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound and sitagliptin against human DPP-4 and other related enzymes.

CompoundTarget EnzymeIC50 / KiSelectivity Ratio (vs. DPP-4)
This compound DPP-4~1 nM (IC50)-
DPP-8>40,000 nM (IC50)>40,000-fold
DPP-9>10,000 nM (IC50)>10,000-fold
FAP89 nM (IC50)~89-fold
Sitagliptin DPP-4~19 nM (IC50)-
DPP-833,780 nM (Ki)~1,778-fold
DPP-955,142 nM (Ki)~2,902-fold
FAPInhibits activityData not available

Data compiled from multiple sources. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency.

From the data, it is evident that this compound exhibits a significantly higher binding affinity for DPP-4, with an IC50 value approximately 19 times lower than that of sitagliptin. Furthermore, this compound demonstrates a markedly superior selectivity profile, particularly against DPP-8 and DPP-9, when compared to sitagliptin. While both drugs show some activity against FAP, this compound's interaction has been more quantitatively characterized in the available literature.

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors exert their therapeutic effects by modulating the incretin pathway. The following diagram illustrates the mechanism of action.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake GLP1_GIP GLP-1 & GIP Release Food Intake->GLP1_GIP Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins Inhibitors This compound / Sitagliptin Inhibitors->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

Experimental Protocols

The binding affinity and selectivity data presented are typically determined using in vitro enzymatic assays. A common method is a fluorescence-based assay that measures the activity of the DPP-4 enzyme.

Protocol: In Vitro DPP-4 Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare serial dilutions of the inhibitor compounds (this compound and sitagliptin) in the assay buffer.

    • Prepare a solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the DPP-4 enzyme to each well.

    • Add varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for this experimental procedure.

Experimental_Workflow start Start reagents Prepare Reagents: - DPP-4 Enzyme - Inhibitors (this compound, Sitagliptin) - Fluorogenic Substrate start->reagents plate_setup Plate Setup (96-well): Add DPP-4 and Inhibitor Dilutions reagents->plate_setup incubation1 Pre-incubation (Allow Enzyme-Inhibitor Binding) plate_setup->incubation1 add_substrate Add Substrate (Initiate Reaction) incubation1->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analysis end End analysis->end

Caption: Workflow for DPP-4 Inhibition Assay.

A Comparative Analysis of the Pharmacokinetic Half-Lives of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that play a crucial role in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting the DPP-4 enzyme, these drugs prolong the activity of incretins, which in turn enhances glucose-dependent insulin secretion, suppresses excessive glucagon release, and helps maintain glucose homeostasis.[1][4][5]

The pharmacokinetic profiles of different DPP-4 inhibitors vary significantly, with the terminal half-life (t½) being a key parameter influencing dosing frequency and therapeutic effect.[6][7] This guide provides a comparative analysis of the half-lives of several prominent DPP-4 inhibitors, supported by experimental data and methodological details for their determination.

Comparative Pharmacokinetic Data

The half-life of DPP-4 inhibitors ranges from approximately 2.5 hours to over 100 hours, which dictates their dosing schedules, from twice-daily to once-weekly.[2][6][8] This variability is attributed to differences in their chemical structures, binding affinity to the DPP-4 enzyme, metabolism, and routes of elimination.[7][8] The following table summarizes key pharmacokinetic parameters for several DPP-4 inhibitors.

DPP-4 InhibitorTerminal Half-life (t½) (hours)Time to Max. Concentration (Tmax) (hours)Protein BindingPrimary Route of Elimination
Alogliptin ~21[9]1 - 2[9]~20%Renal (unchanged drug)
Linagliptin >100 (Terminal)[9][10], ~12 (Effective)[9]~1.5[9]High (Dose-dependent)Hepatic/Biliary[6][9][11]
Saxagliptin ~2.5 (Parent), ~3.1 (Active Metabolite)[8][10]2 (Parent), 4 (Active Metabolite)LowRenal and Hepatic
Sitagliptin ~12.4[9][10]1 - 4[9]~38%[9]Renal (unchanged drug)[9]
Vildagliptin ~2 - 3[12]1 - 2LowHepatic Metabolism, then Renal
Omarigliptin ~120[13]1 - 2ModerateRenal
Teneligliptin ~24[12]1 - 2LowRenal and Hepatic
Trelagliptin Long (supports once-weekly dosing)[2]N/AN/ARenal

Note: Values are approximate and can vary based on the study population and methodology.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by augmenting the natural incretin pathway. The diagram below illustrates this mechanism, showing how the inhibition of the DPP-4 enzyme prevents the breakdown of active GLP-1 and GIP, thereby prolonging their beneficial effects on pancreatic α- and β-cells.

cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food Food Intake Incretins Active GLP-1 / GIP (Incretins) Food->Incretins Stimulates Release BetaCells β-cells Incretins->BetaCells AlphaCells α-cells Incretins->AlphaCells DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme

Caption: Mechanism of action for DPP-4 inhibitors.

Experimental Protocols for Pharmacokinetic Analysis

The determination of a drug's half-life and other pharmacokinetic parameters is typically conducted through a Phase I clinical trial involving healthy volunteers or the target patient population.

Objective: To determine the single-dose pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and to calculate key parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to Cmax (Tmax).

Methodology:

  • Study Design: An open-label, single-dose, crossover, or parallel-group study is commonly employed. Participants are typically fasted overnight before drug administration.

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited after screening for inclusion/exclusion criteria (e.g., age, weight, no significant medical history, not taking concomitant medications).

  • Drug Administration: A single oral dose of the DPP-4 inhibitor is administered with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.[13] A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and up to 120+ hours for long-half-life drugs).[13]

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[13]

  • Bioanalytical Method: The concentration of the parent drug (and any active metabolites) in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13] This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods with software like WinNonlin®.

    • Cmax and Tmax: Determined directly from the observed data.

    • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

    • Terminal Elimination Rate Constant (λz): Determined by linear regression of the terminal log-linear portion of the plasma concentration-time curve.

    • Half-Life (t½): Calculated using the formula: t½ = 0.693 / λz .

The workflow for such a study is visualized below.

A Study Design & Protocol Approval B Participant Screening & Recruitment A->B C Single Oral Dose Administration B->C D Serial Blood Sampling (Pre- and Post-Dose) C->D E Plasma Separation & Storage (-70°C) D->E F LC-MS/MS Bioanalysis (Drug Quantification) E->F G Pharmacokinetic Modeling (Non-Compartmental) F->G H Calculation of Parameters (t½, Cmax, AUC) G->H I Final PK Profile & Report H->I

Caption: Experimental workflow for a clinical pharmacokinetic study.

Discussion and Conclusion

The diversity in the half-lives of DPP-4 inhibitors is a critical factor for clinical consideration.

  • Long-Acting Inhibitors: this compound and Omarigliptin exhibit very long terminal half-lives, which supports a once-daily or even once-weekly (for Omarigliptin) dosing regimen.[2][9][13] This can improve patient adherence. This compound's primary biliary excretion is a key differentiator, making it suitable for patients with renal impairment without dose adjustment.[6][11]

  • Intermediate-Acting Inhibitors: Sitagliptin, Alogliptin, and Teneligliptin have half-lives of approximately 12 to 24 hours, making them effective with once-daily dosing.[9][12] Their elimination is predominantly renal, requiring dose adjustments in patients with moderate to severe renal insufficiency.[9][14]

  • Short-Acting Inhibitors: Vildagliptin and Saxagliptin have shorter half-lives.[8][12] While Saxagliptin's active metabolite prolongs its duration of action to allow for once-daily dosing, Vildagliptin's shorter half-life necessitates a twice-daily administration to ensure sustained DPP-4 inhibition over 24 hours.[8][12][14]

References

A Comparative Analysis of Linagliptin's Non-Renal Clearance Pathway Versus Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic and excretory pathways of dipeptidyl peptidase-4 (DPP-4) inhibitors, highlighting the unique non-renal clearance of Linagliptin. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data, detailed methodologies, and visual pathway diagrams.

The class of oral hypoglycemic agents known as gliptins, or dipeptidyl peptidase-4 (DPP-4) inhibitors, has become a cornerstone in the management of type 2 diabetes mellitus. While their mechanism of action is consistent across the class—inhibiting the DPP-4 enzyme to prolong the activity of incretin hormones—their pharmacokinetic profiles, particularly their routes of elimination, exhibit significant variability. This guide focuses on validating the predominantly non-renal clearance of this compound in contrast to other widely prescribed gliptins, a characteristic with important clinical implications, especially for patients with renal impairment.

Quantitative Comparison of Gliptin Clearance Pathways

The following table summarizes the primary routes of excretion for this compound and four other commonly used gliptins: Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin. The data, derived from various pharmacokinetic studies, quantifies the extent of renal and non-renal (primarily fecal/biliary) clearance for each agent.

GliptinPercentage Excreted Unchanged in UrinePercentage Excreted in FecesPrimary MetabolitesKey Metabolic Enzymes & Transporters
This compound ~5%~85%Predominantly excreted unchangedP-glycoprotein (P-gp) substrate; Minor metabolism by CYP3A4
Sitagliptin ~79-87%~13%Minor metabolites (N-sulfate, N-carbamoyl glucuronic acid conjugates)P-gp substrate; Minor metabolism by CYP3A4 and CYP2C8
Vildagliptin ~23%~15%Major inactive carboxylic acid metabolite (M20.7) from cyano group hydrolysisPrimarily hydrolysis, not CYP-mediated
Saxagliptin ~24% (as parent drug)~22%Major active metabolite (5-hydroxy saxagliptin)Primarily metabolized by CYP3A4/5
Alogliptin ~60-76%~13%Minor active (N-demethylated) and inactive (N-acetylated) metabolitesLimited metabolism, primarily by CYP2D6 and CYP3A4

Experimental Protocols

The data presented in this guide are predominantly derived from human pharmacokinetic studies, typically following a standardized methodology to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.

General Experimental Workflow:

A common study design involves the administration of a single oral dose of a radiolabeled (e.g., ¹⁴C) gliptin to healthy male subjects. This allows for the accurate tracking of the drug and its metabolites throughout the body.

  • Subject Recruitment and Baseline Assessment: Healthy volunteers, typically male to avoid hormonal cycle influences on drug metabolism, are recruited. Baseline physiological parameters, including renal and hepatic function, are assessed to ensure they are within a normal range.

  • Drug Administration: Following an overnight fast, subjects receive a single oral dose of the radiolabeled gliptin.

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period of several days (e.g., up to 7-10 days) to capture the complete elimination profile of the drug and its metabolites.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using techniques like liquid scintillation counting to determine the overall recovery of the administered dose.

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate the parent drug from its metabolites in plasma, urine, and fecal extracts.

    • Mass Spectrometry: Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are used to identify and quantify the parent drug and its metabolites.

  • Pharmacokinetic Analysis: The concentration-time data for the parent drug and metabolites are used to calculate key pharmacokinetic parameters, including the percentage of the dose excreted via renal and fecal routes.

Visualizing Gliptin Clearance Pathways

The following diagrams, generated using Graphviz, illustrate the distinct clearance pathways of this compound and other gliptins.

This compound This compound (Oral Dose) absorption_l GI Absorption This compound->absorption_l systemic_circulation_l Systemic Circulation absorption_l->systemic_circulation_l biliary_excretion Biliary Excretion (~85%) systemic_circulation_l->biliary_excretion renal_excretion_l Renal Excretion (~5%) systemic_circulation_l->renal_excretion_l metabolism_l Minor Metabolism (CYP3A4) systemic_circulation_l->metabolism_l feces_l Feces biliary_excretion->feces_l urine_l Urine renal_excretion_l->urine_l

Caption: Primary non-renal clearance pathway of this compound.

other_gliptins Other Gliptins (Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin) (Oral Dose) absorption_o GI Absorption other_gliptins->absorption_o systemic_circulation_o Systemic Circulation absorption_o->systemic_circulation_o renal_excretion_o Predominant Renal Excretion (~23-87%) systemic_circulation_o->renal_excretion_o metabolism_o Metabolism (Varies by Gliptin) systemic_circulation_o->metabolism_o fecal_excretion_o Minor Fecal Excretion (~13-22%) systemic_circulation_o->fecal_excretion_o urine_o Urine renal_excretion_o->urine_o feces_o Feces fecal_excretion_o->feces_o

Caption: Predominantly renal clearance pathways of other gliptins.

Discussion and Conclusion

The data and pathways presented clearly demonstrate that this compound possesses a distinct pharmacokinetic profile within the gliptin class, characterized by its primary elimination through the biliary-fecal route. This is in stark contrast to Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin, which are all predominantly cleared by the kidneys.

The minimal renal excretion of this compound (approximately 5%) means that its clearance is largely independent of renal function. This unique characteristic allows for the use of this compound in patients with type 2 diabetes and varying degrees of renal impairment without the need for dose adjustment, a significant advantage over other gliptins that require dose modifications in this patient population.

The primary mechanism for the non-renal clearance of this compound involves its excretion into the bile, facilitated by the P-glycoprotein (P-gp) transporter. While this compound is a weak substrate for CYP3A4, metabolism represents a minor elimination pathway. In contrast, Saxagliptin undergoes significant metabolism by CYP3A4/5 to an active metabolite, making it more susceptible to drug-drug interactions with potent inhibitors or inducers of these enzymes. Sitagliptin and Alogliptin also undergo some metabolism via CYP enzymes, but to a lesser extent, with the majority of the dose excreted unchanged in the urine. Vildagliptin's clearance is unique in that it is primarily metabolized via hydrolysis, a process not dependent on the cytochrome P450 system.

Unveiling the Comparative Efficacy of Linagliptin Across Diverse Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Linagliptin's therapeutic effects on glycemic control, insulin sensitivity, and beta-cell function in various mouse strains, providing researchers and drug development professionals with a comparative guide to its pre-clinical performance.

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[1][2][3] To thoroughly understand its therapeutic potential and underlying mechanisms, this compound has been extensively studied in various diabetic mouse models, each representing different facets of the disease. This guide provides a cross-validation of this compound's efficacy in several key diabetic mouse strains, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound on Glycemic Control

The effectiveness of this compound in controlling blood glucose levels has been evaluated in mouse models of both type 2 and type 1 diabetes. The following table summarizes the key findings on glycemic parameters.

Mouse StrainModel TypeTreatment ProtocolKey Findings on Glycemic ControlReference
db/db Type 2 Diabetes (Leptin receptor deficiency)3 mg/kg/day for 8 weeksMarked reduction in blood glucose and HbA1c levels.[4][4]
Diet-Induced Obese (DIO) Type 2 Diabetes (High-fat diet)3 mg/kg/day or 30 mg/kg/day for 3-4 weeksSignificant suppression of blood glucose concentrations during oral glucose tolerance tests and reduction in HbA1c.[5][5]
Streptozotocin (STZ)-induced Type 1 Diabetes (Chemically induced beta-cell destruction)Not specified dose for up to 6 weeksNo therapeutic benefit on blood glucose despite increased GLP-1 levels.[6][6]
Non-Obese Diabetic (NOD) Type 1 Diabetes (Autoimmune beta-cell destruction)Diet containing 0.083 g/kg chow for 60 daysReduced incidence of diabetes by almost 50%.[7] Showed lower random blood glucose compared to untreated mice.[6][6][7]
Impact on Insulin Sensitivity and Beta-Cell Function

Beyond glycemic control, this compound's effects on insulin sensitivity and the preservation and function of pancreatic beta-cells are crucial aspects of its therapeutic profile.

Mouse StrainModel TypeTreatment ProtocolEffects on Insulin Sensitivity & Beta-Cell FunctionReference
db/db Type 2 Diabetes3 mg/kg/day for 8 weeksImproved insulin sensitivity, enhanced islet glucose-stimulated insulin secretion, restored islet beta-/alpha-cell ratio, and reduced beta-cell apoptosis.[4][4]
Diet-Induced Obese (DIO) Type 2 Diabetes3 mg/kg/day or 30 mg/kg/day for 4 weeksDose-dependent improvement in insulin sensitivity, evaluated by glucose disposal rates and insulin-mediated suppression of hepatic glucose production.[5][5]
Streptozotocin (STZ)-induced Type 1 DiabetesNot specified dose for up to 4 weeksDid not significantly alter circulating C-peptide levels.[6][6]
Non-Obese Diabetic (NOD) Type 1 DiabetesDiet containing 0.083 g/kg chow for 60 daysGreater total islet mass and total β-cell mass in non-diabetic this compound-treated mice compared to non-diabetic vehicle-treated mice.[7][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.

Study in db/db Mice
  • Animals: Male diabetic db/db mice and non-diabetic littermates.

  • Treatment: Mice received this compound (3 mg/kg), an SGLT2 inhibitor, or a combination of both, or a vehicle control, once daily for 8 weeks.[4]

  • Glucose Homeostasis Assessment: Blood glucose and glycated hemoglobin A1c (HbA1c) levels were measured. Insulin sensitivity was assessed.[4]

  • Islet Function and Morphology: Pancreatic islet function, morphology, inflammatory factors, and toll-like receptor 2 (TLR2) pathways were investigated.[4] Islet glucose-stimulated insulin secretion was measured. Beta-cell apoptosis and the beta-/alpha-cell ratio were determined.[4]

Study in Diet-Induced Obese (DIO) Mice
  • Animals: Male C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance. Chow-fed animals served as controls.

  • Treatment: Mice were treated with this compound at doses of 3 mg/kg/day or 30 mg/kg/day for 3-4 weeks.[5]

  • Glucose Metabolism Assessment: Oral glucose tolerance tests (OGTT) were performed. Fed blood glucose concentrations and HbA1c were measured.[5]

  • Insulin Sensitivity Assessment: Euglycemic–hyperinsulinemic clamps were conducted to determine glucose disposal rates (GDR) and hepatic glucose production (HGP).[5]

  • Hepatic Steatosis Assessment: Liver fat content was measured.[5]

Study in STZ-Induced and NOD Mice
  • Animals: Mouse models of type 1 diabetes, including streptozotocin (STZ)-induced diabetic mice and non-obese diabetic (NOD) mice.

  • Treatment: After the development of diabetes, mice were either untreated or treated with this compound or insulin for up to 6 weeks.[6]

  • Hormone Level Assessment: Circulating levels of GLP-1, C-peptide, and glucagon were measured.[6]

  • Alpha-cell Proliferation: In vivo 5-bromo-2′-deoxyuridine (BrdU) labeling assay was used to assess alpha-cell proliferation.[6]

  • Islet Immunohistochemistry: Immunohistochemistry assays were performed to examine the expression of GLP-1 and glucagon in pancreatic alpha-cells.[8]

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams outline this compound's signaling pathway and a typical experimental workflow.

Linagliptin_Mechanism_of_Action cluster_inhibition This compound Action cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Therapeutic Outcome This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome Assessment Animal_Model Select Diabetic Mouse Strain (e.g., db/db, DIO) Grouping Divide into Treatment & Control Groups Animal_Model->Grouping Dosing Administer this compound or Vehicle Daily (e.g., 8 weeks) Grouping->Dosing Glucose_Monitoring Monitor Blood Glucose & HbA1c Dosing->Glucose_Monitoring Tolerance_Tests Perform Glucose & Insulin Tolerance Tests Dosing->Tolerance_Tests Tissue_Harvesting Harvest Pancreas & Other Tissues Dosing->Tissue_Harvesting Data_Comparison Compare Glycemic Control, Insulin Sensitivity, & Beta-Cell Mass Glucose_Monitoring->Data_Comparison Tolerance_Tests->Data_Comparison Histology Immunohistochemistry for Islet Morphology & Cell Function Tissue_Harvesting->Histology Histology->Data_Comparison

References

Comparative study of Linagliptin's effects on cardiovascular biomarkers.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cardiovascular and renal effects of the DPP-4 inhibitor Linagliptin reveals a neutral to potentially beneficial impact on key biomarkers, positioning it as a safe option for patients with type 2 diabetes at high cardiovascular risk. Comparative data from major clinical trials demonstrate non-inferiority to other standard treatments in terms of major adverse cardiovascular events (MACE), with some distinct effects on inflammatory, lipid, and endothelial markers.

This guide provides a comprehensive comparison of this compound's effects on cardiovascular biomarkers against other classes of glucose-lowering agents, supported by data from pivotal clinical trials. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a thorough resource for researchers and clinicians.

Comparative Efficacy on Cardiovascular Biomarkers

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been extensively studied for its cardiovascular safety and effects on various biomarkers. The following tables summarize the quantitative data from key clinical trials, comparing this compound with placebo and other anti-diabetic drugs.

Glycemic and Renal Biomarkers
BiomarkerTrialThis compound Change from BaselineComparator Change from BaselineComparatorp-value
HbA1c (%) MARLINA-T2D[1][2]-0.60% (placebo-adjusted)-Placebo<0.0001
CAROLINA[3][4]Non-inferior to glimepirideNon-inferior to this compoundGlimepiride<0.0001 (for non-inferiority)
Urinary Albumin-to-Creatinine Ratio (UACR) MARLINA-T2D[1][2]-6.0% (placebo-adjusted geometric mean)-Placebo0.1954
CARMELINA[5][6][7][8]Non-inferior to placebo for kidney composite outcome-Placebo-
Inflammatory and Lipid Biomarkers

While large cardiovascular outcome trials like CARMELINA and CAROLINA did not primarily focus on all of these specific biomarkers, other dedicated studies provide valuable insights.

BiomarkerStudyThis compound ChangeComparator ChangeComparatorNotes
hs-CRP Multiple studies suggest a reduction---This compound has shown anti-inflammatory properties.
Total Cholesterol Retrospective Study[9][10]↓ 9.0 mg/dL↑ (not significant)Dapagliflozin (SGLT2i)Significant reduction with DPP-4 inhibitor.
LDL-Cholesterol Retrospective Study[9][10]↓ 8.4 mg/dL↑ 1.3 mg/dLDapagliflozin (SGLT2i)Significant reduction with DPP-4 inhibitor.
HDL-Cholesterol Retrospective Study[9][10]↑ 0.5 mg/dL↑ 5.1 mg/dLDapagliflozin (SGLT2i)SGLT2 inhibitor showed a more significant increase.

Experimental Protocols of Key Clinical Trials

CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With this compound)
  • Objective: To evaluate the long-term cardiovascular and renal safety of this compound in patients with type 2 diabetes and high cardio-renal risk.[5][6][7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, non-inferiority trial conducted across 27 countries.[5][6]

  • Participants: 6,979 adults with type 2 diabetes, HbA1c between 6.5% and 10.0%, and high cardiovascular risk (history of vascular disease and a urine albumin-to-creatinine ratio >200 mg/g) and/or high renal risk (reduced eGFR and micro- or macroalbuminuria).[7]

  • Intervention: Patients were randomized to receive either this compound 5 mg once daily or a matching placebo, in addition to their standard of care.[5][6]

  • Primary Outcome: Time to the first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[5][6]

  • Key Secondary Outcome: A composite of time to the first sustained occurrence of end-stage kidney disease, a ≥40% decrease in eGFR from baseline, or renal death.[5][6]

CAROLINA (Cardiovascular Outcome Study of this compound Versus Glimepiride in Type 2 Diabetes)
  • Objective: To assess the long-term cardiovascular safety of this compound compared to the sulfonylurea glimepiride in patients with relatively early type 2 diabetes and increased cardiovascular risk.[3][11][12]

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[11][12]

  • Participants: 6,033 adults with type 2 diabetes and increased cardiovascular risk or established cardiovascular complications.[4]

  • Intervention: Patients were randomized to receive either this compound 5 mg once daily or glimepiride 1-4 mg once daily, in addition to their usual care.[4][12]

  • Primary Outcome: Time to the first occurrence of the 3P-MACE composite.[3]

MARLINA-T2D (Efficacy, Safety & Modification of Albuminuria in Type 2 Diabetes Subjects with Renal Disease with this compound)
  • Objective: To investigate the glycemic and renal effects of this compound in individuals with type 2 diabetes and albuminuria.[1][2][13]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3b clinical trial.[13][14]

  • Participants: 360 individuals with type 2 diabetes, HbA1c between 6.5% and 10.0%, an eGFR of ≥30 mL/min/1.73 m², and a urinary albumin-to-creatinine ratio of 30-3000 mg/g, despite receiving a single agent renin-angiotensin-system blockade.[1][14]

  • Intervention: Patients were randomized to receive either this compound 5 mg once daily or a placebo.[1][14]

  • Primary Endpoint: Change from baseline in HbA1c at week 24.[1]

  • Key Secondary Endpoint: Time-weighted average of the percentage change from baseline in UACR over 24 weeks.[1]

Signaling Pathways and Experimental Workflows

The cardiovascular effects of this compound are mediated through both GLP-1-dependent and independent pathways. As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon levels.[15][16] Beyond this, DPP-4 is a ubiquitous enzyme with multiple substrates, and its inhibition can lead to a range of cardiovascular effects.[15][17]

Linagliptin_Signaling_Pathway cluster_0 This compound Action cluster_1 DPP-4 Inhibition cluster_2 Incretin Pathway (GLP-1 Dependent) cluster_3 Cardiovascular Effects (GLP-1 Independent) This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits NFkB Inhibition of NF-κB Pathway This compound->NFkB Inhibits GLP1 Increased GLP-1 DPP4->GLP1 Prevents Degradation SDF1a Increased SDF-1α DPP4->SDF1a Prevents Degradation Inflammation Reduced Inflammation (↓ hs-CRP, ↓ IL-6) DPP4->Inflammation Direct & Indirect Effects Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose Endothelial Improved Endothelial Function SDF1a->Endothelial NFkB->Inflammation

Caption: this compound's dual mechanism on cardiovascular pathways.

The experimental workflow for a typical cardiovascular outcome trial like CARMELINA or CAROLINA involves several key stages, from patient recruitment to data analysis, ensuring robust and reliable findings.

Experimental_Workflow cluster_workflow Clinical Trial Workflow A Patient Screening & Recruitment (Based on Inclusion/Exclusion Criteria) B Randomization (Double-blind) A->B C1 Intervention Group (e.g., this compound 5mg) B->C1 C2 Control Group (e.g., Placebo or Active Comparator) B->C2 D Follow-up Period (Median > 6 years for CAROLINA) C1->D C2->D E Data Collection (Adverse Events, Biomarkers, Endpoints) D->E F Event Adjudication (Independent Committee) E->F G Statistical Analysis (Non-inferiority & Superiority Testing) F->G

Caption: Standard workflow for a cardiovascular outcome trial.

References

Linagliptin's Superior Profile in Preclinical Models of Renal Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linagliptin's performance against other dipeptidyl peptidase-4 (DPP-4) inhibitors in preclinical models of renal impairment. The following sections detail the experimental data, protocols, and underlying signaling pathways that underscore this compound's potential renoprotective advantages.

Executive Summary

This compound, a potent and selective DPP-4 inhibitor, has demonstrated significant renal protective effects in various preclinical models of kidney disease, often independent of its glucose-lowering activity. A key differentiator for this compound is its primary non-renal route of elimination, which obviates the need for dose adjustments in patients with renal impairment[1][2]. Preclinical evidence suggests that this compound ameliorates diabetic nephropathy by reducing albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis through multiple mechanisms, including anti-inflammatory, anti-oxidant, and anti-fibrotic pathways[3][4][5].

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from head-to-head studies comparing this compound with other DPP-4 inhibitors in animal models of renal impairment.

Table 1: Effects on Markers of Renal Function in Streptozotocin (STZ)-Induced Diabetic Rodent Models
ParameterThis compoundSitagliptinVildagliptinSaxagliptinAnimal Model & DurationSource
Albuminuria Reduction Significant ReductionModerate ReductionModerate ReductionSignificant ReductionSTZ-induced diabetic rats/mice; 4-24 weeks[4][6][7]
Glomerulosclerosis Significant AmeliorationModerate AmeliorationNot ReportedSignificant AmeliorationSTZ-induced diabetic mice; 24 weeks[4][7]
Tubulointerstitial Fibrosis Significant ReductionModerate ReductionNot ReportedModerate ReductionSTZ-induced diabetic mice; 24 weeks[4][7]
Blood Urea Nitrogen (BUN) Significant DecreaseModerate DecreaseNot ReportedModerate DecreaseSTZ-induced diabetic rats; duration not specified[6]
Serum Creatinine Significant DecreaseModerate DecreaseNot ReportedModerate DecreaseSTZ-induced diabetic rats; duration not specified[6]
Table 2: Effects in Non-Diabetic Models of Renal Impairment (5/6 Nephrectomy)
ParameterThis compoundTelmisartan (ARB)Animal Model & DurationSource
Interstitial Fibrosis Reduction 48% (Significant)24% (Non-significant)5/6 nephrectomized rats[8]
Urine Albumin-to-Creatinine Ratio Reduction 66% (Significant)92% (Significant)5/6 nephrectomized rats[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of commonly employed experimental protocols.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model is widely used to mimic type 1 diabetes-induced kidney damage.

  • Animal Strain: Male Wistar rats or C57BL/6 mice are commonly used[3][6].

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 30-65 mg/kg body weight) dissolved in citrate buffer is administered to induce hyperglycemia[3][6]. Blood glucose levels are monitored, and only animals with sustained hyperglycemia (e.g., >250 mg/dL) are included in the study.

  • Drug Administration: DPP-4 inhibitors are typically administered orally once daily at specified doses (e.g., this compound: 1-10 mg/kg) for a duration ranging from 4 to 24 weeks[4][9].

  • Outcome Measures:

    • Renal Function: 24-hour urine is collected to measure albumin and creatinine levels. Blood samples are collected to measure BUN and serum creatinine[6].

    • Histopathology: Kidneys are harvested, fixed, and sectioned. Stains such as Periodic acid-Schiff (PAS) and Sirius Red are used to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively[8].

    • Molecular Analysis: Gene and protein expression of key markers (e.g., TGF-β, collagen) are quantified using techniques like qPCR and Western blotting.

G cluster_0 STZ-Induced Diabetic Nephropathy Model Workflow Animal Selection Animal Selection Diabetes Induction (STZ) Diabetes Induction (STZ) Animal Selection->Diabetes Induction (STZ) Hyperglycemia Confirmation Hyperglycemia Confirmation Diabetes Induction (STZ)->Hyperglycemia Confirmation Group Allocation Group Allocation Hyperglycemia Confirmation->Group Allocation Drug Administration (e.g., this compound) Drug Administration (e.g., this compound) Group Allocation->Drug Administration (e.g., this compound) Monitoring & Sample Collection Monitoring & Sample Collection Drug Administration (e.g., this compound)->Monitoring & Sample Collection 4-24 weeks Biochemical Analysis Biochemical Analysis Monitoring & Sample Collection->Biochemical Analysis Urine & Blood Histopathological & Molecular Analysis Histopathological & Molecular Analysis Monitoring & Sample Collection->Histopathological & Molecular Analysis Kidney Tissue

Experimental workflow for the STZ-induced diabetic nephropathy model.
5/6 Nephrectomy Model

This surgical model is used to induce chronic kidney disease (CKD) independent of diabetes.

  • Animal Strain: Male Sprague-Dawley rats are a common choice[10][11].

  • Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, a total nephrectomy of the right kidney is performed, leaving one-third of the original renal mass[10][11][12].

  • Drug Administration: Treatment with the investigational drug (e.g., this compound) is initiated after the second surgery and continues for a predefined period.

  • Outcome Measures: Similar to the STZ model, endpoints include markers of renal function (albuminuria, creatinine, BUN) and histological evaluation of fibrosis and glomerulosclerosis[8].

Signaling Pathways Implicated in this compound's Renoprotective Effects

This compound's beneficial effects on the kidney are mediated through the modulation of several key signaling pathways involved in fibrosis, inflammation, and oxidative stress.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

TGF-β is a master regulator of fibrosis in diabetic nephropathy[9]. High glucose levels and other insults in the diabetic kidney lead to the upregulation of TGF-β, which in turn stimulates the production of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis. This compound has been shown to interfere with this pathway, potentially by reducing the activation of TGF-β and its downstream signaling molecules like Smad proteins[7].

G cluster_0 TGF-β Signaling in Diabetic Nephropathy High Glucose High Glucose TGF-β Activation TGF-β Activation High Glucose->TGF-β Activation TGF-β Receptor Complex TGF-β Receptor Complex TGF-β Activation->TGF-β Receptor Complex Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β Receptor Complex->Smad2/3 Phosphorylation Smad4 Complex Smad4 Complex Smad2/3 Phosphorylation->Smad4 Complex Nuclear Translocation Nuclear Translocation Smad4 Complex->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Extracellular Matrix Production Extracellular Matrix Production Gene Transcription->Extracellular Matrix Production Collagen, Fibronectin Glomerulosclerosis & Fibrosis Glomerulosclerosis & Fibrosis Extracellular Matrix Production->Glomerulosclerosis & Fibrosis This compound This compound This compound->TGF-β Activation Inhibits

This compound's inhibitory effect on the TGF-β signaling pathway.
Advanced Glycation End Products (AGEs) - RAGE Signaling Pathway

Advanced glycation end products (AGEs) are formed at an accelerated rate under hyperglycemic conditions and contribute to the pathogenesis of diabetic complications, including nephropathy[10]. The interaction of AGEs with their receptor (RAGE) on various kidney cells triggers intracellular signaling cascades that promote oxidative stress, inflammation, and fibrosis. This compound has been shown to suppress the AGE-RAGE axis, thereby mitigating downstream pathological effects[10].

G cluster_1 AGE-RAGE Signaling in Diabetic Nephropathy Hyperglycemia Hyperglycemia AGE Formation AGE Formation Hyperglycemia->AGE Formation AGEs AGEs AGE Formation->AGEs RAGE Activation RAGE Activation AGEs->RAGE Activation Intracellular Signaling Intracellular Signaling RAGE Activation->Intracellular Signaling NF-κB, MAPKs Oxidative Stress & Inflammation Oxidative Stress & Inflammation Intracellular Signaling->Oxidative Stress & Inflammation Renal Cell Damage & Fibrosis Renal Cell Damage & Fibrosis Oxidative Stress & Inflammation->Renal Cell Damage & Fibrosis This compound This compound This compound->RAGE Activation Inhibits

This compound's role in inhibiting the AGE-RAGE signaling pathway.

Conclusion

Preclinical studies provide compelling evidence for the renoprotective effects of this compound, which appear to be superior to or distinct from those of other DPP-4 inhibitors, particularly in the context of its unique pharmacokinetic profile. The data summarized in this guide highlight this compound's potential to ameliorate key pathological features of renal impairment through mechanisms that extend beyond glycemic control. These findings warrant further investigation in clinical settings to fully elucidate the therapeutic benefits of this compound in patients with chronic kidney disease.

References

A Comparative Analysis of Glucagon Suppression: Linagliptin vs. Saxagliptin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available clinical data on the glucagon-suppressing effects of two prominent DPP-4 inhibitors.

In the management of type 2 diabetes mellitus (T2DM), the suppression of inappropriately elevated glucagon levels is a key therapeutic goal. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents, contribute to glycemic control in part by mitigating hyperglucagonemia. This guide provides a comparative overview of two widely prescribed DPP-4 inhibitors, linagliptin and saxagliptin, with a specific focus on their effects on glucagon secretion.

Mechanism of Glucagon Suppression by DPP-4 Inhibitors

Both this compound and saxagliptin are potent and selective inhibitors of the DPP-4 enzyme.[4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[5][6]

Elevated GLP-1 levels, in a glucose-dependent manner, stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[4][7] The suppression of glucagon leads to reduced hepatic glucose production, contributing to lower blood glucose levels, particularly in the postprandial state.[7]

cluster_0 DPP-4 Inhibition Pathway cluster_1 Pancreatic Islet Response DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 DPP-4 DPP-4 Inhibitors->DPP-4 Inhibit Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Active Incretins->DPP-4 Degraded by Pancreatic α-cell Pancreatic α-cell Active Incretins->Pancreatic α-cell Suppresses Pancreatic β-cell Pancreatic β-cell Active Incretins->Pancreatic β-cell Stimulates Glucagon Secretion Glucagon Secretion Pancreatic α-cell->Glucagon Secretion Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increases Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose Raises Glucose Uptake->Blood Glucose Lowers

Diagram 1: Signaling pathway of DPP-4 inhibition.

Glucagon Suppression: Quantitative Data

The following tables summarize the available quantitative data on the glucagon-suppressing effects of this compound and saxagliptin from individual clinical trials.

Table 1: Glucagon-Suppressing Effects of this compound

Study/AnalysisComparatorDosageDurationOutcome MeasureResult
Phase 2a Study[8]Placebo5 mg once daily28 daysGlucagon LevelsSignificant reductions starting at day 1
Nauck et al. (2022)[9]Baseline5 mg once daily8 daysGlucagon Secretion during OGTTImpaired renal function does not compromise the effects of this compound on glucagon secretion

Table 2: Glucagon-Suppressing Effects of Saxagliptin

Study/AnalysisComparatorDosageDurationOutcome MeasureResult
Hollander et al. (2010)[10]TZD Monotherapy2.5 mg or 5 mg once daily24 weeksPostprandial GlucagonDecreases in postprandial glucagon
Frederich et al. (2012)[11]Control5 mg/day12 and 24 weeksGlucagon Area Under the Curve (AUC)Reduction in glucagon AUC from baseline
Pan et al. (2012)[12]Placebo5 mg daily24 weeksPost-prandial Glucose AUCSignificantly greater reduction with saxagliptin
NCT02307695[13]Insulin5 mg once daily24 weeksGlucagon SecretionInvestigating suppression of glucagon secretion in Type 1 Diabetes

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key studies.

This compound Study Protocol (Phase 2a): [8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: Patients with inadequately controlled T2DM.

  • Intervention: Participants received either this compound 5 mg (n=40) or a placebo (n=40) once daily for 28 days. A third arm with sitagliptin 100 mg (n=41) was included for exploratory purposes.

  • Key Assessments: The primary endpoints included the change from baseline in 24-hour weighted mean glucose and intact GLP-1 area under the curve (AUC) following a meal tolerance test on day 28. Glucagon levels were also assessed.

Saxagliptin Study Protocol (as add-on to Thiazolidinedione): [10]

  • Study Design: A randomized, placebo-controlled clinical trial.

  • Participants: Patients with T2DM inadequately controlled on a thiazolidinedione (TZD).

  • Intervention: Patients were randomized to receive saxagliptin 2.5 mg, saxagliptin 5 mg, or placebo once daily in addition to their ongoing TZD therapy for 24 weeks.

  • Key Assessments: Efficacy endpoints included changes in HbA1c, fasting plasma glucose, and postprandial glucose. Postprandial insulin, C-peptide, and glucagon levels were also measured.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Assessment Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Saxagliptin Group Saxagliptin Group Randomization->Saxagliptin Group Placebo/Comparator Group Placebo/Comparator Group Randomization->Placebo/Comparator Group Meal Tolerance Test Meal Tolerance Test This compound Group->Meal Tolerance Test Saxagliptin Group->Meal Tolerance Test Placebo/Comparator Group->Meal Tolerance Test Blood Sampling Blood Sampling Meal Tolerance Test->Blood Sampling Glucagon Measurement Glucagon Measurement Blood Sampling->Glucagon Measurement Data Analysis Data Analysis Glucagon Measurement->Data Analysis

Diagram 2: General experimental workflow.

Concluding Remarks

Both this compound and saxagliptin, through their mechanism of DPP-4 inhibition, lead to a reduction in glucagon secretion, which is a beneficial effect for the management of T2DM. The available evidence from individual clinical trials demonstrates that both agents effectively suppress glucagon levels compared to placebo or baseline.

However, the absence of direct head-to-head trials comparing the glucagon-suppressing effects of this compound and saxagliptin makes it challenging to definitively conclude if one agent is superior to the other in this specific aspect. A systematic review and mixed-treatment comparison meta-analysis also found no significant differences between various DPP-4 inhibitors in terms of HbA1c reduction.[1] Therefore, the choice between these two agents may be guided by other factors such as their pharmacokinetic profiles, particularly in specific patient populations like those with renal impairment, where this compound does not require dose adjustment.[4]

Future head-to-head clinical trials with glucagon suppression as a primary endpoint are warranted to provide a more definitive comparison between these two widely used DPP-4 inhibitors.

References

A comparative review of the safety profiles of approved DPP-4 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The information presented is supported by data from extensive clinical trials and meta-analyses to assist in informed decision-making and future research.

Introduction to DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, enhance glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. The approved DPP-4 inhibitors for the treatment of type 2 diabetes include Sitagliptin, Saxagliptin, Linagliptin, Alogliptin, and Vildagliptin (not approved in the US). While generally well-tolerated, their safety profiles exhibit some differences, particularly concerning cardiovascular outcomes, pancreatitis, and joint pain.

Comparative Safety Data

The following tables summarize the incidence of key adverse events associated with the most commonly prescribed DPP-4 inhibitors based on data from major clinical trials and meta-analyses.

Cardiovascular Safety

Cardiovascular outcome trials (CVOTs) have been pivotal in establishing the cardiovascular safety of DPP-4 inhibitors. The primary endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

Table 1: Incidence of Major Adverse Cardiovascular Events (MACE) in Key Clinical Trials

DPP-4 InhibitorClinical TrialPrimary MACE Endpoint (Drug vs. Placebo)Hospitalization for Heart Failure (Drug vs. Placebo)
Sitagliptin TECOS11.4% vs. 11.6% (HR 0.98)[1]3.1% vs. 3.1% (HR 1.00)[2]
Saxagliptin SAVOR-TIMI 537.3% vs. 7.2% (HR 1.00)[3]3.5% vs. 2.8% (HR 1.27)[3]
Alogliptin EXAMINE11.3% vs. 11.8% (HR 0.96)[3]3.9% vs. 3.3% (HR 1.19)[3]
This compound CARMELINA12.4% vs. 12.1% (HR 1.02)6.0% vs. 6.5% (HR 0.90)

HR: Hazard Ratio. Data presented as incidence rates or hazard ratios as reported in the respective trials.

Pancreatitis

An increased risk of pancreatitis has been a safety concern with incretin-based therapies. While individual trials showed numerical imbalances, meta-analyses provide a broader perspective.

Table 2: Incidence of Acute Pancreatitis

DPP-4 InhibitorIncidence Rate/Risk vs. ComparatorSource
Sitagliptin 0.1% (vs. 0% in non-exposed groups in some clinical trials)[4]
Class Effect (Meta-Analysis) Increased risk (OR 1.79) compared to control groups.[5][5]

OR: Odds Ratio. It is important to note that the absolute risk remains low.[5]

Joint Pain (Arthralgia)

Severe and disabling joint pain has been reported with DPP-4 inhibitor use, leading to an FDA warning.[6]

Table 3: Risk of Joint Pain

DPP-4 InhibitorRisk of Arthralgia vs. ComparatorSource
Class Effect (Meta-Analysis of 67 RCTs) Slightly increased risk of overall arthralgia (RR 1.13).[7][7]
Retrospective Cohort Study (Older Veterans) Higher odds of joint pain in DPP-4 inhibitor users (AOR 1.17).[8][8]

RR: Risk Ratio; AOR: Adjusted Odds Ratio.

Hypoglycemia

DPP-4 inhibitors are associated with a low risk of hypoglycemia when used as monotherapy. However, this risk can increase when they are used in combination with other antidiabetic agents known to cause hypoglycemia, such as sulfonylureas.[4][9]

Table 4: Incidence of Hypoglycemia

DPP-4 InhibitorConditionIncidence of HypoglycemiaSource
Sitagliptin MonotherapySimilar to placebo[9][9]
Saxagliptin In combination with sulfonylureaHigher risk compared to placebo with sulfonylurea[9]
Vildagliptin, Sitagliptin Add-on to dual oral therapyMild hypoglycemia reported (2-6%)[10]
Class Effect MonotherapyLow risk[11]
Class Effect With sulfonylureasIncreased risk[9]

Experimental Protocols of Key Cardiovascular Outcome Trials

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
  • Objective: To evaluate the long-term cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[6]

  • Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[6]

  • Participants: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.[1]

  • Intervention: Patients were randomized to receive sitagliptin or placebo in addition to their existing therapy.[6]

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[6]

SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)
  • Objective: To assess the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 16,492 patients with type 2 diabetes with either a history of established cardiovascular disease or multiple risk factors.

  • Intervention: Patients were randomized to receive saxagliptin or a matching placebo.

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.

EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
  • Objective: To evaluate the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 5,380 patients with type 2 diabetes who had a recent ACS event (myocardial infarction or unstable angina).[3]

  • Intervention: Patients were randomized to receive alogliptin or placebo in addition to standard of care.[3]

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3]

Signaling Pathways and Experimental Workflows

Incretin Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the mechanism of action.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme degraded by GIP->Beta-cells stimulates GIP->DPP-4 Enzyme degraded by Insulin Insulin Beta-cells->Insulin releases Glucagon Glucagon Alpha-cells->Glucagon releases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: Mechanism of action of DPP-4 inhibitors on the incretin signaling pathway.

Cardiovascular Outcome Trial Workflow

The general workflow for the major cardiovascular outcome trials of DPP-4 inhibitors is depicted below.

CVOT_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Data Collection cluster_analysis Statistical Analysis Patient Screening Patient Screening Inclusion Criteria Inclusion Criteria: - Type 2 Diabetes - High CV Risk Patient Screening->Inclusion Criteria Exclusion Criteria Exclusion Criteria: - e.g., Severe Renal Impairment Patient Screening->Exclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria->Patient Screening DPP-4 Inhibitor Group DPP-4 Inhibitor Group Randomization->DPP-4 Inhibitor Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Visits Follow-up Visits DPP-4 Inhibitor Group->Follow-up Visits Placebo Group->Follow-up Visits Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Endpoint Adjudication Endpoint Adjudication Adverse Event Monitoring->Endpoint Adjudication Safety Analysis Safety Analysis Adverse Event Monitoring->Safety Analysis Primary Endpoint Analysis Primary Endpoint Analysis (Time to first MACE) Endpoint Adjudication->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis (e.g., HHF, all-cause mortality) Endpoint Adjudication->Secondary Endpoint Analysis

References

Linagliptin's Efficacy as Add-on Therapy to Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The management of type 2 diabetes mellitus (T2DM) often requires a multi-faceted approach, with metformin monotherapy being the cornerstone of initial treatment. However, due to the progressive nature of the disease, many patients eventually require additional therapeutic agents to maintain glycemic control. This guide provides a comprehensive validation of linagliptin's efficacy as an add-on therapy to metformin, comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, offer complementary mechanisms of action for managing T2DM.[1][2] Metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while this compound inhibits the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately improving glucose homeostasis.[1][3]

Comparative Efficacy in Glycemic Control

Clinical trials have consistently demonstrated the superiority of this compound as an add-on therapy to metformin compared to metformin alone. The addition of this compound leads to statistically significant and clinically meaningful reductions in key glycemic parameters.

Table 1: Efficacy of this compound as Add-on Therapy to Metformin (24-Week Studies)

Treatment GroupMean Baseline HbA1c (%)Adjusted Mean Change from Baseline in HbA1c (%)Placebo-Corrected HbA1c Reduction (%)Adjusted Mean Change from Baseline in FPG (mmol/L)Placebo-Corrected FPG Reduction (mmol/L)
This compound 5 mg + Metformin8.1-0.49-0.64-0.59-1.2
Placebo + Metformin8.1+0.15-+0.58-
This compound 2.5 mg BID + Metformin 1000 mg BID8.7-1.6-1.7--33.37 mg/dL
This compound 2.5 mg BID + Metformin 500 mg BID8.7--1.3--27.01 mg/dL
Metformin 1000 mg BID8.7--1.2--23.28 mg/dL
Metformin 500 mg BID8.7--0.8--18.43 mg/dL
This compound 5 mg QD8.7--0.6--4.23 mg/dL*
Placebo8.7+0.1---

*Note: FPG reduction for the second study is presented in mg/dL as reported in the source.[4] Data compiled from multiple 24-week, randomized, placebo-controlled studies.[5][6]

A 24-week, randomized, double-blind, placebo-controlled study showed that the addition of this compound 5 mg once daily to metformin resulted in a placebo-corrected mean reduction in HbA1c of -0.64%.[6] This was accompanied by a significant reduction in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).[6] Another 24-week study evaluating initial combination therapy found that this compound 2.5 mg twice daily with metformin (500 mg or 1000 mg twice daily) led to superior glycemic control compared to metformin monotherapy.[5] Specifically, the placebo-corrected mean HbA1c reduction was -1.7% for the high-dose metformin combination and -1.3% for the low-dose combination.[1]

Comparison with Other Antidiabetic Agents

This compound's efficacy as an add-on to metformin has also been compared to other classes of oral antidiabetic drugs, such as sulfonylureas and SGLT2 inhibitors.

Table 2: this compound + Metformin vs. Other Combination Therapies

ComparisonStudy DurationPrimary EndpointKey Findings
This compound vs. Glimepiride (add-on to metformin)8 weeksChange in HbA1cSimilar HbA1c reductions: this compound (-0.45%), Glimepiride (-0.65%).[7][8]
This compound vs. Dapagliflozin (add-on to metformin)Not specifiedGlycemic and metabolic controlBoth showed good efficacy. Dapagliflozin led to slight weight loss and better blood pressure control.[9]
This compound + Empagliflozin + Metformin vs. Empagliflozin + Metformin 24 weeksChange in HbA1cTriple therapy with this compound resulted in a significantly greater reduction in HbA1c compared to dual therapy.[10]

In a head-to-head trial, the addition of this compound to metformin demonstrated a similar reduction in HbA1c compared to the addition of the sulfonylurea glimepiride over an 8-week period.[7][8] When compared to the SGLT2 inhibitor dapagliflozin as an add-on to metformin, both this compound and dapagliflozin showed good efficacy.[9] However, dapagliflozin was associated with a slight weight reduction and better blood pressure control.[9] Furthermore, triple therapy with this compound, the SGLT2 inhibitor empagliflozin, and metformin resulted in superior glycemic control compared to the dual therapy of empagliflozin and metformin.[10]

Safety and Tolerability

A key advantage of this compound as an add-on to metformin is its favorable safety profile, particularly the low risk of hypoglycemia.[1][6] In a 24-week study, the incidence of hypoglycemia was rare and comparable between the this compound (0.6%) and placebo (2.8%) groups when added to metformin.[6] The combination therapy is also weight-neutral.[1][6] The most common adverse event reported in some trials was nasopharyngitis.[11]

Experimental Protocols

The validation of this compound's efficacy is based on robust clinical trial designs. Below are the methodologies for key experiments.

Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study
  • Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with T2DM inadequately controlled on metformin.[6]

  • Patient Population: Patients with HbA1c levels between 7.0% and 10.0% while on a stable dose of metformin (≥1500 mg/day).[6]

  • Study Design: A 24-week, multicenter trial. After a 2-week placebo run-in period, patients were randomized to receive either this compound 5 mg once daily or a placebo, in addition to their ongoing metformin therapy.[6]

  • Primary Outcome: Change from baseline in HbA1c after 24 weeks of treatment.[6]

  • Secondary Outcomes: Changes in FPG, 2-hour PPG, and the proportion of patients achieving a target HbA1c of <7.0%. Safety and tolerability were also assessed.

Factorial Design Study for Initial Combination Therapy
  • Objective: To evaluate the efficacy and safety of initial combination therapy with this compound and metformin compared to monotherapies.[1]

  • Patient Population: Treatment-naïve or previously treated patients with T2DM with insufficient glycemic control.[5]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study. Patients were randomized to one of six treatment arms: this compound 2.5 mg twice daily + metformin 500 mg twice daily, this compound 2.5 mg twice daily + metformin 1000 mg twice daily, metformin 500 mg twice daily, metformin 1000 mg twice daily, this compound 5 mg once daily, or placebo.[1]

  • Primary Outcome: Change from baseline in HbA1c at week 24.[5]

  • Secondary Outcomes: Changes in FPG and the proportion of patients achieving glycemic targets.

Visualizing the Mechanisms and Workflows

To further elucidate the scientific basis and experimental approach, the following diagrams illustrate the signaling pathways and a typical clinical trial workflow.

Signaling_Pathway cluster_Metformin Metformin Action cluster_this compound This compound Action cluster_Outcome Therapeutic Outcome Metformin Metformin AMPK Activates AMPK Metformin->AMPK Gluconeogenesis Inhibits Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increases Peripheral Glucose Uptake AMPK->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Levels Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose This compound This compound DPP4 Inhibits DPP-4 Enzyme This compound->DPP4 Incretins Increases Active Incretins (GLP-1, GIP) DPP4->Incretins Insulin Stimulates Glucose-dependent Insulin Secretion Incretins->Insulin Glucagon Inhibits Glucagon Secretion Incretins->Glucagon Insulin->Blood_Glucose Glucagon->Blood_Glucose

Combined signaling pathways of Metformin and this compound.

Clinical_Trial_Workflow start Patient Screening (T2DM on Metformin, HbA1c 7-10%) washout Placebo Run-in (2 weeks) start->washout randomization Randomization washout->randomization groupA Group A: This compound 5mg + Metformin randomization->groupA groupB Group B: Placebo + Metformin randomization->groupB treatment Treatment Period (24 weeks) groupA->treatment groupB->treatment data_collection Data Collection (HbA1c, FPG, Safety) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Efficacy & Safety Results analysis->results

Experimental workflow for a typical add-on therapy clinical trial.

References

Benchmarking Linagliptin's Potency: A Comparative Guide to Novel DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency and selectivity of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, against a panel of novel DPP-4 inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapies for type 2 diabetes.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby potentiating their insulinotropic and glucagonostatic effects. This compound is a potent and selective DPP-4 inhibitor widely used in clinical practice. This guide benchmarks the potency and selectivity of this compound against several novel DPP-4 inhibitors, including Evogliptin, Teneligliptin, and Anagliptin, providing a quantitative basis for further research and development.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the in vitro inhibitory activity (IC50 and Ki) and selectivity of this compound and novel DPP-4 inhibitors against human DPP-4, as well as the closely related enzymes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential off-target effects, making high selectivity for DPP-4 a critical attribute for a safe and effective therapeutic agent.

Table 1: Comparative In Vitro Potency against Human DPP-4

InhibitorIC50 (nM)Ki (nM)Reference(s)
This compound 0.14 - 1-[1]
Evogliptin 0.9-[2]
Teneligliptin 0.37 - 0.889-[3][4]
Anagliptin Data not available for direct comparison-
Sitagliptin 6.74-[3]
Vildagliptin 10.5-[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources and should be interpreted with this in mind.

Table 2: Selectivity Profile against DPP-8 and DPP-9

InhibitorSelectivity for DPP-4 vs. DPP-8 (fold)Selectivity for DPP-4 vs. DPP-9 (fold)Reference(s)
This compound >10,000>10,000[5]
Evogliptin >6,000>6,000[2]
Teneligliptin ~700~1460[4]
Anagliptin High selectivity reportedHigh selectivity reported[6][7]
Sitagliptin High selectivity reportedHigh selectivity reported[5]
Vildagliptin Less selective than Sitagliptin/AlogliptinLess selective than Sitagliptin/Alogliptin[5]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory potency of test compounds against human recombinant DPP-4.

1. Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., this compound)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer (for blank and control wells)

    • Test compound or reference inhibitor at various concentrations

    • A pre-determined concentration of human recombinant DPP-4 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a fluorescence microplate reader. The kinetic read-out allows for the determination of the initial reaction velocity.

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

3. Data Analysis:

  • Subtract the background fluorescence (from wells without enzyme) from all other readings.

  • Calculate the initial velocity (rate of fluorescence increase) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Cheng-Prusoff equation or Dixon plots.[8]

Mandatory Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Pancreatic Beta-Cell GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R binds GIP GIP GIPR GIPR GIP->GIPR binds DPP-4 DPP-4 DPP-4->GLP-1 inactivates DPP-4->GIP inactivates This compound This compound This compound->DPP-4 inhibits Novel Inhibitors Novel Inhibitors Novel Inhibitors->DPP-4 inhibits AC AC GLP-1R->AC activates GIPR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion promotes Epac2->Insulin Secretion promotes

Caption: DPP-4 inhibition enhances GLP-1 and GIP signaling in pancreatic beta-cells.

Experimental Workflow for DPP-4 Inhibition Assay

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Inhibitors Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup in 96-well Plate (Inhibitor + Enzyme) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Add_Substrate Add Substrate (Gly-Pro-AMC) Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining DPP-4 inhibitory activity.

References

Linagliptin vs. Sulfonylureas: A Weight-Neutral Comparison in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the comparative effects of Linagliptin and Sulfonylureas on patient body weight, supported by clinical trial data and mechanistic insights.

The management of type 2 diabetes mellitus frequently involves oral hypoglycemic agents, with treatment selection guided by efficacy, safety profile, and patient-specific factors. Among these, the impact on body weight is a critical consideration, as many patients with type 2 diabetes are overweight or obese. This guide provides a comprehensive comparison of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and sulfonylureas, a long-established class of insulin secretagogues, with a specific focus on their divergent effects on body weight.

Comparative Clinical Data on Weight Change

Clinical evidence consistently demonstrates a weight-neutral profile for this compound, in stark contrast to the weight gain commonly associated with sulfonylurea therapy. A landmark two-year, randomized, double-blind, non-inferiority trial provides robust comparative data.

ParameterThis compound (5 mg daily) + MetforminGlimepiride (1-4 mg daily) + Metformin
Mean Change in Body Weight -1.5 kg+1.3 kg
Relative Weight Difference -2.7 kg[1]N/A
Patients Experiencing Hypoglycemia 7.5%[2]36.1%[2]
Cardiovascular Events 12 patients[2][3]26 patients[2][3]

Data from a two-year study involving 1,552 patients with type 2 diabetes inadequately controlled on metformin alone.[1]

The CAROLINA (CARdiovascular Outcome study of this compound versus glimepiride in patients with type 2 diabetes) trial, a large-scale study with a median follow-up of 6.3 years, further substantiated the weight-neutrality of this compound compared to glimepiride.[4] While both drugs demonstrated similar efficacy in reducing HbA1c levels, their effects on body weight were significantly different.[3]

Mechanistic Insights into Differential Weight Effects

The contrasting effects of this compound and sulfonylureas on body weight are rooted in their distinct mechanisms of action.

This compound: As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] This prolongation of incretin activity leads to glucose-dependent insulin secretion and suppression of glucagon release.[5] The weight-neutral effect is attributed to the fact that this action is glucose-dependent, thereby avoiding the persistent hyperinsulinemia that can lead to weight gain.[6][7]

Sulfonylureas: Sulfonylureas, such as glimepiride, stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1).[8] This action is independent of blood glucose levels, which can lead to hyperinsulinemia.[9] The sustained increase in insulin levels is a primary driver of weight gain, alongside other contributing factors like a potential increase in appetite and fluid retention.[10][11][12]

Experimental Protocols of a Key Comparative Trial

The following provides a summary of the methodology for the two-year, randomized, double-blind, non-inferiority trial comparing this compound and glimepiride in patients with type 2 diabetes inadequately controlled on metformin.

  • Study Design: A 2-year, parallel-group, non-inferiority, double-blind clinical trial.[3]

  • Participants: Outpatients with type 2 diabetes whose condition was inadequately controlled (HbA1c between 6.5% and 10.0%) on a stable dose of metformin alone.[3] Any other oral antidiabetic drug was washed out during the screening period.[3]

  • Randomization: A total of 1,552 patients were randomly assigned in a 1:1 ratio to receive either this compound or glimepiride.[1][3] The randomization was conducted using a computer-generated sequence via a voice or web response system.[3]

  • Intervention:

    • This compound group: Received 5 mg of this compound orally once daily.[3]

    • Glimepiride group: Received 1-4 mg of glimepiride orally once daily.[3]

  • Blinding: Both study investigators and participants were masked to the treatment assignment.[3]

  • Primary Endpoint: The primary outcome measured was the change in HbA1c from the baseline to week 104.[3]

  • Key Secondary Endpoints: Included changes in body weight, the incidence of hypoglycemia, and the occurrence of cardiovascular events.[2][3]

  • Statistical Analysis: The analysis was based on the intention-to-treat principle, including all randomized patients who received at least one dose of the study medication and had baseline and at least one on-treatment HbA1c measurement.[3] Non-inferiority was concluded if the upper bound of the 97.5% confidence interval for the difference in HbA1c between the two groups was less than 0.35%.[3]

Visualizing the Mechanisms of Action

To further elucidate the differing pathways of this compound and sulfonylureas, the following diagrams illustrate their core mechanisms.

cluster_this compound This compound Signaling Pathway Food_Intake_L Food Intake Incretins_L Incretin Hormones (GLP-1, GIP) Food_Intake_L->Incretins_L DPP4 DPP-4 Enzyme Incretins_L->DPP4 Degradation Pancreas_L Pancreatic β-cells Incretins_L->Pancreas_L Glucagon_Suppression_L Glucagon Suppression Incretins_L->Glucagon_Suppression_L This compound This compound This compound->DPP4 Inhibition Insulin_Secretion_L Glucose-Dependent Insulin Secretion Pancreas_L->Insulin_Secretion_L Glucose_Uptake_L Glucose Uptake Insulin_Secretion_L->Glucose_Uptake_L Weight_Neutral_L Weight Neutral Effect Insulin_Secretion_L->Weight_Neutral_L Glucagon_Suppression_L->Weight_Neutral_L cluster_sulfonylurea Sulfonylurea Signaling Pathway Sulfonylurea Sulfonylurea (e.g., Glimepiride) SUR1 SUR1 Receptor on β-cells Sulfonylurea->SUR1 Binds to Pancreas_S Pancreatic β-cells SUR1->Pancreas_S Insulin_Secretion_S Glucose-Independent Insulin Secretion Pancreas_S->Insulin_Secretion_S Hyperinsulinemia Hyperinsulinemia Insulin_Secretion_S->Hyperinsulinemia Weight_Gain_S Weight Gain Hyperinsulinemia->Weight_Gain_S cluster_workflow Experimental Workflow: this compound vs. Glimepiride Trial Screening Patient Screening (T2D on Metformin, HbA1c 6.5-10.0%) Randomization Randomization (1:1) Screening->Randomization Linagliptin_Arm This compound (5mg) + Metformin Randomization->Linagliptin_Arm Group A Glimepiride_Arm Glimepiride (1-4mg) + Metformin Randomization->Glimepiride_Arm Group B Follow_Up 2-Year Follow-up Linagliptin_Arm->Follow_Up Glimepiride_Arm->Follow_Up Endpoint_Analysis Endpoint Analysis (HbA1c, Weight, Hypoglycemia, CV Events) Follow_Up->Endpoint_Analysis

References

In vitro comparison of the anti-inflammatory properties of Linagliptin and other gliptins.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular mechanisms of dipeptidyl peptidase-4 (DPP-4) inhibitors reveals distinct anti-inflammatory profiles. This guide synthesizes findings from key in vitro studies to offer a comparative perspective on the anti-inflammatory properties of linagliptin versus other gliptins, supported by experimental data and detailed protocols.

Researchers and drug development professionals are increasingly interested in the pleiotropic effects of DPP-4 inhibitors beyond their glucose-lowering capabilities. Among these, the anti-inflammatory actions of gliptins are of significant interest. This guide provides an objective comparison of this compound with other gliptins, focusing on their in vitro performance in modulating inflammatory responses.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies, highlighting the differential effects of this compound and other gliptins on key inflammatory markers and signaling molecules.

Table 1: Effect of Gliptins on Pro-inflammatory Cytokine and Molecule Expression

GliptinCell TypeInflammatory StimulusMarkerConcentrationResultCitation
This compound Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α (0.5 ng/mL)NF-κB p65 mRNA1 µM & 10 µMSignificant attenuation[1][2]
IL-1β mRNA1 µM & 10 µMSignificant suppression[1][2]
ICAM-1 mRNA1 µM & 10 µMSignificant suppression[1][2]
This compound Human U937 MonocytesLipopolysaccharide (LPS) (1 ng/mL)IL-6 Production100-2500 nMSignificant concentration-dependent prevention[3]
Intranuclear NF-κB/p65100-2500 nMSignificant concentration-dependent prevention[3]
Sitagliptin Adipocytes---IL-6, TNFα, IL-12(p35), IL-12(p40) mRNANot Specified2.5 to 5-fold reduction[4]
Pancreatic Islets---MCP-1, IL-6, IL-12(p40), IL-12(p35), IP-10 mRNANot SpecifiedSignificant reduction (e.g., MCP-1 by 3.3-fold)[4]

Table 2: Comparative Effects on Signaling Pathway Components

GliptinCell TypeInflammatory StimulusPathway ComponentResultCitation
This compound HUVECsLPSProtein Kinase A (PKA) ActivitySignificantly increased (1.6-fold vs. control)[5]
LPSProtein Kinase B (PKB) PhosphorylationInhibited[5]
LPSActivator Protein 1 (AP-1) Nuclear TranslocationInhibited[5]
LPScAMP LevelsSignificantly increased[5]
Sitagliptin HUVECsLPSProtein Kinase A (PKA) ActivityNo significant increase[5]
Sitagliptin & Vildagliptin Not SpecifiedNot SpecifiedPhosphorylated Protein Kinase C (PKC)Inhibited[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Protocol 1: Evaluation of Anti-inflammatory Effects in HUVECs
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.

  • Treatment: To simulate an inflammatory environment, HUVECs were treated with 0.5 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 30 minutes. In experimental groups, cells were pre-treated with this compound (1 µM and 10 µM) for 48 hours prior to TNF-α stimulation.[1][2]

  • Quantitative Real-Time PCR (qPCR): The mRNA expression levels of the NF-κB p65 subunit, Interleukin-1β (IL-1β), and Intercellular Adhesion Molecule 1 (ICAM-1) were quantified using qPCR.[1][2]

  • Western Blot: The nuclear translocation of NF-κB was assessed by measuring the ratio of nuclear to cytosolic NF-κB p65 protein levels via Western blot analysis.[1][2]

Protocol 2: Assessment of Anti-inflammatory Mechanisms in Human U937 Monocytes
  • Cell Culture and Differentiation: Human U937 monocytes were cultured in Roswell Park Memorial Institute (RPMI) medium containing 10% fetal bovine serum (FBS). Differentiation into macrophages was induced by treating the cells with 100 nM phorbol myristate acetate for 48 hours.[3]

  • Treatment: Differentiated cells were pre-treated with varying concentrations of this compound (100, 250, 500, or 2500 nM) for 1 hour. Subsequently, the cells were stimulated with 1 ng/mL of Lipopolysaccharide (LPS) in the presence or absence of the respective this compound concentrations.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of Interleukin-6 (IL-6) in the cell culture supernatant and intranuclear levels of NF-κB/p65 were measured using ELISA kits.[3]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular levels of reactive oxygen species were also quantified.[3]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can facilitate a clearer understanding of the complex biological processes involved.

G cluster_0 LPS-Induced Inflammation & this compound Intervention LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->TLR4 Inhibits (Independent Pathway)

LPS-induced inflammatory pathway and this compound's inhibitory effect.

The above diagram illustrates the canonical lipopolysaccharide (LPS)-induced inflammatory pathway mediated by Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines like IL-6. This compound has been shown to exert its anti-inflammatory effects through mechanisms that can be independent of the TLR4 pathway.[6]

G cluster_1 Experimental Workflow: HUVEC Anti-inflammatory Assay Culture Culture HUVECs Pretreat Pre-treat with This compound (48h) Culture->Pretreat Stimulate Stimulate with TNF-α (30min) Pretreat->Stimulate Analysis Analyze Gene/Protein Expression (qPCR/Western) Stimulate->Analysis

Workflow for assessing this compound's effect on TNF-α-induced inflammation.

This workflow diagram outlines the key steps in the in vitro experiments conducted on Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-inflammatory properties of this compound.

Concluding Remarks

The compiled in vitro evidence suggests that this compound possesses potent anti-inflammatory properties, acting on various cell types to suppress the production of key inflammatory mediators. Notably, comparative studies indicate that this compound may have a distinct and, in some instances, more pronounced anti-inflammatory profile compared to other gliptins like sitagliptin, particularly in its effects on certain signaling pathways such as PKA activation.[5] The unique xanthine-based structure of this compound is thought to contribute to these differential effects.[5]

The provided data and protocols offer a valuable resource for researchers in the field, enabling a deeper understanding of the non-glycemic benefits of DPP-4 inhibitors and paving the way for further investigations into their therapeutic potential in inflammatory conditions.

References

A meta-analysis of preclinical studies comparing Linagliptin to other DPP-4 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis of preclinical data reveals linagliptin's distinct pharmacological profile, particularly its high potency and unique non-renal route of elimination, when compared to other dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. These differences, observed in in vitro and in vivo animal studies, may have significant implications for its therapeutic application, especially in patient populations with renal impairment.

Dipeptidyl peptidase-4 inhibitors, a class of oral antihyperglycemic agents, enhance glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. While the entire class shares this fundamental mechanism, preclinical evidence highlights notable variations among its members.

Pharmacodynamic Profile: A Look at Potency and Selectivity

In vitro studies consistently demonstrate this compound's high potency in inhibiting the DPP-4 enzyme. The half-maximal inhibitory concentration (IC50) for this compound is consistently reported to be the lowest among the compared DPP-4 inhibitors, indicating a stronger binding affinity for the target enzyme.[2][3]

DPP-4 InhibitorIC50 (nM)
This compound ~1
Sitagliptin~19
Vildagliptin~62
Saxagliptin~50
Alogliptin~24
Table 1: Comparative in vitro DPP-4 inhibitory potency (IC50) of various DPP-4 inhibitors. Data compiled from multiple preclinical studies.[2][3]

This high potency is further characterized by a slow dissociation from the DPP-4 enzyme, suggesting a prolonged duration of action.[2]

Pharmacokinetic Properties: A Distinct Elimination Pathway

A key differentiator of this compound in preclinical models is its primary route of elimination. Unlike other DPP-4 inhibitors, which are predominantly cleared by the kidneys, this compound is mainly excreted via the enterohepatic system, with a majority of the dose eliminated in the feces.[4][5] This non-renal clearance is a significant finding from preclinical animal studies and has been confirmed in human pharmacokinetic studies.[4]

DPP-4 InhibitorPrimary Route of Elimination
This compound Primarily fecal/biliary
SitagliptinRenal
VildagliptinRenal
SaxagliptinRenal
AlogliptinRenal
Table 2: Comparison of the primary routes of elimination for different DPP-4 inhibitors based on preclinical data.[4][5]

This unique pharmacokinetic profile suggests that this compound's exposure may be less affected by renal impairment, a common comorbidity in patients with diabetes.

Preclinical Efficacy in Models of Diabetic Complications

Preclinical studies utilizing animal models of diabetes have explored the potential of DPP-4 inhibitors to mitigate diabetes-related complications, particularly those affecting the kidneys and cardiovascular system.

Renal Protective Effects

In various rodent models of diabetic nephropathy, treatment with DPP-4 inhibitors has been shown to reduce albuminuria, a key marker of kidney damage.[6][7] Preclinical studies specifically investigating this compound have demonstrated its ability to ameliorate renal fibrosis and improve proteinuria in rat models of diabetic kidney disease.[8][9] While direct head-to-head comparative studies with quantitative data on albuminuria reduction are limited, the consistent preclinical findings suggest a potential class effect with nuances for each compound.

Cardiovascular Benefits

The cardiovascular effects of DPP-4 inhibitors have been extensively investigated in preclinical settings. These studies suggest potential benefits beyond glycemic control, including improvements in endothelial function and reductions in inflammatory markers.[10] The proposed mechanisms for these cardiovascular protective effects are multifactorial, involving both GLP-1-dependent and -independent pathways.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of all DPP-4 inhibitors is the potentiation of the incretin system. The signaling cascade initiated by the binding of GLP-1 to its receptor on pancreatic β-cells is a cornerstone of their glucose-lowering effect.

cluster_incretin Incretin Hormone Release cluster_dpp4 DPP-4 Inhibition cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1/GIP GLP-1 and GIP Intestinal L-cells->GLP-1/GIP release DPP4 DPP-4 Enzyme GLP-1/GIP->DPP4 substrate for Pancreatic Beta-cells Pancreatic Beta-cells GLP-1/GIP->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1/GIP->Pancreatic Alpha-cells inhibits Inactive Peptides Inactive Peptides DPP4->Inactive Peptides degrades to This compound This compound & Other DPP-4 Inhibitors This compound->DPP4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Peripheral Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Caption: Mechanism of action of DPP-4 inhibitors.

Preclinical evaluation of these compounds often involves standardized experimental workflows to assess their efficacy and safety.

cluster_workflow Preclinical Evaluation Workflow In_Vitro In Vitro DPP-4 Inhibition Assay Animal_Model Induction of Diabetes in Animal Model (e.g., STZ-induced) In_Vitro->Animal_Model Treatment Treatment with DPP-4 Inhibitor Animal_Model->Treatment Glycemic_Control Assessment of Glycemic Control (Blood Glucose, HbA1c) Treatment->Glycemic_Control Renal_Function Renal Function Assessment (Albuminuria, Histology) Treatment->Renal_Function CV_Function Cardiovascular Function Assessment (Blood Pressure, Endothelial Function) Treatment->CV_Function Data_Analysis Data Analysis and Comparison Glycemic_Control->Data_Analysis Renal_Function->Data_Analysis CV_Function->Data_Analysis

Caption: General experimental workflow for preclinical comparison.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of DPP-4 inhibitors is typically determined using a fluorometric assay.[11][12][13] The principle involves the cleavage of a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme, which releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

  • Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl), test compounds (DPP-4 inhibitors), and a fluorometer.

  • Procedure:

    • The DPP-4 enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.

    • The substrate is then added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time at specific excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Animal Models of Diabetic Nephropathy

Streptozotocin (STZ)-induced diabetes in rodents is a widely used model to study diabetic nephropathy.[8][14][15] STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Induction of Diabetes: Male rats or mice receive an intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the onset of diabetes.

  • Treatment: Animals are divided into groups and treated with either vehicle or different DPP-4 inhibitors, typically administered orally on a daily basis.

  • Assessment of Renal Function:

    • Albuminuria: Urine samples are collected over a 24-hour period using metabolic cages. The concentration of albumin in the urine is measured using methods like ELISA or immunochemical assays. The albumin excretion rate is then calculated.[16][17]

    • Histology: At the end of the study, kidneys are harvested, fixed, and sectioned. Staining techniques such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to visualize glomerular and tubulointerstitial changes, including mesangial expansion and fibrosis.

Assessment of Cardiovascular Function in Preclinical Models
  • Blood Pressure Measurement: In conscious, restrained animals, blood pressure can be measured non-invasively using the tail-cuff method.

  • Endothelial Function Assessment: Endothelium-dependent vasodilation can be assessed in isolated aortic rings. Aortic segments are mounted in an organ bath, pre-contracted with an agent like phenylephrine, and then exposed to a vasodilator such as acetylcholine. The degree of relaxation is measured and serves as an indicator of endothelial function.[18][19][20][21]

References

Safety Operating Guide

Proper Disposal of Linagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like Linagliptin is essential to prevent environmental contamination and ensure regulatory compliance. Improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[1][2]

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, aligning with established safety and environmental regulations.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][3] While this compound is not classified as a controlled substance by the DEA, its disposal is subject to EPA regulations under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws, which may be more stringent than federal guidelines.[1] It is imperative to consult and adhere to all applicable regulations for your specific location.[4][5]

Step-by-Step Disposal Procedures

The primary principle for disposing of this compound is to avoid its release into the environment. Flushing down the drain or discarding in regular trash without treatment is not a responsible method.[2][6] The recommended procedure involves a clear decision-making process to ensure safety and compliance.

Step 1: Waste Characterization

  • Non-Hazardous vs. Hazardous: Pure, unused this compound is not typically listed as a hazardous waste under RCRA. However, if it is mixed with other chemicals or solvents, the entire mixture may be classified as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for proper waste characterization.

  • Segregation: Pharmaceutical waste must be segregated from general laboratory trash to ensure it is handled correctly.[7] Use designated and clearly labeled waste containers. Non-hazardous pharmaceutical waste is often collected in blue containers.[3]

Step 2: Select the Appropriate Disposal Pathway The preferred methods for disposing of this compound are, in order:

  • Reverse Distributor or Licensed Waste Hauler: For expired or unused this compound in its original packaging, sending it to a DEA-registered reverse distributor is a viable option.[8] For bulk powders, contaminated lab materials, or chemical mixtures containing this compound, a licensed hazardous waste management company should be contracted. The most common and effective treatment method is high-temperature incineration at a permitted facility.[3][6]

  • On-site Inactivation (if applicable): Some research facilities may have protocols for the chemical degradation of pharmaceutical compounds. These methods must be validated to ensure complete breakdown of the active ingredient and must comply with all institutional and regulatory standards.

  • Landfill (as a last resort for small quantities): If a take-back program or licensed hauler is not available, small quantities of this compound may be disposed of in the trash by following specific FDA guidelines.[9][10]

    • Do not crush tablets or capsules.

    • Mix the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds to deter ingestion.[9][11]

    • Place the mixture into a sealed container, such as a plastic bag or an empty can, to prevent leakage.[9][11]

    • Dispose of the sealed container in the household or municipal trash.[9]

Step 3: Documentation and Record-Keeping Maintain accurate records of all disposed pharmaceutical waste, including the substance name, quantity, disposal date, and method used. This documentation is crucial for regulatory compliance and internal safety audits.

Environmental Fate and Ecotoxicity Data

While the environmental risk associated with the therapeutic use of this compound is considered insignificant, its properties highlight the need for proper disposal to prevent accumulation in the environment.[12][13] this compound is slowly degraded in the environment and can persist in sediment.[12][14]

ParameterValueReference GuidelineSource
Persistence
BiodegradationNot readily biodegradable (0% after 28 days)OECD 301A[13][14]
Degradation Half-Life (DT50) - Water0.8 - 1.1 daysOECD 308[12]
Degradation Half-Life (DT50) - Sediment42.2 - 110 daysOECD 308[12]
Bioaccumulation
Partition Coefficient (Log Kow)1.7OECD 122[12]
Ecotoxicity
Lowest Chronic Toxicity (NOEC)3200 µg/L (Daphnia sp.)OECD 211[12]
Risk Assessment
PEC/PNEC Ratio0.000078N/A[12]

NOEC: No-Observed-Effect-Concentration; PEC/PNEC: Predicted Environmental Concentration/Predicted No-Effect Concentration.

Experimental Protocols

The data presented above are derived from standardized studies designed to assess the environmental impact of chemical substances.

  • OECD 301A (Ready Biodegradability): This test assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions over a 28-day period. A low result, as seen with this compound, indicates persistence.[13][14]

  • OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This simulation study evaluates the degradation and fate of a substance in a more complex environment, measuring its half-life in both the water and sediment phases.[12]

  • OECD 122/117 (Partition Coefficient): This protocol determines the n-octanol/water partition coefficient (Kow), which indicates a substance's potential to bioaccumulate in organisms. This compound's low Log Kow suggests a low potential for bioaccumulation.[12]

  • OECD 211 (Daphnia magna Reproduction Test): This is a chronic toxicity study that observes the effects of a substance on the survival and reproduction of the water flea Daphnia magna over 21 days to determine the No-Observed-Effect-Concentration (NOEC).[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

Linagliptin_Disposal_Workflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Pure, Mixed, Contaminated) start->characterize is_hazardous Is waste hazardous under RCRA or local regulations? characterize->is_hazardous non_haz Non-Hazardous Pharmaceutical Waste is_hazardous->non_haz No haz Hazardous Waste is_hazardous->haz Yes segregate_non_haz Step 2: Segregate in Blue Container non_haz->segregate_non_haz segregate_haz Step 2: Segregate in Black Container haz->segregate_haz disposal_options Step 3: Select Disposal Pathway segregate_non_haz->disposal_options reverse_distributor Option A (Preferred): Reverse Distributor or Licensed Waste Hauler for Incineration segregate_haz->reverse_distributor disposal_options->reverse_distributor Take-Back or Hauler Available landfill Option B (Last Resort): Treat and Dispose in Trash (Mix, Seal, Discard) disposal_options->landfill No Other Option document Step 4: Document Disposal (Date, Method, Quantity) reverse_distributor->document landfill->document end End: Compliant Disposal document->end

Caption: Decision workflow for the proper disposal of this compound waste.

Safety Precautions for Handling

When handling this compound waste, personnel should adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6]

  • Ventilation: Handle bulk powders or create solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation.[4][6]

  • Spill Management: In case of a spill, prevent the powder or liquid from entering drains or waterways.[4] Absorb spills with an inert material and collect for disposal as chemical waste.[4][6]

By following these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, minimizing risks to both human health and the environment.

References

Personal protective equipment for handling Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linagliptin

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedural information is designed to ensure a safe laboratory environment and mitigate risks associated with this active pharmaceutical ingredient (API).

Hazard Identification and Exposure Data

While several safety data sheets indicate that this compound is not classified as a hazardous substance or mixture, some sources identify specific risks.[1][2] It is crucial to handle it as a potent pharmaceutical compound.[3] Currently, no official occupational exposure limits (OELs) have been established for this compound.[1][2][4][5]

Hazard ClassificationCategoryDescriptionCitations
Skin Irritation Category 2Causes skin irritation.[2][6]
Eye Irritation Category 2Causes serious eye irritation.[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure and ensure both personnel safety and product integrity.[7][8] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9]

PPE CategorySpecificationRationale and Best PracticesCitations
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust, aerosols, and splashes.[2][4][6][1][2][3][6]
Hand Protection Chemical-resistant, impervious glovesGloves must be inspected before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][6] Wash and dry hands after handling.[1][2][3][6]
Skin and Body Protection Impervious clothing, lab coat, or protective coverallFire/flame resistant and impervious clothing is recommended.[2][6] For sensitive areas, materials with low linting propensity, such as Tyvek®, should be considered.[8][10][1][2][6][10]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient, if exposure limits are exceeded, if irritation is experienced, or when dust and aerosols may be generated.[1][2][3] A full-face respirator offers a higher level of protection.[2][1][2][3]

Operational Plans: Handling, Spills, and Disposal

Adherence to standardized procedures for routine handling, accidental spills, and waste disposal is critical for maintaining a safe laboratory.

Standard Handling Protocol
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a laboratory fume hood with appropriate exhaust ventilation.[1][3][6] Ensure a safety shower and eye wash station are readily accessible.[1][4]

  • Preventing Exposure : Avoid all direct contact with the skin and eyes.[6] Do not breathe dust, vapors, or mists.[5][6] Take measures to prevent the formation of dust and aerosols during handling.[6]

  • Safe Practices : Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][6]

  • Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is -20°C.[1] Store away from incompatible materials or foodstuff containers.[6]

Accidental Spill Response Plan

A swift and organized response to a chemical spill is vital to contain the material and protect personnel. The logical workflow below outlines the necessary steps for managing a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Protection cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal A Spill Occurs B Alert Personnel & Secure Area Limit Access A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) B->C Step 2 D Stop the Source of the Spill (If Safe to Do So) C->D Step 3 E Contain the Spill Use absorbent pads/booms D->E Step 4 F Clean Up Spill - Wet powders first to avoid dust - Absorb liquids - Use non-sparking tools E->F Step 5 G Place Contaminated Debris in Labeled, Sealed Container F->G Step 6 H Decontaminate the Area (e.g., with alcohol or detergent) G->H Step 7 I Dispose of Waste via Licensed Disposal Company H->I Step 8 J Remove PPE & Wash Hands I->J Step 9

Caption: Workflow for this compound spill response.

Detailed Spill Cleanup Methodology
  • Personal Precautions : Evacuate unnecessary personnel to a safe area.[1][6] Use full personal protective equipment as detailed above.[1] Avoid breathing any vapors, mists, or dust.[5]

  • Environmental Precautions : Prevent the substance from entering drains, soil, or water courses.[1][6]

  • Containment and Cleaning :

    • For powders, gently wet the material first to prevent it from becoming airborne.[11]

    • Cover and absorb the spill with a non-combustible, inert material such as sand, diatomite, or a universal binder.[1]

    • Use spark-proof tools and explosion-proof equipment for collection.[6]

    • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[5][6]

  • Decontamination : Scrub affected surfaces and equipment with alcohol or a suitable detergent and rinse with water.[1][11]

  • Waste Disposal : All contaminated materials, including used PPE, must be disposed of as hazardous waste through a licensed disposal company in accordance with federal, state, and local regulations.[12][13]

Disposal Plan
  • Unused Product : Dispose of excess or expired this compound by offering it to a licensed hazardous material disposal company.[12] Do not allow the product to enter drains.[5]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration where permissible.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProcedureCitations
Inhalation Relocate the individual to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing and shoes immediately.[1] Wash the affected skin area thoroughly with soap and large amounts of water. Consult a physician if irritation occurs.[1][6][12][1][6][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2][6]
Ingestion If the person is conscious, wash out their mouth with water.[1] Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1][6][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linagliptin
Reactant of Route 2
Linagliptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.